molecular formula C8H11NO B098809 1-Propyl-2(1H)-pyridinone CAS No. 19006-63-4

1-Propyl-2(1H)-pyridinone

Cat. No.: B098809
CAS No.: 19006-63-4
M. Wt: 137.18 g/mol
InChI Key: RBLWIBNMCJMLBU-UHFFFAOYSA-N
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Description

1-Propyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLWIBNMCJMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172471
Record name 1-Propyl-2(1H)-pyridinone
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19006-63-4
Record name 1-Propyl-2(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-2(1H)-pyridinone: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the N-substituted 2-pyridone family. The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic and structural features allow it to serve as a versatile bioisostere for amides, phenols, and other heterocycles, influencing properties like metabolic stability, solubility, and target binding.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its structure, synthesis, reactivity, and analytical characterization, which are critical for its application in synthetic chemistry and drug discovery.

Section 1: Molecular Identity and Physicochemical Characteristics

A precise understanding of the molecular identity and physical properties of this compound is foundational for its application in a research setting. These parameters govern its behavior in various solvents, analytical systems, and reaction conditions.

Chemical Identifiers

Accurate identification is crucial for database searches and regulatory documentation. The key identifiers for this compound are summarized below.[3][4][5]

Identifier TypeValue
CAS Registry Number 19006-63-4
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-propylpyridin-2-one
Common Synonyms 1-Propyl-2-pyridone, N-n-Propyl-2-pyridone
InChI InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3
SMILES CCCN1C=CC=CC1=O
Structural and Electronic Properties

This compound consists of a six-membered pyridinone ring N-substituted with a propyl group.[3] The endocyclic amide functionality results in significant resonance stabilization, which delocalizes electron density across the ring and the exocyclic carbonyl group. This electronic structure is critical to its chemical behavior.

N_vs_O_Alkylation start 2-Pyridone Anion N_attack N-Alkylation (Kinetic/Thermodynamic Control) start->N_attack Path A O_attack O-Alkylation (Kinetic Control) start->O_attack Path B N_product This compound (Thermodynamically Stable) N_attack->N_product O_product 2-Propoxy-pyridine (Kinetically Favored) O_attack->O_product

Caption: Competing N- and O-alkylation pathways for the 2-pyridone anion.

The N-alkylated product is generally the thermodynamically more stable isomer, while the O-alkylated product (2-propoxypyridine) can be a significant kinetic byproduct. The choice of base, solvent, and counter-ion can influence the N/O selectivity. Harder cations (like Li⁺) and polar, protic solvents tend to favor O-alkylation, whereas softer cations (like K⁺ or Cs⁺) and polar, aprotic solvents (like DMF or DMSO) often favor the desired N-alkylation.

Detailed Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on established methods for N-alkylation of pyridones.

Objective: To synthesize this compound from 2-pyridone.

Materials:

  • 2-Pyridone (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

  • 1-Iodopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (approx. 0.5 M concentration of 2-pyridone). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and reactive pyridone anion, which favors N-alkylation.

  • Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq) to the suspension at room temperature. Rationale: Iodopropane is a highly reactive alkylating agent. A slight excess ensures complete consumption of the starting pyridone.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyridone spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Rationale: This separates the organic product from the inorganic salts and DMF.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration. [4] * ~1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the cyclic amide.

    • ~2960-2870 cm⁻¹: C-H stretching vibrations from the propyl group.

    • ~1580-1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridinone ring.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a clear molecular ion peak. [4][6] * m/z = 137: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.

    • m/z = 108: A significant fragment corresponding to the loss of an ethyl group ([M-C₂H₅]⁺).

    • m/z = 94: A fragment corresponding to the loss of the entire propyl group ([M-C₃H₇]⁺), leaving the pyridone ring cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. [4]Predicted chemical shifts (δ) are:

      • ~163 ppm: Carbonyl carbon (C2).

      • ~140 ppm: C6 (adjacent to N).

      • ~135 ppm: C4.

      • ~121 ppm: C5.

      • ~106 ppm: C3.

      • ~48 ppm: Methylene carbon attached to nitrogen (-N-C H₂-).

      • ~22 ppm: Central methylene carbon (-CH₂-C H₂-CH₃).

      • ~11 ppm: Terminal methyl carbon (-CH₃).

    • ¹H NMR (Predicted): While an experimental spectrum is not readily available in public databases, a predicted ¹H NMR spectrum (in CDCl₃) can be described based on known chemical shift values. [7] | Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H6 | ~7.3-7.4 | ddd | ~6.5, 2.0, 1.0 | 1H | | H4 | ~7.2-7.3 | ddd | ~9.0, 6.5, 2.0 | 1H | | H3 | ~6.5-6.6 | d | ~9.0 | 1H | | H5 | ~6.1-6.2 | t | ~6.5 | 1H | | N-CH₂ - | ~3.8-3.9 | t | ~7.5 | 2H | | -CH₂ -CH₃ | ~1.7-1.8 | sextet | ~7.5 | 2H | | -CH₃ | ~0.9-1.0 | t | ~7.5 | 3H |

Chromatographic Behavior

This compound is amenable to analysis by both gas and liquid chromatography. [3]* Gas Chromatography (GC): Its relatively high boiling point and thermal stability make it suitable for GC analysis, often requiring a temperature program for efficient elution. [3]* Liquid Chromatography (LC): As a moderately polar compound, it is well-suited for reverse-phase HPLC using standard C18 columns with a mobile phase of acetonitrile/water or methanol/water gradients.

Section 4: Pharmacological and Toxicological Context

While specific biological data for this compound is limited in the public domain, the broader class of 2-pyridone derivatives is of significant interest to drug development professionals.

Potential Pharmacological Relevance

The 2-pyridone scaffold is present in molecules exhibiting a wide array of biological activities, including:

  • Anticancer/Cytotoxic: Many pyridone derivatives have shown cytotoxic effects against various human tumor cell lines. [1][8][9][10][11]* Anti-inflammatory and Neuroprotective: Certain 2-pyridones can mitigate neuroinflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases. [12][13]* Antiviral: The pyridone ring is a key component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and has been explored for activity against other viruses. [1]* Analgesic and Cardiotonic: Various pyridazinone and pyridone derivatives have been investigated for analgesic and cardiovascular effects. [14] The N-propyl substituent will modulate the lipophilicity and steric profile of the parent 2-pyridone, which could significantly impact its binding affinity to biological targets, cell permeability, and metabolic fate. Further in vitro screening is required to elucidate the specific pharmacological profile of this compound.

Toxicological Profile

No specific toxicity studies for this compound were found. However, general toxicity data on pyridine derivatives suggest that they can cause skin irritation and may have organ-specific toxicity at high doses. As with any novel chemical entity, appropriate safety precautions should be taken, and comprehensive toxicological assessments, including cytotoxicity assays on relevant cell lines, would be a mandatory step in any drug development program.

Conclusion

This compound is a well-defined chemical entity with a foundation in the pharmacologically significant 2-pyridone class. Its synthesis is achievable through standard N-alkylation protocols, though careful control of reaction conditions is necessary to ensure high regioselectivity. Its physicochemical and spectroscopic properties are well-characterized or can be reliably predicted, providing a solid basis for its use as a synthetic intermediate or a candidate for biological screening. For drug development professionals, this compound represents a simple yet valuable starting point for library synthesis, allowing for further functionalization on either the pyridone ring or the propyl chain to explore structure-activity relationships in various therapeutic areas.

References

A complete list of all sources cited in this guide is provided below.

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]

  • This compound | C8H11NO | CID 140460. PubChem. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ACS Publications. [Link]

  • Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate. [Link]

  • Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. PubMed. [Link]

  • 1-propyl-2(1H)-pyridone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [Link]

  • Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Cheméo. [Link]

  • Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0297110). NP-MRD. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 1-Propyl-2(1H)-pyridinone (CAS 19006-63-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propyl-2(1H)-pyridinone (CAS 19006-63-4), a heterocyclic compound of interest to researchers in drug discovery and materials science. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide details a representative synthetic protocol for the N-alkylation of 2-hydroxypyridine, a common route to N-substituted pyridinones, and offers an in-depth analysis of the analytical techniques used for its structural elucidation and characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section provides both theoretical background and practical considerations, designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and characterize this and similar molecules.

Introduction and Significance

This compound belongs to the N-substituted 2-pyridinone class of heterocyclic compounds. The 2-pyridinone ring system is a prominent structural motif in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to serve as a bioisostere for other functional groups, makes it a valuable scaffold in drug design.[1]

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active N-alkylated pyridinones suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The N-propyl group can influence the molecule's lipophilicity and metabolic stability, properties that are critical in drug development. Therefore, a thorough understanding of its synthesis and characterization is fundamental for its application in medicinal chemistry and organic synthesis.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). A primary challenge in this synthesis is achieving regioselectivity, as the alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom of the pyridone ring. Various synthetic strategies have been developed to favor N-alkylation.

Representative Synthetic Protocol: N-Alkylation of 2-Hydroxypyridine

This protocol is a representative method adapted from established procedures for the N-alkylation of pyridones.

Reaction Scheme:

Synthesis_of_1_Propyl_2_pyridinone cluster_reactants cluster_product reactant1 2-Hydroxypyridine reaction_arrow reactant1->reaction_arrow reactant1_struct reactant2 1-Iodopropane reactant2->reaction_arrow reactant2_struct base NaH solvent DMF product This compound product_struct + + +->reaction_arrow reaction_arrow->product NaH, DMF Room Temperature

Synthesis of this compound.

Materials:

  • 2-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Iodopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1-iodopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Purification and Handling

This compound is typically a liquid or a low-melting solid at room temperature. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 19006-63-4[3][4]
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3]
Appearance Colorless to yellowish liquidGeneral knowledge
Boiling Point 263-264 °C (at 760 mmHg)General knowledge
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally derived spectra in public databases, the following analysis is based on predicted chemical shifts and coupling patterns, which are expected to be in close agreement with experimental data.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the pyridinone ring.

  • Propyl Group:

    • A triplet corresponding to the terminal methyl group (CH₃) protons, integrating to 3H.

    • A sextet (or multiplet) for the methylene group (CH₂) protons adjacent to the methyl group, integrating to 2H.

    • A triplet for the methylene group (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.

  • Pyridinone Ring:

    • Four distinct signals in the aromatic/olefinic region, each integrating to 1H, corresponding to the four protons on the pyridinone ring. These protons will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Propyl Group: Three distinct signals are expected for the three carbon atoms of the propyl chain.

  • Pyridinone Ring: Five signals are anticipated for the five carbon atoms of the pyridinone ring, with the carbonyl carbon (C=O) appearing at the most downfield chemical shift.

Characterization_Workflow start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Provides C-H framework ir FT-IR Spectroscopy start->ir Identifies functional groups ms Mass Spectrometry start->ms Determines molecular weight and fragmentation structure Structural Confirmation and Purity Assessment nmr->structure ir->structure ms->structure

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-propyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the fundamental structural characteristics, detailing the interplay of its pyridinone core and N-propyl substituent. This guide outlines robust experimental and computational methodologies for the elucidation of its three-dimensional structure and conformational dynamics. Detailed protocols for its synthesis, spectroscopic analysis via Nuclear Magnetic Resonance (NMR), and computational modeling using Density Functional Theory (DFT) are presented. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceutical agents.[1] Its unique electronic and structural features, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design. The N-alkylation of the 2-pyridone ring, as seen in this compound, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the molecular structure and conformational preferences of N-alkylated 2-pyridones is paramount for rational drug design and the development of novel therapeutics.

Molecular Structure of this compound

This compound possesses a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol .[2] The core of the molecule is a six-membered pyridinone ring, which is a resonance-stabilized system. A propyl group is attached to the nitrogen atom at position 1.[2] The presence of the carbonyl group at position 2 significantly influences the electronic distribution within the ring.

Key Structural Features

The key structural features of this compound are summarized in the table below.

FeatureDescription
Core Structure Six-membered heterocyclic pyridinone ring
Substituent Propyl group (CH₃CH₂CH₂-) at the N1 position
Key Functional Group Carbonyl group (C=O) at the C2 position
Resonance The amide linkage within the ring leads to delocalization of electrons, imparting partial double bond character to the C-N bonds and influencing the ring's planarity.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conformational Analysis: The Orientation of the Propyl Group

The conformational flexibility of this compound is primarily determined by the rotation around the N1-C(propyl) single bond. The orientation of the propyl chain relative to the pyridinone ring can significantly impact the molecule's overall shape, polarity, and steric profile, which in turn can influence its interaction with biological targets.

Experimental Approaches to Conformation Determination

3.1.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While a crystal structure for this compound is not currently available in the public domain, the technique would reveal precise bond lengths, bond angles, and the dihedral angle of the propyl group relative to the pyridinone ring. For related 2-pyridone derivatives, X-ray crystallography has shown that the pyridinone ring is largely planar, and in the solid state, intermolecular hydrogen bonding can play a significant role in the crystal packing.[3]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), can provide information about through-space proximities of atoms, which can be used to deduce the preferred conformation. For instance, NOE correlations between the protons of the propyl group and the protons on the pyridinone ring would indicate a folded or close-lying conformation.

Computational Modeling of Conformation

In the absence of experimental data, computational modeling provides a robust method for predicting the conformational preferences of this compound.

3.2.1. Density Functional Theory (DFT) Calculations

DFT calculations are a reliable method for determining the geometries and relative energies of different conformers. A potential energy surface (PES) scan, where the dihedral angle of the N1-C(propyl)-C(propyl)-C(propyl) bond is systematically rotated, can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.

cluster_start Initial Structure Generation cluster_pes Potential Energy Surface Scan cluster_analysis Conformational Analysis cluster_thermo Thermodynamic Properties start Build 3D structure of This compound pes_scan Perform PES scan of N1-C(propyl) bond rotation (e.g., in 15° increments) start->pes_scan identify_minima Identify energy minima (stable conformers) pes_scan->identify_minima identify_ts Identify energy maxima (transition states) pes_scan->identify_ts analyze_geometry Analyze geometry of stable conformers (dihedral angles, etc.) identify_minima->analyze_geometry thermo Calculate thermodynamic properties (ΔG, ΔH) analyze_geometry->thermo

Caption: Workflow for computational conformational analysis.

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of N-alkylated 2-pyridones is typically achieved through the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone).[1] The following protocol is a representative method.

Materials:

  • 2-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the complete assignment of all proton and carbon signals.

Data Interpretation:

  • ¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, two multiplets for the two methylene groups of the propyl chain, and distinct signals for the four protons on the pyridinone ring. The chemical shifts and coupling constants of the ring protons can provide insights into the electronic environment and substitution pattern.

  • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The chemical shifts of the propyl and ring carbons can be assigned using HSQC and HMBC data.

  • 2D NMR: COSY will reveal proton-proton coupling networks, helping to assign the protons of the propyl chain and the adjacent protons on the pyridinone ring. HSQC will correlate each proton to its directly attached carbon. HMBC will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Computational Modeling Protocol

Software:

  • A quantum chemistry software package such as Gaussian, Q-Chem, or similar.

Methodology:

  • Structure Building: Construct the 3D structure of this compound.

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as B3LYP or M06-2X with the 6-311++G(d,p) basis set.[4][5] The use of a polarizable continuum model (PCM) can be included to simulate a solvent environment.[5]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the N1-C(propyl)-C(propyl)-C(propyl) dihedral angle in, for example, 15-degree increments from 0 to 360 degrees. At each step, all other geometric parameters should be allowed to relax.

  • Analysis: Plot the relative energy versus the dihedral angle to identify the global and local energy minima (corresponding to stable conformers) and the transition states (energy maxima) connecting them. Analyze the geometric parameters of the stable conformers.

Conclusion

The molecular structure and conformational preferences of this compound are key determinants of its chemical and biological properties. This guide has provided a detailed overview of its structural features and has outlined robust experimental and computational protocols for its in-depth analysis. The synthesis, spectroscopic characterization, and computational modeling workflows presented herein offer a comprehensive framework for researchers in drug discovery and related fields to investigate this important heterocyclic compound. The integration of these techniques provides a powerful, self-validating approach to understanding the structure-activity relationships of 2-pyridone derivatives, ultimately facilitating the design of new and improved molecules with desired functionalities.

References

  • Avasthi, K., et al. (2008). Solid-State Structures and Solution Analyses of a Phenylpropylpyridine N-Oxide and an N-Methyl Phenylpropylpyridine. Chemistry – An Asian Journal, 3(11), 2042-2048. [Link]

  • Grdadolnik, J., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6621. [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1173. [Link]

  • Lee, J. K., et al. (2009). Distributed Gaussian Valence Bond Surface Derived from Ab Initio Calculations. Journal of Chemical Theory and Computation, 5(4), 972-983. [Link]

  • Q-Chem. (2023). 9.4 Potential Energy Scans. Q-Chem 6.0 Manual. [Link]

  • Fossey, J. S., et al. (2007). Intramolecular cation-pi interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Chemical Communications, (23), 2373-2375. [Link]

  • Jung, S.-H., et al. (2016). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 81(17), 7717-7724. [Link]

  • Promethium. (n.d.). Torsion Scan: Explore Rotational Potential Energy Surfaces. Retrieved from [Link]

  • Tanimu, G., et al. (2021). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SN Applied Sciences, 3(4), 415. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2021). Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. Molecules, 26(16), 4983. [Link]

  • Wikipedia. (2023, December 1). 2-Pyridone. In Wikipedia. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chand, K., et al. (2015). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • El-Faham, A., et al. (2020). DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase. Heliyon, 6(8), e04712. [Link]

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • de Oliveira, P. F. M., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(48), 32837-32849. [Link]

  • da Silva, A. B., et al. (2013). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Magnetic Resonance in Chemistry, 51(11), 768-772. [Link]

  • Rap, D. B., et al. (2022). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Physical Chemistry Chemical Physics, 24(37), 22626-22635. [Link]

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An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-propyl-2(1H)-pyridinone, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The document details a robust and selective synthetic protocol via N-alkylation of 2-hydroxypyridine, addressing common challenges such as regioselectivity. Furthermore, it presents a thorough structural analysis framework, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical section provides an in-depth interpretation of the expected spectral data, grounded in established principles of chemical structure and reactivity. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of N-substituted pyridinone derivatives.

Introduction: The Significance of the N-Alkyl-2-Pyridinone Core

The this compound molecule, with its defining N-substituted pyridinone structure, belongs to a class of heterocyclic compounds that are pivotal in the field of medicinal chemistry.[1][2] The pyridinone core is a prevalent motif in numerous biologically active compounds and approved pharmaceutical agents.[1][3] The introduction of an alkyl substituent, such as the propyl group, at the nitrogen atom not only modulates the molecule's physicochemical properties, including lipophilicity and solubility, but also influences its interaction with biological targets.[4]

A primary challenge in the synthesis of N-alkyl-2-pyridones is controlling the regioselectivity of alkylation. The starting material, 2-hydroxypyridine, exists in a tautomeric equilibrium with its 2-pyridone form.[5] This duality often leads to a mixture of N-alkylated and O-alkylated products, necessitating careful reaction design and purification strategies to isolate the desired N-substituted isomer.[1][6] This guide will focus on a synthetic approach designed to favor N-alkylation, providing a reliable pathway to this compound.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 2-hydroxypyridine (also known as 2(1H)-pyridinone). This reaction is typically performed by treating 2-hydroxypyridine with a suitable propylating agent in the presence of a base.

Reaction Mechanism and Rationale

The alkylation of the 2-hydroxypyridine tautomeric system can proceed through two competing pathways: N-alkylation and O-alkylation. The choice of base, solvent, and alkylating agent plays a crucial role in directing the selectivity of this reaction. In the presence of a base, the acidic proton of 2-hydroxypyridine is removed to generate an ambident nucleophile, the pyridinate anion. This anion has two nucleophilic centers: the nitrogen and the oxygen atoms.

To favor N-alkylation for the synthesis of this compound, the reaction is strategically designed to proceed under conditions that promote attack from the nitrogen atom. A common approach involves the use of a polar aprotic solvent, which solvates the cation of the base but does not strongly hydrogen-bond with the pyridinate anion, leaving the nitrogen atom more accessible for nucleophilic attack.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxypyridine (2(1H)-pyridinone)

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • To the stirring suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a pure compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start Reactants: 2-Hydroxypyridine 1-Bromopropane K₂CO₃ in DMF Reaction Reaction at 60-70°C Start->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying with MgSO₄ Workup->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the pyridinone ring.[7]

  • Propyl Group Protons:

    • A triplet corresponding to the methyl (CH₃) protons, integrating to 3H.

    • A sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, integrating to 2H.

    • A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.

  • Pyridinone Ring Protons:

    • Four distinct signals in the aromatic region, each integrating to 1H, corresponding to the four protons on the pyridinone ring. The chemical shifts and coupling patterns will be characteristic of a substituted pyridine-like system.[8][9]

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[10][11]

  • Propyl Group Carbons:

    • Three distinct signals in the aliphatic region corresponding to the three carbon atoms of the propyl group.

  • Pyridinone Ring Carbons:

    • Five signals in the downfield region, corresponding to the five carbon atoms of the pyridinone ring. The carbonyl carbon (C=O) will appear at the most downfield chemical shift.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Propyl-CH₃ ~0.9 (triplet)~11
Propyl-CH₂ ~1.7 (sextet)~22
N-CH₂ ~3.9 (triplet)~52
Pyridinone-H3 ~6.6 (doublet)~106
Pyridinone-H4 ~7.4 (triplet)~139
Pyridinone-H5 ~6.2 (triplet)~121
Pyridinone-H6 ~7.3 (doublet)~135
Pyridinone-C2 (C=O) -~162

Note: The expected chemical shifts are approximate and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12] The IR spectrum of this compound will be characterized by several key absorption bands.[13][14]

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the carbonyl group in the pyridinone ring.[12][13]

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the heterocyclic ring.[12]

  • C-H Stretches: Bands in the 2800-3000 cm⁻¹ region due to the C-H stretching vibrations of the propyl group.

  • Aromatic C-H Stretches: Weaker bands above 3000 cm⁻¹ corresponding to the C-H stretches of the pyridinone ring.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[16][17]

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO, MW = 137.18 g/mol ).[18]

  • Fragmentation Pattern: The fragmentation pattern will likely show characteristic losses of fragments from the propyl chain, such as the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃).

Structural Analysis Workflow

Structural_Analysis_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry Synthesized_Product->MS Determines molecular weight and fragmentation Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide has outlined a reliable and selective method for the synthesis of this compound via the N-alkylation of 2-hydroxypyridine. Furthermore, a comprehensive framework for the structural analysis of the target compound using modern spectroscopic techniques has been presented. The detailed experimental protocol and the interpretation of the expected analytical data provide a valuable resource for researchers working with N-substituted pyridinone derivatives. The methodologies described herein are fundamental to ensuring the synthesis of high-purity materials, which is a critical prerequisite for their application in drug discovery and development.

References

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  • Lee, Y. P., et al. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A. 2013;117(50):13425-13436. Available from: [Link]

  • Feng, B., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. 2018;83(11):6047-6055. Available from: [Link]

  • Long, D. A., Murfin, F. S., & Thomas, E. L. The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry. 1963;41(12):2863-2872. Available from: [Link]

  • Kee, C. W., et al. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. 2021;86(15):10385-10397. Available from: [Link]

  • Feng, B., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. 2018;83(11):6047-6055. Available from: [Link]

  • Kim, J., et al. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. 2021;143(35):14138-14147. Available from: [Link]

  • Katritzky, A. R., & Jones, R. A. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. 1960:2942-2947. Available from: [Link]

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  • Karni, M., et al. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry. 2002;13(7):811-819. Available from: [Link]

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  • De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure. 1989;213:201-212. Available from: [Link]

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  • Chen, Y., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10:848248. Available from: [Link]

  • Baran, P. S., et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. 2012. Available from: [Link]

  • El-Faham, A., et al. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. 2020;2020(4):M1171. Available from: [Link]

  • Gayo, L. M., & Suto, M. J. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Tetrahedron Letters. 1996;37(26):4915-4918. Available from: [Link]

  • Bouissou, T., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3433-3438. Available from: [Link]

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  • Beaulieu, F., et al. Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry. 2011;76(22):9460-9470. Available from: [Link]

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An In-depth Technical Guide to N-Propyl-2-Pyridone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-2-pyridone, a derivative of the versatile 2-pyridone scaffold, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical industries. The 2-pyridone motif is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of N-propyl-2-pyridone (CAS 19006-63-4), its spectroscopic signature, established synthetic protocols, and its relevance in the field of drug discovery.[3] We delve into the critical aspects of its molecular structure, including the influential lactam-lactim tautomerism, and provide detailed experimental methodologies to support further research and application.

Molecular Structure and Tautomerism

N-propyl-2-pyridone, systematically named 1-propylpyridin-2(1H)-one, consists of a six-membered pyridone ring N-substituted with a propyl group.[3] The defining feature of the 2-pyridone core is its existence in a tautomeric equilibrium with its lactim form, 2-hydroxy-1-propylpyridine.[4][5]

The equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is a crucial determinant of the molecule's reactivity and intermolecular interactions. This equilibrium is highly sensitive to the molecular environment.[5]

  • In Polar Solvents (e.g., water, alcohols): The lactam form, N-propyl-2-pyridone, is predominant. The polar solvent molecules stabilize the amide-like structure through hydrogen bonding.[4][6]

  • In Non-Polar Solvents (e.g., cyclohexane): The equilibrium can shift to favor the lactim form, 2-hydroxypyridine.[6]

  • In the Gas Phase and Solid State: For the parent 2-pyridone, the lactam form is generally more stable.[4][6]

This tautomerism is fundamental to the 2-pyridone scaffold's role in medicinal chemistry, as the lactam form provides both a hydrogen bond donor (N-H in unsubstituted pyridones) and a hydrogen bond acceptor (C=O), mimicking peptide bonds.[2][7]

Caption: Lactam-Lactim tautomerism of N-propyl-2-pyridone.

Physical and Chemical Properties

A summary of the key physicochemical properties of N-propyl-2-pyridone is essential for its handling, purification, and application in experimental settings.

PropertyValueSource
CAS Number 19006-63-4[8]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point 263-264 °C (at 760 mmHg)[8][9]
136-138 °C (at 14.25 mmHg / 1.90 kPa)[9][10]
Density 1.018 - 1.071 g/cm³[8]
Octanol/Water Partition Coeff. (logP) 1.258 - 1.3[3][10]
pKa (Predicted) 0.31 ± 0.20[8]

The predicted pKa suggests weak acidic character, while the logP value indicates moderate lipophilicity, a property often sought in drug candidates for membrane permeability.[9][10]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of N-propyl-2-pyridone.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the N-methylene group). The four protons on the pyridone ring will appear as distinct multiplets in the aromatic/vinylic region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring. The remaining carbons of the ring and the propyl chain will appear at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected, typically in the range of 1650-1690 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the predominance of the lactam tautomer.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137.18).

Synthesis and Experimental Protocols

The most common route to N-propyl-2-pyridone is the direct N-alkylation of 2-pyridone (also known as 2-hydroxypyridine). A significant challenge in this synthesis is controlling the regioselectivity to favor N-alkylation over the competing O-alkylation, which yields 2-propoxy-pyridine.[11][12] The choice of base, solvent, and alkylating agent is paramount.

Workflow: Selective N-Alkylation of 2-Pyridone

SynthesisWorkflow start Start Materials: - 2-Pyridone - Propyl Halide (e.g., 1-iodopropane) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetonitrile) step1 1. Deprotonation Dissolve 2-pyridone in an anhydrous polar aprotic solvent. Add base to generate the pyridone anion. start->step1 step2 2. Nucleophilic Attack Slowly add propyl halide to the reaction mixture. The ambident anion attacks the electrophile. step1->step2 step3 3. Reaction Control Maintain temperature (e.g., RT to 80°C) and monitor progress via TLC/LC-MS. Choice of counter-ion and solvent influences N/O ratio. step2->step3 step4 4. Work-up Quench reaction, extract with organic solvent, wash with brine, and dry over Na₂SO₄. step3->step4 step5 5. Purification Purify the crude product using column chromatography to separate N- and O-alkylated isomers. step4->step5 product Final Product: N-propyl-2-pyridone step5->product side_product Side Product: 2-Propoxy-pyridine step5->side_product

Caption: General workflow for the synthesis of N-propyl-2-pyridone.

Detailed Step-by-Step Protocol

Causality: This protocol is designed to favor N-alkylation. The use of a polar aprotic solvent like DMF solvates the cation of the base but leaves the pyridone anion relatively free, enhancing its nucleophilicity. Less polar conditions can sometimes favor O-alkylation.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-pyridone (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere until the 2-pyridone is fully dissolved.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handle with extreme care), portion-wise while stirring. If using NaH, the reaction will evolve hydrogen gas. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the pyridone anion.

  • Alkylation: Slowly add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise via syringe. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating to ~60°C to increase the rate) for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N-propyl-2-pyridone from the O-alkylated isomer and other impurities.

Applications in Drug Development

The 2-pyridone core is a quintessential "privileged scaffold" in medicinal chemistry.[1][13] This designation means its molecular framework is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery.[1][14]

Key Roles of the 2-Pyridone Scaffold:

  • Bioisostere: The 2-pyridone motif can act as a bioisostere for amides, phenyls, pyridines, and phenols, allowing chemists to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability while retaining biological activity.[2][7]

  • Hydrogen Bonding: The lactam functionality can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with protein active sites, particularly with the hinge region of kinases.[15]

  • Scaffold for Diverse Activities: Derivatives of 2-pyridone have demonstrated a vast range of potent biological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[15][16] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance.[7]

N-propyl-2-pyridone itself serves as a simple, yet representative, model for this class. The N-propyl substituent contributes to the molecule's lipophilicity, which can be crucial for cell membrane penetration and pharmacokinetic properties. By functionalizing the propyl chain or the pyridone ring, researchers can generate extensive libraries of compounds for high-throughput screening against various therapeutic targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656.

  • Patchett, A. A., & Nargund, R. P. (2019). Natural product derived privileged scaffolds in drug discovery. Biochemical Pharmacology, 159, 59-71.

  • OpenOChem Learn. Privileged Structures.

  • Wikipedia. (2023). 2-Pyridone.

  • Allais, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171.

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.

  • Deng, Y., & Yu, L. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Academic Press.

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35329-35359.

  • WuXi Biology. (n.d.). How about Tautomers?

  • Szeja, W., & Grynkiewicz, G. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12423.

  • Al-Warhi, T., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Saudi Pharmaceutical Journal, 29(7), 704-736.

  • Zhang, C., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 20(7), 873-889.

  • Samanta, P. K., & Jissy, A. K. (2011). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 115(40), 10935–10943.

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 35329-35359.

  • Shishkin, O. V., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546.

  • Stasyuk, A. J., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(47), 9673-9685.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.

  • Vickerstaffe, E., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(6), 555–562.

  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3466–3469.

  • Vulcanchem. (n.d.). 1-Propyl-2(1H)-pyridinone.

  • Alfa Chemistry. (n.d.). This compound.

  • Allais, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171.

  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4).

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(08), 0834.

  • PubChem. (n.d.). This compound.

  • ChemicalBook. (n.d.). 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum.

  • ChemicalBook. (n.d.). This compound synthesis.

  • ChemicalBook. (n.d.). This compound.

  • Létourneau, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 15(3), 524-536.

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

  • ChemSynthesis. (n.d.). 2-(1-pyridin-2-yl-propyl)-pyridine.

  • PubChem. (n.d.). 2-Propylpyridine.

  • Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-661.

  • Bell, I. M., et al. (2003). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(21), 3859-3862.

  • ChemicalBook. (n.d.). 2,5-pyridinedicarboxylic acid di-n-propyl ester(136-45-8) 1h nmr.

  • Sigma-Aldrich. (n.d.). N-Methyl-2-pyridone.

  • NIST. (n.d.). Pyridine, 2-propyl-. NIST Chemistry WebBook.

  • ChemicalBook. (n.d.). 2-N-PROPYLPYRIDINE.

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook.

  • Sigma-Aldrich. (n.d.). 2-pyridone.

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-2(1H)-pyridinone, a heterocyclic organic compound, belongs to the N-substituted 2-pyridone class of molecules. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The strategic placement of the propyl group on the nitrogen atom influences the molecule's polarity, lipophilicity, and steric profile, which in turn can modulate its pharmacological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a discussion of its synthesis, offering a holistic view for professionals in the field.

Synthesis of this compound: A Methodological Overview

The synthesis of N-alkyl-2-pyridones, including this compound, is most commonly achieved through the N-alkylation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). This reaction, however, presents a classic challenge in regioselectivity, as alkylation can occur at either the nitrogen or the oxygen atom, yielding the desired N-alkyl product or the O-alkyl isomer (2-alkoxypyridine), respectively.

The choice of base and solvent is critical in directing the outcome of the reaction. The use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), typically favors N-alkylation. The base deprotonates the 2-pyridone, forming the pyridonate anion, which is an ambident nucleophile. In polar aprotic solvents, the more charge-dense nitrogen atom is a better nucleophile, leading to the desired product upon reaction with an alkyl halide, such as 1-bromopropane or 1-iodopropane.

A representative experimental protocol is detailed below.

Experimental Protocol: N-Propylation of 2-Hydroxypyridine

Materials:

  • 2-Hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxypyridine (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyridonate salt.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture.

  • Anhydrous Solvent: Anhydrous DMF is used to prevent the quenching of the sodium hydride and to ensure the solubility of the reactants.

  • Stepwise Addition at Low Temperature: The portion-wise addition of 2-hydroxypyridine to the sodium hydride suspension at 0 °C helps to control the exothermic reaction and the rate of hydrogen gas evolution. Similarly, the dropwise addition of 1-bromopropane at low temperature minimizes potential side reactions.

  • Work-up Procedure: The aqueous work-up is designed to remove any unreacted base and inorganic salts, while the extraction isolates the desired organic product.

Spectroscopic Characterization of this compound

The following sections detail the expected and observed spectral data for this compound, providing a comprehensive guide to its structural identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridinone ring and the propyl chain.

Expected Chemical Shifts and Multiplicities:

  • Pyridinone Ring Protons: The four protons on the pyridinone ring are in a conjugated system and are expected to resonate in the aromatic region (typically δ 6.0-8.0 ppm). Due to the electron-withdrawing effect of the carbonyl group and the influence of the nitrogen atom, these protons will have characteristic chemical shifts and coupling patterns. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.

  • Propyl Chain Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The N-CH₂ protons will be the most downfield of the propyl signals due to the deshielding effect of the adjacent nitrogen atom.

Observed ¹H NMR Data (Predicted/Typical):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.3-7.5ddd1HJ ≈ 6.5, 2.0, 0.5
H-4~7.2-7.4ddd1HJ ≈ 9.0, 6.5, 2.0
H-3~6.5-6.7d1HJ ≈ 9.0
H-5~6.1-6.3td1HJ ≈ 6.5, 1.5
N-CH₂~3.8-4.0t2HJ ≈ 7.5
CH₂~1.6-1.8sextet2HJ ≈ 7.5
CH₃~0.8-1.0t3HJ ≈ 7.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Diagram: ¹H NMR Spin-Spin Coupling in this compound

H_NMR_Coupling cluster_propyl Propyl Chain cluster_ring Pyridinone Ring N_CH2 N-CH₂ (t) CH2 -CH₂- (sextet) N_CH2->CH2 J ≈ 7.5 Hz CH2->N_CH2 CH3 -CH₃ (t) CH2->CH3 J ≈ 7.5 Hz CH3->CH2 H6 H-6 H5 H-5 H6->H5 J ≈ 6.5 Hz H5->H6 H4 H-4 H5->H4 J ≈ 6.5 Hz H4->H5 H3 H-3 H4->H3 J ≈ 9.0 Hz H3->H4 MS_Fragmentation M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) F108 [C₆H₆NO]⁺ m/z = 108 M->F108 - •C₂H₅ F95 [C₅H₅NO]⁺˙ m/z = 95 M->F95 - C₃H₆ (McLafferty) F94 [C₅H₄NO]⁺ m/z = 94 M->F94 - •C₃H₇

Solubility and stability of 1-Propyl-2(1H)-pyridinone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Propyl-2(1H)-pyridinone

Introduction

This compound is an N-substituted heterocyclic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] For any compound to advance through the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability, formulation strategies, and the reliability of in-vitro assay results, while a compound's stability profile dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[2][3]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering not just theoretical grounding but also detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for informed decision-making in a drug development context.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. These parameters influence its behavior in various solvent systems and its susceptibility to chemical degradation.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[4]
Molecular Weight 137.18 g/mol PubChem[4]
CAS Number 19006-63-4ChemicalBook[5]
Boiling Point 263-264 °C (at std. pressure)Vulcanchem[6]
Density 1.071 g/cm³Vulcanchem[6]
Calculated logP 1.258Cheméo[7]
Calculated Water Solubility logWS = -1.57 (mol/L)Cheméo[7]
Predicted pKa 0.31 ± 0.20Vulcanchem[6]

The calculated octanol-water partition coefficient (logP) of 1.258 suggests that this compound has a moderate degree of lipophilicity.[7] The nonpolar propyl chain contributes to this, while the polar pyridinone core provides a hydrophilic counter-balance.[6] This amphiphilic nature suggests its solubility will be highly dependent on the solvent system employed.[6]

Solubility Profile Assessment

Solubility can be assessed under two principal conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a DMSO stock solution, often used for early-stage screening.[2] Thermodynamic solubility represents the true equilibrium saturation point of a compound from its solid form and is the gold standard for pre-formulation and late-stage development.[8]

Expected Solubility in Common Solvents

While extensive experimental data for this compound is not publicly available, an expected solubility profile can be inferred from its structure. The following table provides an illustrative summary.

SolventTypeExpected SolubilityExpected Value (μg/mL)
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferLow to Moderate50 - 150
Water AqueousLow to Moderate50 - 200
Ethanol Polar ProticSoluble> 10,000
Methanol Polar ProticSoluble> 10,000
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble> 50,000
Acetonitrile (ACN) Polar AproticSoluble> 10,000
Hexane NonpolarInsoluble< 1

Disclaimer: The quantitative values in this table are illustrative estimates based on the compound's structure and must be confirmed via experimental measurement using the protocols provided below.

Experimental Workflow for Solubility Determination

The logical flow for determining solubility involves screening via a kinetic assay followed by definitive measurement with a thermodynamic assay for key buffer systems.

G cluster_0 Phase 1: Kinetic Solubility cluster_1 Phase 2: Thermodynamic Solubility A Prepare 10 mM stock in 100% DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS) to create concentration gradient B->C D Incubate (e.g., 2h at 25°C) with shaking C->D E Analyze for precipitation (Nephelometry or UV-Vis after filtration) D->E F Add excess solid compound to pre-selected buffer (e.g., PBS) E->F Inform buffer selection for definitive assay G Equilibrate for 24-48h at controlled temp with shaking F->G H Centrifuge and filter supernatant to remove undissolved solid G->H I Quantify concentration of dissolved compound via HPLC-UV H->I

Caption: Workflow for solubility assessment of this compound.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for formulation development.[8][9]

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Analytical balance, vortex mixer, thermomixer/orbital shaker

  • 1.5 mL glass vials

  • Centrifuge, 0.22 µm syringe filters

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial. This should be done in triplicate.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4) to each vial. The amount of solid should be in clear excess of what can dissolve.

  • Equilibration: Cap the vials securely and place them in a thermomixer set to shake at 700-1000 rpm at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Prepare a dilution series of the filtrate with the mobile phase. Analyze these samples using a validated HPLC-UV method (see Section 4) against a calibration curve prepared from a known stock solution to determine the concentration.[10]

  • Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL and µM.

Stability Profile and Degradation Pathways

Forced degradation studies are designed to intentionally stress a molecule to identify its likely degradation products and establish its intrinsic stability.[11] This information is crucial for developing stability-indicating analytical methods and for predicting how the molecule will behave under various storage and handling conditions.[12][13]

Predicted Degradation Pathways

The 2-pyridinone ring is known to be susceptible to certain degradation pathways. Based on literature for related structures, the primary routes of degradation for this compound are expected to be hydrolysis and oxidation.[14][15] Hydrolytic attack, particularly under basic conditions, can lead to ring-opening to form an amino acid derivative. Oxidative conditions may introduce hydroxyl groups onto the pyridinone ring, which can be a precursor to further degradation.[16]

G A This compound B Ring-Opened Product (e.g., Amino Acid Derivative) A->B Base Hydrolysis (e.g., NaOH, Heat) C Hydroxylated Pyridinone A->C Oxidation (e.g., H2O2) D Further Oxidative Degradants C->D Further Oxidation

Caption: Potential degradation pathways for this compound.

Protocol: Forced Degradation Study

This protocol outlines a standard set of stress conditions as recommended by ICH guidelines to assess the stability of this compound.[11][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve any resulting impurities.[17]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in Acetonitrile:Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and solvents

  • pH meter, heating block or oven, photostability chamber

  • Calibrated HPLC-UV system

Procedure:

  • Sample Preparation: For each condition, mix equal volumes of the drug stock solution with the stressor solution in separate vials. Prepare a control sample by mixing the stock solution with an equal volume of water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 2-8 hours (basic hydrolysis is often faster). At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[17]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a vial of the drug stock solution in an oven at 80°C for 48 hours. Analyze at selected time points.

  • Photolytic Degradation: Expose a vial of the drug stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil and kept alongside.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Section 4). Compare the chromatograms to identify new peaks (degradants) and any decrease in the area of the parent peak.

Analytical Methodology for Quantification

A robust, validated stability-indicating analytical method is required to separate and quantify this compound from its process impurities and degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[18]

Analytical Workflow

G A Sample Preparation (Dissolution & Dilution in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D UV Detection (e.g., 254 nm) C->D E Data Acquisition & Integration D->E F Quantification (Comparison to Calibration Curve) E->F G Report Results (Assay %, Impurity Profile) F->G

Sources

Theoretical and computational studies of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Studies of 1-Propyl-2(1H)-pyridinone

Abstract

This technical guide provides a comprehensive overview of the application of theoretical and computational methods, primarily Density Functional Theory (DFT), to the study of this compound. We delve into the rationale behind computational approaches for elucidating molecular structure, spectroscopic properties (FT-IR, NMR), and electronic characteristics. The guide details the optimization of molecular geometry, analysis of vibrational modes, and prediction of NMR chemical shifts. Key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, are explored to understand the molecule's reactivity and kinetic stability. Furthermore, this document provides standardized experimental protocols for FT-IR and NMR spectroscopy to serve as a framework for validating the computational findings. This synthesis of theoretical prediction and experimental validation is aimed at researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of pyridinone-based compounds.

Introduction: The Significance of the Pyridinone Scaffold

Pyridin-2(1H)-one and its derivatives are a class of N-heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structure, capable of acting as both a hydrogen bond donor and acceptor, allows for versatile interactions with biological targets.[2][3] This has led to the development of numerous drugs with a wide array of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1] Several FDA-approved drugs, such as the kinase inhibitor Palbociclib and the sarcoma treatment Tazemetostat, feature the 2-pyridone core, highlighting its importance in modern drug discovery.[4][5]

This compound is a specific N-substituted derivative within this class.[6] The addition of the propyl group to the nitrogen atom modifies the molecule's lipophilicity and steric profile, potentially influencing its solubility, membrane permeability, and interactions with target proteins.[6] Understanding the precise structural and electronic consequences of this N-substitution is paramount for designing more complex molecules with tailored properties.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for this purpose.[7][8] They provide profound, atom-level insights into molecular geometry, electronic structure, and reactivity, often preceding or complementing laborious experimental work.[7] By calculating properties such as vibrational frequencies, NMR chemical shifts, and frontier orbital energies, we can predict spectroscopic signatures and reactivity patterns, thereby accelerating the design-synthesis-testing cycle in drug development.[9] This guide elucidates the comprehensive computational workflow for characterizing this compound, grounded in the principles of scientific validation.

Computational Methodology: The DFT Approach

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying systems like this compound.[10]

Causality Behind Method Selection:

  • Theoretical Framework: The calculations are typically performed using a hybrid DFT functional, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a widely adopted and well-validated choice for organic molecules.[11][12] It effectively incorporates electron correlation, which is crucial for accurate energy and geometry predictions.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) or 6-31G(d), is commonly employed.[9][11][13] The "d" and "p" polarization functions allow for greater flexibility in describing the spatial distribution of electrons, which is essential for accurately modeling the bonding in a heterocyclic system. The diffuse functions ("++" or "+") are important for describing non-covalent interactions and the behavior of electrons far from the nucleus.

The typical computational workflow is a multi-step process designed for systematic analysis and validation.

G cluster_input Step 1: Input cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Interpretation a Initial 3D Structure of this compound b Geometry Optimization (Find lowest energy state) a->b B3LYP/6-31G(d) c Frequency Calculation (Confirm minimum energy & predict IR) b->c Verify Structure d NMR Chemical Shift Calculation (GIAO Method) b->d e Optimized Geometry (Bond lengths, angles) b->e h Electronic Properties (HOMO, LUMO, MEP) b->h f Vibrational Frequencies (FT-IR Spectrum) c->f g NMR Chemical Shifts (¹H & ¹³C Spectra) d->g

Caption: A typical workflow for DFT calculations on this compound.

Results and Discussion: A Computational Profile

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized geometry.[7] For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the global energy minimum. The structure features a pyridinone core, which is a six-membered heterocyclic ring with a nitrogen at position 1 and a carbonyl group at position 2.[6] A propyl group is attached to the nitrogen atom.[6] The resonance-stabilized system created by the carbonyl group influences the electronic distribution and planarity of the ring.[6]

Table 1: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

Parameter Description Predicted Value
r(C2=O10) Carbonyl bond length ~1.23 Å
r(N1-C2) Nitrogen-Carbonyl bond length ~1.39 Å
r(N1-C9) Nitrogen-Propyl bond length ~1.47 Å
∠(N1-C2-C3) Angle within the pyridinone ring ~118°

| ∠(C2-N1-C6) | Angle within the pyridinone ring | ~122° |

Note: These are typical values based on DFT calculations of similar structures. Actual calculated values may vary slightly.

Vibrational Analysis (FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes, which correspond to the peaks in an infrared (IR) spectrum.[7] The FT-IR spectrum is a molecular fingerprint, invaluable for identifying functional groups.[14]

Table 2: Predicted vs. Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
C=O (Carbonyl) Stretching ~1650 - 1680 1640 - 1690
C=C (Aromatic) Stretching ~1580 - 1610 1550 - 1620
C-N Stretching ~1250 - 1350 1250 - 1360
C-H (sp³) Stretching ~2870 - 2960 2850 - 3000

| C-H (sp²) | Stretching | ~3010 - 3100 | 3000 - 3100 |

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better comparison.

NMR Spectroscopy Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[15] This is a powerful tool for structure elucidation and verification.[14][16] The calculation provides theoretical chemical shifts (relative to a standard, typically Tetramethylsilane - TMS) for each unique proton and carbon atom in the molecule.

  • ¹H NMR: Predictions would show distinct signals for the three methylene/methyl groups of the propyl chain (likely in the 0.9-4.0 ppm range) and the protons on the pyridinone ring (typically in the 6.0-8.0 ppm range).

  • ¹³C NMR: The carbonyl carbon (C2) would be predicted to have the largest chemical shift (downfield, >160 ppm). The sp² carbons of the ring and the sp³ carbons of the propyl chain would have distinct, predictable signals.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[11] These orbitals are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and less stable.[11] For 2-pyridone derivatives, this gap can range significantly depending on the substituents, often falling within 1.80–5.60 eV.[11]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded diagram that visualizes the total electronic density on the surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack. For this compound, the most negative region would be concentrated around the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity.[11] These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

G cluster_descriptors Global Reactivity Descriptors FMO Frontier Molecular Orbitals E(HOMO) E(LUMO) IP Ionization Potential (I) I ≈ -E(HOMO) FMO:f1->IP EA Electron Affinity (A) A ≈ -E(LUMO) FMO:f2->EA Hardness Hardness (η) η = (I - A) / 2 IP->Hardness EN Electronegativity (χ) χ = (I + A) / 2 IP->EN EA->Hardness EA->EN Softness Softness (S) S = 1 / η Hardness->Softness

Caption: Relationship between FMO energies and global reactivity descriptors.

Experimental Validation Protocols

Computational results are predictions that must be validated by experimental data. The following protocols outline the standard procedures for obtaining the FT-IR and NMR spectra of a synthesized sample of this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups and validate the computationally predicted vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.

    • For the KBr pellet technique (solid phase), mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).[15]

    • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorbances.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[15]

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption peaks.

    • Compare the experimental peak positions and relative intensities with the computationally predicted vibrational frequencies.

    • Assign the observed peaks to specific vibrational modes (e.g., C=O stretch, C-H stretch) based on the computational analysis and established correlation tables.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for complete structural elucidation and to validate the computationally predicted chemical shifts.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) in the ¹H spectrum to determine proton-proton coupling.

    • Compare the experimental chemical shifts, integrals, and multiplicities with the computationally predicted values and the expected molecular structure.

Potential Applications and Future Directions

The theoretical and computational analysis of this compound serves as a foundational study with broader implications:

  • Rational Drug Design: The MEP and FMO analyses provide critical insights into how the molecule might interact with biological targets.[11] By understanding the sites prone to electrophilic or nucleophilic interactions, medicinal chemists can rationally design more complex derivatives with enhanced binding affinity and specificity.

  • Structure-Activity Relationship (SAR) Studies: This computational protocol can be applied to a library of N-substituted pyridinone derivatives. By systematically varying the substituent and calculating the resulting electronic and structural properties, researchers can build robust SAR models that correlate these properties with biological activity.[2]

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap, are relevant to the design of organic electronic materials.[1] Pyridinone derivatives could be explored for applications in areas like organic light-emitting diodes (OLEDs) or organic semiconductors.

Future work could involve more advanced simulations, such as molecular docking to predict binding modes with specific protein targets or Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to study enzymatic reactions.[9][12]

Conclusion

The comprehensive computational study of this compound, validated by experimental spectroscopy, provides a powerful framework for understanding its fundamental chemical nature. Through DFT calculations, we can reliably predict its geometry, spectroscopic signatures (FT-IR and NMR), and electronic reactivity profile. The analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential offers a predictive lens into the molecule's stability and potential interaction sites, which is invaluable for applications in drug discovery and materials science. The synergy between theoretical prediction and experimental verification, as detailed in this guide, represents a cornerstone of modern chemical research, enabling the efficient and insightful characterization of novel molecular entities.

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Reactivity and potential reaction mechanisms of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Mechanistic Pathways of 1-Propyl-2(1H)-pyridinone

Abstract: The this compound scaffold is a cornerstone in contemporary synthetic and medicinal chemistry. As a prominent member of the N-alkyl-2-pyridone family, its unique electronic structure, characterized by a nuanced interplay of aromaticity and dienyl character, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms governing the transformations of this compound. We will dissect its behavior in electrophilic substitution, nucleophilic interactions, and various cycloaddition and photochemical reactions. The discussion is grounded in established principles, supported by authoritative literature, and presented with the practical insights required by researchers, scientists, and drug development professionals. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical reference for laboratory applications.

Core Molecular Architecture and Electronic Landscape

This compound is a heterocyclic compound featuring a six-membered pyridinone ring with a propyl group attached to the nitrogen atom.[1] This N-substitution is critical as it locks the molecule in the pyridone tautomeric form, preventing the lactam-lactim (2-pyridone/2-hydroxypyridine) equilibrium that characterizes its N-unsubstituted parent.[2][3][4] This structural constraint is fundamental to its predictable reactivity.

Aromaticity and Resonance

The aromaticity of the 2-pyridone ring is a subject of considerable discussion. While it contains 6 π-electrons, satisfying Hückel's rule, the exocyclic carbonyl group introduces significant polarization and bond length alternation, reducing its aromatic character compared to benzene or pyridine.[5][6][7] It is best described as a quasi-aromatic system that retains substantial aromatic stability while exhibiting pronounced reactivity as a conjugated diene.[5][6]

This duality is captured by its key resonance contributors, including a charge-separated zwitterionic form. This resonance delocalizes the nitrogen's lone pair, increasing electron density at the C3 and C5 positions and rendering the carbonyl oxygen nucleophilic.

Caption: Key resonance forms of the 2-pyridone core.

Physical and Chemical Properties

The physical properties of this compound are dictated by the polar lactam core and the nonpolar N-propyl substituent.[1] This amphiphilic nature influences its solubility and chromatographic behavior.[1]

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][8]
Molecular Weight 137.18 g/mol [8][9]
Boiling Point 263-264 °C (at std. pressure)[1]
Density 1.0711 g/cm³[1]
pKa (Predicted) 0.31 ± 0.20[1]
XLogP3 1.3[8]

Synthesis of this compound

The most direct and common synthesis involves the N-alkylation of 2-hydroxypyridine. The choice of base and solvent is crucial to favor N-alkylation over the competing O-alkylation, which would yield the aromatic 2-propoxypyridine isomer.

Experimental Protocol: N-Alkylation of 2-Hydroxypyridine

This protocol outlines a standard procedure for the synthesis of this compound, designed for high yield and selectivity.

Materials:

  • 2-Hydroxypyridine (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1-iodopropane dropwise to the mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Causality: The use of a polar aprotic solvent like DMF and a moderate base like K₂CO₃ favors the desired N-alkylation. Stronger bases or different solvent systems could increase the proportion of the O-alkylated byproduct.

Key Reaction Mechanisms

The reactivity of this compound can be broadly categorized into electrophilic substitution, cycloadditions, and photochemical transformations.

Electrophilic Aromatic Substitution

The pyridone ring is considered electron-rich and is readily attacked by electrophiles. The resonance donation from the nitrogen atom activates the C3 and C5 positions (ortho and para, respectively) towards substitution.[10][11]

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

EAS_Mechanism General Mechanism for Electrophilic Substitution Start This compound + E+ Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Attack at C3 or C5 Product Substituted Product + H+ Intermediate->Product -H+ (Rearomatization)

Caption: Electrophilic substitution pathway on the pyridone ring.

Example Protocol: Nitration at C5 Nitration typically occurs at the C3 and C5 positions. Reaction conditions can be tuned to favor one over the other.[12]

  • Cool a solution of nitric acid in sulfuric acid to 0 °C.

  • Slowly add this compound to the cooled acid mixture while maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and purify by chromatography to isolate the 3-nitro and 5-nitro isomers.

Cycloaddition Reactions

The reduced aromaticity of the 2-pyridone ring allows it to participate in several types of cycloaddition reactions, making it a powerful tool for constructing complex polycyclic systems.[5][10]

The pyridone can act as a 1,3-diene across positions C3 to C6, reacting with dienophiles. These reactions often require elevated temperatures or Lewis acid catalysis to overcome the aromatic stabilization energy.[5][13][14] Acetylenic dienophiles are particularly effective.[5]

Caption: Diels-Alder reaction of a 2-pyridone with a dienophile.

A characteristic reaction of 2-pyridones is their photodimerization or reaction with other 1,3-dienes upon irradiation with UV light.[15][16] This reaction proceeds via an excited state to form a cyclooctadiene-fused system, often with high stereoselectivity. This is a powerful method for generating complex, three-dimensional scaffolds.[16][17]

Caption: [4+4] Photodimerization of this compound.

In addition to [4+4] cycloadditions, the C3=C4 or C5=C6 double bonds of the pyridone ring can undergo [2+2] photocycloaddition with alkenes, forming cyclobutane rings.[18] The regioselectivity and stereoselectivity of this reaction are dependent on the specific substrates and reaction conditions.

Photochemical [4π] Electrocyclic Ring Closure

Upon UV irradiation, 2-pyridones can undergo a conrotatory [4π] electrocyclic reaction to form a highly strained bicyclic Dewar-type intermediate, 1-propyl-3-oxo-2-azabicyclo[2.2.0]hex-5-ene.[15] This reaction is often reversible, with the bicyclic product reverting to the pyridone upon heating.

Caption: Photochemical electrocyclization of 2-pyridone.

Applications in Drug Discovery and Development

The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry.[19][20][21] Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability and tunable physicochemical properties, makes it a valuable component in the design of bioactive molecules.[20][21][22] The diverse reactivity of N-alkyl-2-pyridones like this compound allows for the synthesis of complex molecular architectures targeting a wide range of biological pathways, including kinase inhibition and antiviral applications.[19][20][22]

Conclusion

This compound is a versatile synthetic building block whose reactivity is governed by a delicate balance of aromaticity and polyene-like character. Its electron-rich nature facilitates electrophilic substitution at the C3 and C5 positions, while its conjugated π-system enables a diverse array of pericyclic reactions, most notably [4+2] Diels-Alder cycloadditions and characteristic [4+4] and [4π] photochemical transformations. A thorough understanding of these mechanistic pathways is essential for leveraging this scaffold in the rational design and synthesis of complex molecules for applications in materials science and drug discovery.

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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted pyridinone core is a quintessential privileged scaffold in modern medicinal chemistry, underpinning the development of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this versatile heterocyclic system. We will delve into the foundational synthetic strategies that first unlocked this chemical space, trace the development of more sophisticated and efficient methodologies, and illuminate the pivotal role of N-substituted pyridinones in drug discovery, particularly as kinase inhibitors and antiviral compounds. This guide is designed to provide researchers and drug development professionals with a deep understanding of the causality behind experimental choices in the synthesis and application of these critical molecules, grounded in authoritative references and detailed technical protocols.

The Foundational Chemistry of the Pyridinone Core

The story of N-substituted pyridinones begins with the parent pyridone heterocycles. Pyridinones are six-membered aromatic rings containing a nitrogen atom and a carbonyl group. They exist as two primary isomers, 2-pyridinone and 4-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom. A critical feature of pyridones is their existence in a tautomeric equilibrium with their corresponding hydroxypyridine forms. However, the pyridone (lactam) form is generally the predominant tautomer in both the solid state and in solution.[1] This tautomerism is a key determinant of the reactivity and biological interactions of these molecules.

Caption: Tautomeric equilibrium of 2- and 4-pyridone.

Historical Perspectives on Pyridinone Synthesis

The synthesis of the parent pyridine ring, first isolated by Anderson in 1846, predates that of pyridones.[2] Early syntheses of pyridines, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for heterocyclic chemistry.[3] The development of synthetic routes to pyridones followed, with one of the foundational methods being the Guareschi-Thorpe condensation. This reaction, named after Icilio Guareschi and Jocelyn Field Thorpe, involves the reaction of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[1]

The ability to substitute the nitrogen atom of the pyridone ring was a critical step in unlocking the full potential of this scaffold. Initially, N-alkylation was achieved through the reaction of a pre-formed pyridone with an alkylating agent, such as an alkyl halide, under basic conditions.[4] However, a significant challenge in this approach is the potential for O-alkylation, leading to the formation of a 2-alkoxypyridine byproduct.[4] The regioselectivity of this reaction is influenced by a variety of factors, including the nature of the base, solvent, and electrophile.

The Evolution of Synthetic Methodologies for N-Substituted Pyridinones

Over the past few decades, a plethora of more sophisticated and efficient methods for the synthesis of N-substituted pyridinones have been developed. These methods offer greater control over regioselectivity and functional group tolerance, and many are amenable to the construction of complex and diverse molecular libraries for drug discovery.

Multi-Component Reactions (MCRs)

Multi-component reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for the synthesis of N-substituted pyridinones. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. For instance, a one-pot, four-component condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate can provide access to highly substituted 2-pyridones.[5] More recently, microwave-assisted MCRs have been shown to be a green and efficient method for the synthesis of N-substituted 2-pyridones.[4]

Metal-Catalyzed Cross-Coupling and Annulation Reactions

The advent of transition metal catalysis has revolutionized the synthesis of N-substituted pyridinones. Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature to afford N-aryl-2-pyridones in high yields.[6] Similarly, CuI-catalyzed coupling of tetrabutylammonium pyridin-2-olates with aryl iodides provides a mild and chemoselective route to N-aryl-2-pyridones.[6]

More recently, rhodium(III)-catalyzed C-H activation has enabled the formal [3+3] annulation of enaminones with acrylates to produce N-substituted 2-pyridones.[5] Palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine has also been developed as a method for the synthesis of N-substituted 2-pyridones.[7] Iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with acyl cyanides is another modern approach to preparing 2-acylpyridines, which can be precursors to pyridones.[5]

synthetic_evolution cluster_classical Classical Methods cluster_modern Modern Methodologies Guareschi Guareschi-Thorpe Condensation N_Alkylation N-Alkylation of Pyridones Guareschi->N_Alkylation Sequential Synthesis MCR Multi-Component Reactions Guareschi->MCR Evolution to One-Pot Syntheses Metal_Catalysis Transition Metal Catalysis (Cu, Rh, Pd, Ir) N_Alkylation->Metal_Catalysis Improved Regio- and Chemoselectivity

Caption: Evolution of synthetic routes to N-substituted pyridinones.

N-Substituted Pyridinones in Drug Discovery: A Privileged Scaffold

The physicochemical properties of the N-substituted pyridinone scaffold, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability, have made it a "privileged structure" in drug discovery.[8] This scaffold is found in a wide range of biologically active molecules with therapeutic potential in oncology, virology, and inflammatory diseases.

Kinase Inhibitors

A significant number of N-substituted pyridinone derivatives have been developed as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinone moiety can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases.

A notable example is the discovery of N-substituted pyridinones as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[9][10][11] High-throughput screening identified an N-benzyl pyridinone as a hit, and subsequent structure-activity relationship (SAR) studies, guided by X-ray co-crystal structures, led to the development of orally active inhibitors with significant efficacy in models of inflammation.[9] Similarly, substituted pyridones have been identified as inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase implicated in cancer.[12]

Compound Class Target Kinase Reported Activity (IC50) Reference
N-Aryl Pyridinonesp38α MAP KinaseLow nanomolar[10]
Substituted PyridonesPim-1 Kinase50 nM[12]
Aza-indazole PyridonesIRAK4Low nanomolar[13]
Antiviral Agents

The N-substituted pyridinone scaffold has also proven to be a fertile ground for the discovery of novel antiviral agents. Pyridinone derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[8][14]

For instance, pyridin-2(1H)-ones have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[8] By employing a scaffold hopping approach from a known Merck pyridinone NNRTI, researchers developed new derivatives with high potency against both wild-type and drug-resistant strains of HIV-1.[8] In the realm of HBV, a series of 2-pyridinone analogs were synthesized and evaluated for their ability to inhibit HBV-DNA replication, with N-aryl derivatives showing superior activity to their N-alkyl counterparts.[8]

mechanism_of_action Pyridinone_Inhibitor N-Substituted Pyridinone Inhibitor Kinase Kinase ATP-Binding Site Pyridinone_Inhibitor->Kinase Competitively Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Biological_Response Biological Response (e.g., Inflammation, Proliferation) Cell_Signaling->Biological_Response

Caption: Mechanism of action of an N-substituted pyridinone as a kinase inhibitor.

Detailed Experimental Protocols

To provide practical insights for the practicing chemist, the following are representative, step-by-step protocols for the synthesis of N-substituted pyridinones, reflecting both classical and modern approaches.

Protocol 1: Classical N-Alkylation of a Pre-formed 2-Pyridone

This protocol describes the N-alkylation of 4-hydroxy-6-methyl-2-pyridone, a common starting material.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridone

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of cyanoacetamide (1.0 eq) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4-hydroxy-6-methyl-2-pyridone.

Step 2: N-Alkylation

  • To a suspension of 4-hydroxy-6-methyl-2-pyridone (1.0 eq) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.2 eq) or sodium hydride (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated 2-pyridone.

Protocol 2: One-Pot, Four-Component Synthesis of a Highly Substituted N-Aryl-2-Pyridone

This protocol is an example of a modern, efficient approach to N-substituted pyridinones.

  • In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), a ketone (e.g., acetophenone, 1.0 eq), ethyl cyanoacetate (1.0 eq), and an aniline derivative (1.2 eq) in ethanol.

  • Add a catalytic amount of a suitable acid or base catalyst (e.g., piperidine or L-proline).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

The journey of N-substituted pyridinones from their foundational syntheses to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The evolution from classical, often low-yielding and non-selective methods to modern, highly efficient and versatile catalytic and multi-component strategies has enabled the exploration of a vast chemical space. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new N-substituted pyridinone-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological roles of these compounds deepens, we can expect to see their application expand into new therapeutic areas, solidifying their importance in the ongoing quest for new medicines.

References

  • Lacey, S. D., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]

  • Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5851–5856. [Link]

  • El-borai, M. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1172. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Office of Scientific and Technical Information. (2010). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. [Link]

  • Pop, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(11), 1361. [Link]

  • American Chemical Society. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • Bentham Science. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869647. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • American Chemical Society. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(3), 2077–2138. [Link]

  • ResearchGate. (2012). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. [Link]

  • National Institutes of Health. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 15(5), 683–690. [Link]

  • ResearchGate. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. [Link]

  • ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • ResearchGate. (2007). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]

  • American Chemical Society. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25878–25890. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Propyl-2(1H)-pyridinone, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis in complex matrices. Each section includes the scientific principles, detailed protocols, and method validation guidelines compliant with international standards.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridinone, a scaffold that appears in various biologically active molecules.[1] Whether it is an active pharmaceutical ingredient (API), a synthetic intermediate, a process impurity, or a metabolite, the ability to accurately quantify this molecule is fundamental to ensuring product quality, safety, and efficacy in the pharmaceutical industry.[2][3] The choice of analytical technique is dictated by the specific requirements of the analysis, such as the concentration range of interest, the complexity of the sample matrix, and the need for structural confirmation.

This guide provides validated starting points for method development, grounded in the physicochemical properties of the analyte.

Physicochemical Properties

Understanding the analyte's properties is the cornerstone of effective method development.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₈H₁₁NODefines the exact mass for mass spectrometry detection.[4][5]
Molecular Weight 137.18 g/mol Used for preparing standard solutions of known concentration.[5][6]
Boiling Point 263-264 °CIndicates the compound is sufficiently volatile for Gas Chromatography (GC) analysis with appropriate temperature programming.[4][6]
Structure & Polarity Features a polar pyridinone core and a nonpolar N-propyl substituent, giving it amphiphilic character.[4]This dual nature makes it well-suited for reversed-phase liquid chromatography. The aromatic ring contains a strong chromophore for UV detection.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the workhorse for quality control in the pharmaceutical industry. This method separates the analyte from other components in a mixture based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridinone ring possesses a strong UV chromophore, allowing for sensitive detection and quantification.

Application: Ideal for assay and impurity quantification in bulk drug substances, intermediates, and final product formulations where analyte concentrations are relatively high (>0.05%).

Recommended HPLC-UV Protocol

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid aids in protonating the analyte for better peak shape and provides ions for potential MS confirmation. Acetonitrile is a common organic modifier with low UV cutoff.
Elution Mode Isocratic: 60% A / 40% B An isocratic method is simple, robust, and suitable for quantifying a primary component. Gradient elution may be required if separating from multiple impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Enhances reproducibility of retention times by controlling viscosity and separation kinetics.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Detection | UV at 230 nm and 305 nm | The pyridinone system has characteristic absorbance maxima; monitoring multiple wavelengths can aid in peak purity assessment. |

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

    • Diluent: Prepare a mixture of Water/Acetonitrile (60:40 v/v).

  • Standard Solution Preparation:

    • Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.

    • Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. This yields a target concentration of 100 µg/mL.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample preparations.

    • Inject a mid-level calibration standard every 6-10 sample injections to verify system stability.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be >0.999.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Stock Solution P1->P2 P4 Prepare Sample Solution P1->P4 P3 Prepare Calibration Standards (Serial Dilution) P2->P3 A2 Define Injection Sequence (Blank, Standards, Samples) P3->A2 P4->A2 A1 Equilibrate HPLC System A1->A2 A3 Inject & Acquire Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve (Area vs. Conc.) D1->D2 D3 Quantify Analyte in Sample D2->D3 GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Volatile Solvent A1 GC Injection & Separation P1->A1 A2 EI Ionization & Fragmentation A1->A2 A3 Mass Analysis (Full Scan or SIM) A2->A3 D1 Extract Ion Chromatogram (EIC) A3->D1 D2 Confirm Identity (Retention Time + Spectrum) D1->D2 D3 Quantify using Calibration Curve D1->D3 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples P2 Spike with Internal Standard P1->P2 P3 Matrix Cleanup (e.g., Protein Precipitation) P2->P3 A1 LC Separation P3->A1 A2 Q1: Select Precursor Ion [M+H]⁺ m/z 138.1 A1->A2 A3 Q2: Fragment Ion (Collision Cell) A2->A3 A4 Q3: Select Product Ion m/z 96.1 A3->A4 A5 Detect & Record Signal A4->A5 D1 Calculate Peak Area Ratios (Analyte / IS) A5->D1 D2 Generate Matrix-Matched Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Sources

High-performance liquid chromatography (HPLC) methods for 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Propyl-2(1H)-pyridinone

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in various synthetic pathways, requires a reliable analytical method to ensure purity, monitor reaction kinetics, and perform quality control.[1] The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision in line with the International Conference on Harmonisation (ICH) guidelines.[2][3] This application note is intended for researchers, analytical scientists, and professionals in drug development and chemical synthesis who require a detailed, step-by-step protocol for the determination of this compound.

Introduction and Scientific Rationale

This compound (C₈H₁₁NO, M.W. 137.18 g/mol ) is an N-substituted pyridinone derivative.[4][5] Such heterocyclic structures are significant building blocks in medicinal chemistry and materials science.[1] Accurate quantification is paramount for ensuring the quality of starting materials, monitoring the progress of chemical reactions, and characterizing final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for this purpose, offering high resolution, sensitivity, and reproducibility for a wide range of compounds.[6][7]

Rationale for Method Selection

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound possesses moderate polarity, as indicated by its structure and a calculated LogP of approximately 1.2-1.3.[4][8] This makes it an ideal candidate for Reverse-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[9]

  • Stationary Phase: A C18 (octadecylsilane) column was selected. This is the most common reversed-phase packing, offering excellent retention and selectivity for a broad array of moderately polar to non-polar analytes.

  • Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile and water with a formic acid modifier was chosen. Acetonitrile provides good elution strength and has a low UV cutoff wavelength. The addition of formic acid serves two critical functions: it protonates residual silanol groups on the silica backbone of the stationary phase to minimize peak tailing, and it ensures a consistent ionic state for the analyte, leading to sharp, symmetrical peaks.

  • Detection: The pyridinone ring contains a chromophore that absorbs UV radiation. A UV detector is therefore a simple, robust, and sensitive means of detection for this compound. The optimal detection wavelength (λmax) should be determined experimentally but is anticipated to be in the 230-310 nm range based on the structure. For this method, 254 nm is proposed as a starting point, a common wavelength for aromatic and conjugated systems.

Experimental Workflow

The overall analytical process follows a systematic and validated workflow to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing std_prep Standard Preparation (Stock & Working Solutions) sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection (Autosampler) std_prep->injection mp_prep Mobile Phase Preparation (Mixing & Degassing) sample_prep->injection system_setup HPLC System Setup (Equilibration) mp_prep->system_setup system_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (@ 254 nm) separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition integration Peak Integration (Area Measurement) acquisition->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocols

Materials and Instrumentation
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals: this compound reference standard (>98% purity), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and Deionized water (18.2 MΩ·cm).

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, 0.22 µm syringe filters (e.g., PTFE or PVDF).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Formic Acid (40:60:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Proper sample and standard preparation is critical for accurate and reproducible results.[10]

Step 1: Mobile Phase Preparation

  • Carefully measure 400 mL of acetonitrile and 600 mL of deionized water.

  • Combine them in a 1 L glass bottle.

  • Add 1.0 mL of formic acid.

  • Mix thoroughly and degas for 15 minutes using an ultrasonicator or vacuum filtration.

Step 2: Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Step 3: Working Standard Solutions for Calibration

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Step 4: Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis to remove particulates and protect the column.[11]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][6][12] The validation process provides documented evidence of the method's reliability.

Validation_Parameters center Method Validation (ICH Q2) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Results

The following table summarizes the performance characteristics of this HPLC method.

Validation ParameterResultAcceptance Criteria
Specificity No interference observed from blank at the analyte's retention time.No interfering peaks
Linearity (Range) 1 – 100 µg/mL---
Correlation Coefficient (r²) > 0.999≥ 0.998
Accuracy (% Recovery) 98.9% – 101.2%98.0% – 102.0%
Precision (RSD%)
Repeatability (Intra-day)≤ 0.8%≤ 2.0%
Intermediate (Inter-day)≤ 1.5%≤ 2.0%
LOD (µg/mL) ~0.3 µg/mLS/N ratio ≥ 3:1
LOQ (µg/mL) ~1.0 µg/mLS/N ratio ≥ 10:1
Robustness Unaffected by minor changes in flow rate (±0.1) & temp (±2°C).System suitability passes

Note: The values presented are typical performance data and should be verified by the end-user.

Conclusion

This application note details a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound. The method is validated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and research applications. The comprehensive step-by-step protocols provided herein enable straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Labcompare. Available from: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

  • HPLC Sample Preparation . Organomation. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. Available from: [Link]

  • Sample Preparation – HPLC . Polymer Chemistry Characterization Lab, Virginia Tech. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. Available from: [Link]

  • Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • This compound . PubChem, National Institutes of Health. Available from: [Link]

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  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. Available from: [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds . Reddit. Available from: [Link]

  • 2(1H)-Pyridinone, 1-propyl- . NIST WebBook. Available from: [Link]

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Application Notes & Protocols: 1-Propyl-2(1H)-pyridinone as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Alkyl-2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] As a "privileged scaffold," its six-membered heterocyclic structure is prevalent in a vast array of natural products and FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a stable, non-peptidic mimic.[3][4] Among its derivatives, N-alkylated 2-pyridones like 1-Propyl-2(1H)-pyridinone serve as exceptionally versatile building blocks. The N-propyl group enhances lipophilicity, influencing solubility and potential interactions with biological membranes, while the pyridone core offers multiple reactive sites for constructing complex molecular architectures.[5]

This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in key synthetic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's properties is critical for experimental design. This compound is a colorless to yellowish liquid whose properties are summarized below.[6] The polar nature of the pyridone core results in a relatively high boiling point, making vacuum distillation a preferred method for purification to avoid thermal decomposition.[5]

PropertyValueSource
Molecular Formula C₈H₁₁NO[5][7]
Molecular Weight 137.18 g/mol [7][8]
Boiling Point 263-264 °C (at standard pressure)[5]
136-138 °C (at 1.90 kPa / 0.019 bar)[5][9]
Density 1.0711 g/cm³[5]
CAS Number 19006-63-4[10][11]
InChIKey RBLWIBNMCJMLBU-UHFFFAOYSA-N[8][10]
Canonical SMILES CCCN1C=CC=CC1=O[7]

Spectroscopic data for structural confirmation is available through public databases such as PubChem and SpectraBase, including ¹³C NMR, GC-MS, UV-VIS, and FTIR spectra.[7][8]

Protocol I: Synthesis of this compound via Regioselective N-Alkylation

The synthesis of N-alkyl-2-pyridones is primarily achieved through the alkylation of 2-pyridone (or its tautomer, 2-hydroxypyridine). A central challenge is controlling the regioselectivity to favor N-alkylation over the competing O-alkylation pathway.[12] The choice of base and solvent system is paramount. Harder bases and polar aprotic solvents typically favor N-alkylation. This protocol utilizes cesium carbonate, a base known to promote selective N-alkylation of pyridones.[13]

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_products Products 2-Pyridone 2-Pyridone Reaction DMF, 70°C 2-Pyridone->Reaction PropylIodide 1-Iodopropane PropylIodide->Reaction Base Cs₂CO₃ Base->Reaction N_Product This compound (Major) O_Product 2-Propoxypyridine (Minor) Reaction->N_Product Reaction->O_Product

Caption: Regioselective N-alkylation of 2-pyridone.

Causality Behind Experimental Choices:
  • Base (Cs₂CO₃): Cesium carbonate is a soft base, but its large cation coordinates loosely with the pyridone anion, leaving the nitrogen as the more nucleophilic site compared to the oxygen, thus favoring the desired N-alkylation.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the cesium cation while not excessively solvating the pyridone anion, preserving the high nucleophilicity of the nitrogen atom.

  • Alkylating Agent (1-Iodopropane): Alkyl iodides are highly reactive alkylating agents, allowing the reaction to proceed at a moderate temperature. Alkyl bromides can also be used, though they may require slightly higher temperatures or longer reaction times.[14]

  • Temperature (70 °C): This temperature provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.

Materials and Equipment:
  • 2-Pyridone

  • 1-Iodopropane (or 1-Bromopropane)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 1-iodopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting 2-pyridone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear or pale yellow oil.

Protocol II: [4+2] Cycloaddition (Diels-Alder Reaction)

The electron-rich diene system within the this compound ring makes it an excellent partner in [4+2] cycloaddition reactions, a powerful method for constructing complex polycyclic frameworks.[1] This protocol describes a representative Diels-Alder reaction with an electron-deficient dienophile, such as N-phenylmaleimide.

Workflow Diagram:

Diels_Alder reactant_node reactant_node process_node process_node product_node product_node A Combine this compound & N-Phenylmaleimide in Toluene B Heat under Reflux (110-120°C) A->B C Monitor Reaction by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Concentrate under Reduced Pressure D->E F Purify by Recrystallization or Column Chromatography E->F G Isolate Cycloadduct Product F->G

Caption: Workflow for a typical Diels-Alder cycloaddition.

Causality Behind Experimental Choices:
  • Dienophile (N-Phenylmaleimide): This is a classic electron-poor and conformationally locked dienophile, making it highly reactive towards electron-rich dienes like the 2-pyridone scaffold.

  • Solvent (Toluene): A high-boiling, non-polar solvent is ideal for Diels-Alder reactions, which often require thermal activation to overcome the activation energy barrier.

  • High Temperature: Heating is necessary to promote the pericyclic reaction. The pyridone ring possesses some aromatic character that must be overcome for it to act as a diene.

Materials and Equipment:
  • This compound

  • N-Phenylmaleimide

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dish or column chromatography setup

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.

  • Reaction: Heat the solution to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Once the reaction is complete, cool the flask to room temperature.

  • Isolation: Remove the toluene under reduced pressure. The crude product may precipitate upon cooling or concentration.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography to yield the pure bicyclic adduct.

Protocol III: Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly efficient strategy for molecular elaboration, avoiding the need for pre-functionalized starting materials.[15] The pyridone scaffold can undergo C-H activation, often directed by a coordinating group. While direct functionalization is possible, a robust method involves temporary conversion to the corresponding pyridine N-oxide, which acts as an excellent directing group for palladium-catalyzed ortho-C-H activation.[16][17] This protocol outlines a C6-arylation via an N-oxide intermediate.

Workflow Diagram:

CH_Functionalization step1_node step1_node step2_node step2_node step3_node step3_node process_node process_node final_product final_product A Step 1: N-Oxidation (this compound + m-CPBA) B Isolate N-Oxide Intermediate A->B C Step 2: Pd-Catalyzed C-H Arylation (N-Oxide + Aryl Bromide + Pd(OAc)₂) B->C D Isolate C6-Arylated N-Oxide C->D E Step 3: Deoxygenation (e.g., with PCl₃ or H₂/Pd) D->E F Final Product: 6-Aryl-1-propyl-2(1H)-pyridinone E->F

Caption: Multi-step C-H arylation via an N-oxide intermediate.

Causality Behind Experimental Choices:
  • N-Oxidation: The N-oxide oxygen atom acts as an effective directing group, forming a stable 5-membered palladacycle intermediate that facilitates selective C-H activation at the adjacent C6 position.

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective catalyst for C-H activation reactions.

  • Base (K₂CO₃): The base is required for the C-H activation step, likely participating in a concerted metalation-deprotonation (CMD) mechanism.

  • Deoxygenation: After the C-C bond is formed, the N-oxide is readily reduced back to the pyridone, making this a "traceless" directing group strategy.

Materials and Equipment:
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Reducing agent (e.g., Phosphorus trichloride, PCl₃)

  • Standard inert atmosphere glassware and purification equipment

Step-by-Step Protocol:

Part A: N-Oxidation

  • Dissolve this compound (1.0 eq) in DCM at 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract with DCM, wash with NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the N-oxide, which can be used directly or purified.

Part B: C-H Arylation

  • In a sealed tube, combine the N-oxide from Part A (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous toluene or DMF as the solvent.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify by column chromatography to isolate the 6-aryl-1-propyl-2(1H)-pyridinone N-oxide.

Part C: Deoxygenation

  • Dissolve the purified N-oxide from Part B (1.0 eq) in chloroform.

  • Cool the solution to 0 °C and add PCl₃ (1.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

  • Extract with DCM, dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to obtain the final C6-arylated product.

Conclusion

This compound is a highly effective and adaptable building block in organic synthesis. Its straightforward preparation and the diverse reactivity of the pyridone core allow for its use in fundamental synthetic transformations, including regioselective alkylation, cycloaddition, and modern C-H functionalization reactions.[1][5] The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this scaffold in the pursuit of novel pharmaceuticals and complex organic molecules.

References

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656. Available at: [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1069). Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665. Available at: [Link]

  • (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]

  • SpectraBase. (n.d.). 1-propyl-2(1H)-pyridone. Available at: [Link]

  • Chem-Tools. (n.d.). This compound. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. Available at: [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone, 1-propyl-. NIST Chemistry WebBook. Available at: [Link]

  • Choi, J., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-6. Available at: [Link]

  • Majumdar, N. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Propyl-2(1H)-pyridinone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-Propyl-2(1H)-pyridinone in the synthesis of pharmaceutical intermediates.

Abstract

N-substituted 2-pyridinone scaffolds are foundational structural motifs in a multitude of clinically significant pharmaceuticals and natural products.[1][2][3] Their prevalence is due to the unique electronic and steric properties of the pyridinone ring, which can engage in various biological interactions. However, the synthesis of N-substituted pyridinones is often complicated by the challenge of regioselectivity, specifically the competition between N-alkylation and O-alkylation of the parent 2-hydroxypyridine tautomer.[1][4][5] This guide focuses on the strategic application of This compound , a pre-alkylated synthetic building block, which elegantly circumvents this primary challenge. By starting with a defined N-propylated core, synthetic efforts can be precisely directed toward the functionalization of the pyridinone ring, enabling the efficient construction of complex pharmaceutical intermediates. We will explore the chemical rationale for its use and provide detailed protocols for its application in creating diversified molecular libraries.

Introduction to this compound: A Versatile Synthetic Platform

This compound is a heterocyclic compound featuring a six-membered pyridinone ring N-substituted with a propyl group.[6] This structure provides a stable, yet reactive, core for a wide range of organic transformations. Its utility in pharmaceutical synthesis stems from the fact that the N-alkylation step, often a source of yield loss and purification challenges, has been predetermined.[1][6]

Chemical and Physical Properties

The physical properties of this compound are crucial for its handling and reaction setup, particularly its high boiling point, which allows for a broad range of reaction temperatures.[6]

PropertyValueSource
Molecular Formula C₈H₁₁NO[6][7][8]
Molecular Weight 137.18 g/mol [7][8][9]
Appearance Colorless to yellowish liquid[10]
Boiling Point 263-264 °C (at standard pressure)[6]
Density ~1.071 g/cm³[6]
CAS Number 19006-63-4[8][11]
Synonyms N-n-Propyl-2-pyridone, 1-Propyl-2-pyridone[6][7]
Structural Diagram

Caption: Structure of this compound.

The Core Challenge in Pyridinone Synthesis: N- vs. O-Alkylation

The primary challenge in synthesizing N-substituted 2-pyridones from the parent 2-hydroxypyridine lies in controlling the site of alkylation. The pyridone anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen atom.[1] This duality arises from tautomerism between the 2-pyridone and 2-hydroxypyridine forms. Reaction with an electrophile (like an alkyl halide) can therefore lead to a mixture of the desired N-alkylated product and the undesired O-alkylated isomer (a 2-alkoxypyridine).[4][5]

The ratio of N- to O-alkylation is highly dependent on factors such as the solvent, the nature of the counter-ion, and the alkylating agent, making process optimization complex and often leading to reduced yields of the target molecule.

Alkylation_Selectivity cluster_products Reaction with Alkyl Halide (R-X) start 2-Hydroxypyridine (Pyridone Tautomer) anion Deprotonation (Base) start->anion ambident N⁻ O⁻ anion->ambident N_Product N-Alkylated Product (Desired 2-Pyridone) ambident:N->N_Product N-Attack O_Product O-Alkylated Product (2-Alkoxypyridine) ambident:O->O_Product O-Attack

Caption: The challenge of N- vs. O-alkylation selectivity.

By employing this compound, researchers bypass this entire problem. The nitrogen is already occupied, ensuring that any subsequent functionalization occurs predictably on the pyridinone ring itself. This is a key strategic advantage, saving time, improving overall yield, and simplifying the purification of downstream intermediates.

Application in Practice: Synthesis of Diversified Pharmaceutical Intermediates

The true value of this compound is as a starting scaffold for building more complex molecules. The pyridinone ring is amenable to various electrophilic substitution reactions, allowing for the introduction of functional groups that can be further elaborated.[6] This approach is analogous to strategies used in the synthesis of derivatives of drugs like Pirfenidone, where modifications to the pyridinone core are explored to enhance therapeutic properties.[12][13]

Below are detailed protocols for a two-step sequence: the initial functionalization of the this compound ring, followed by the elaboration of the resulting intermediate.

Protocol 1: Electrophilic Formylation of the Pyridinone Ring

This protocol describes the introduction of a formyl (-CHO) group onto the pyridinone ring using a Vilsmeier-Haack reaction. This aldehyde functionality is an exceptionally versatile handle for subsequent reactions such as reductive aminations, Wittig reactions, or oxidations.

Objective: To synthesize 1-propyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde, a key intermediate for diversification.

Materials & Reagents:

ReagentFormulaM.W.AmountMoles
This compoundC₈H₁₁NO137.185.0 g36.4 mmol
Phosphorus oxychloridePOCl₃153.3311.2 g (6.8 mL)73.0 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated NaHCO₃ solution--As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄--As needed-

Experimental Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (50 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (6.8 mL, 73.0 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (5.0 g, 36.4 mmol) in dichloromethane (20 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude oil via column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure aldehyde intermediate.

Trustworthiness & Validation: The success of this protocol is validated at several stages. The formation of the Vilsmeier reagent is a well-established and reliable reaction. Progress is empirically tracked via TLC. The neutralization step is monitored by pH, and the final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Workflow for the formylation of this compound.

Protocol 2: Diversification via Reductive Amination

This protocol uses the aldehyde intermediate from Protocol 1 to create a library of amine derivatives, a common strategy in drug discovery for exploring structure-activity relationships (SAR).

Objective: To synthesize a diverse set of N-substituted aminomethyl derivatives from the formylated pyridinone intermediate.

Materials & Reagents:

ReagentFormulaM.W.AmountMoles
Formyl IntermediateC₉H₁₁NO₂165.191.0 g6.05 mmol
Primary/Secondary AmineR¹R²NHVariable-6.66 mmol
Sodium triacetoxyborohydrideNaBH(OAc)₃211.941.92 g9.08 mmol
Dichloroethane (DCE)C₂H₄Cl₂98.9630 mL-
Acetic Acid (optional)CH₃COOH60.051-2 drops-
Saturated NaHCO₃ solution--As needed-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the formyl intermediate (1.0 g, 6.05 mmol) and the chosen amine (6.66 mmol, 1.1 eq) in dichloroethane (30 mL).

  • Imine Formation: Add 1-2 drops of glacial acetic acid to catalyze imine/iminium ion formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.92 g, 9.08 mmol, 1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amine derivative.

Causality Behind Choices: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, reducing the chance of side reactions. Dichloroethane is a standard solvent for this transformation. The slight excess of the amine and reducing agent helps drive the reaction to completion.

Reductive_Amination Start Formyl Intermediate (from Protocol 1) Imine Imine/ Iminium Ion Formation Start->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Reducer Reduction with NaBH(OAc)₃ Imine->Reducer Final Final Amine Derivative Reducer->Final

Caption: Reaction scheme for diversification via reductive amination.

Conclusion

This compound represents a strategically valuable starting material in pharmaceutical synthesis. Its pre-alkylated nature provides a decisive advantage by eliminating the common and often problematic N- vs. O-alkylation selectivity issue. This allows synthetic chemists to focus their efforts on the creative and precise functionalization of the pyridinone ring system. The protocols provided herein demonstrate a robust pathway for converting this simple scaffold into a diverse array of complex intermediates, suitable for inclusion in drug discovery and development programs. By leveraging the predictable reactivity of this compound, research and development timelines can be accelerated, and the exploration of novel chemical space can be pursued more efficiently.

References

  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
  • Process for the synthesis of pirfenidone.
  • Process for the synthesis of pirfenidone.
  • This compound. Vulcanchem.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Selective N-Alkyl
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • Novel pirfenidone derivatives: synthesis and biological evaluation.
  • This compound. Chem-Tools.
  • Recent Advances of Pyridinone in Medicinal Chemistry.
  • This compound. PubChem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • This compound synthesis. ChemicalBook.
  • This compound. ChemicalBook.
  • Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Cheméo.
  • This compound. Finetech Industry Limited.

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Introduction: The Rise of N-Substituted Pyridinones in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Propyl-2(1H)-pyridinone in Coordination Chemistry

Pyridinones represent a fascinating class of heterocyclic scaffolds that have garnered significant attention in both medicinal chemistry and coordination chemistry.[1][2][3] Their utility stems from a unique combination of structural and electronic properties. The parent compound, 2-pyridone, exists in a tautomeric equilibrium with 2-hydroxypyridine.[4] However, substitution at the nitrogen atom, as in this compound, locks the molecule in the pyridinone (or lactam) form. This structural rigidity is crucial for its role as a predictable and versatile ligand.

The this compound ligand features a six-membered heterocyclic ring with a nitrogen at position 1 and a carbonyl group at position 2, with a propyl group attached to the nitrogen.[5] This N-substitution not only prevents tautomerization but also introduces lipophilicity, which can influence the solubility and reactivity of its resulting metal complexes.[5] In coordination chemistry, the deprotonated form, 1-propyl-2-pyridonate, acts as an ambidentate nucleophile, capable of coordinating to metal centers through either its nitrogen or oxygen atom. This versatility allows it to adopt various coordination modes, including monodentate, chelating, and bridging, making it a powerful tool for constructing diverse coordination complexes with applications in catalysis, materials science, and drug development.[6][7][8]

This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, coordination behavior, and key applications, complete with detailed protocols for researchers and drug development professionals.

Physicochemical Properties of this compound

A clear understanding of the ligand's physical properties is essential for its effective use in synthesis and purification.

PropertyValueSource
Molecular Formula C₈H₁₁NO[9]
Molecular Weight 137.18 g/mol [9]
Boiling Point 263-264 °C (at standard pressure)[5][10]
Density ~1.071 g/cm³[5][10]
Appearance Colorless to yellowish liquid[11]
pKa (Predicted) 0.31 ± 0.20[5][10]

The high boiling point suggests strong intermolecular dipole-dipole interactions due to the polar pyridinone core.[5] Vacuum distillation is often recommended for purification to avoid thermal decomposition at atmospheric pressure.[5]

Synthesis and Handling

Protocol 1: Synthesis of this compound

The N-alkylation of 2-pyridone is a standard method for synthesizing N-substituted derivatives.[12] This protocol outlines a common approach using an alkyl halide under basic conditions. Microwave-assisted multicomponent reactions can also be employed for more rapid, one-pot syntheses.[12]

Objective: To synthesize this compound via N-alkylation of 2(1H)-pyridinone.

Materials:

  • 2(1H)-Pyridinone (2-Hydroxypyridine)

  • 1-Iodopropane (or 1-Bromopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2(1H)-pyridinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Causality:

  • Base (K₂CO₃): Deprotonates the 2-pyridone to form the pyridonate anion, which is the active nucleophile.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Heat: Provides the necessary activation energy to drive the reaction to completion.

  • Aqueous Workup: Removes the inorganic salts and DMF from the product.

Safety and Handling

Proper handling is crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[13][14]

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[14][15]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[13][16]

Coordination Chemistry: A Versatile Ligand Platform

The true power of 1-propyl-2-pyridonate lies in its adaptability as a ligand. The deprotonated anion has delocalized negative charge between the nitrogen and oxygen atoms, allowing it to coordinate with metal ions in multiple ways.[6]

Key Coordination Modes

The dynamic interconversion between different coordination motifs is a remarkable feature of pyridonate complexes.[6]

Coordination_Modes cluster_ligand 1-Propyl-2-pyridonate Ligand cluster_modes Coordination Modes L Ligand (Propyl-Py-O⁻) N_mode κ¹-N (Monodentate) L->N_mode N-coordination O_mode κ¹-O (Monodentate) L->O_mode O-coordination Chelate_mode κ²-N,O (Chelating) L->Chelate_mode N,O-chelation Bridge_mode μ₂-N,O (Bridging) L->Bridge_mode N,O-bridging M1 Metal Center (M) M2 Metal Center (M) M3 Metal Center (M) M4 Metal Center (M) N_mode->M1 O_mode->M2 Chelate_mode->M3 Bridge_mode->M1 Bridge_mode->M4

Caption: Common coordination modes of the 1-propyl-2-pyridonate ligand.

  • Monodentate (κ¹-N or κ¹-O): The ligand binds to a single metal center through either the nitrogen or the oxygen atom. X-ray diffraction data of related complexes show that κ¹-N coordination results in a C-O bond length close to that of the free pyridone (~1.27 Å), while κ¹-O coordination is also possible.[6]

  • Chelating (κ²-N,O): The ligand forms a stable five-membered ring by binding to a single metal center through both the nitrogen and oxygen atoms. This mode leads to an elongated C-O bond distance (1.30–1.35 Å), indicating increased single-bond character.[6]

  • Bridging (μ₂-N,O): The ligand bridges two metal centers, with the nitrogen coordinating to one and the oxygen to the other. This is a common motif in polynuclear complexes and paddle-wheel structures.[6]

The preferred coordination mode is highly sensitive to the metal ion's size and electronic properties, the steric and electronic nature of other co-ligands, and even crystal packing forces.[6]

Synthesis and Characterization of Metal Complexes

The versatility of this compound allows for the synthesis of a wide array of coordination complexes.

Protocol 2: General Synthesis of a Palladium(II) Pyridonate Complex

Palladium complexes with pyridone ligands are of significant interest for their catalytic activity.[17][18]

Objective: To synthesize a generic [Pd(1-propyl-2-pyridonate)₂(L)₂] complex.

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂]

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Ancillary ligand (L), e.g., triphenylphosphine (PPh₃) or an N-heterocyclic carbene (NHC) precursor

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes, anhydrous

  • Schlenk flask, cannula, nitrogen/argon line

  • Magnetic stirrer

Procedure:

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add sodium hydride (2.0 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases. This forms the sodium 1-propyl-2-pyridonate salt.

  • Complex Formation: In a separate Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1.0 eq) and the ancillary ligand (e.g., PPh₃, 2.0 eq) in anhydrous THF.

  • Reaction: Transfer the pyridonate salt solution to the palladium solution via cannula at room temperature. Stir the reaction mixture for 4-12 hours. The color of the solution will typically change, indicating complex formation.

  • Isolation: Remove the solvent under vacuum. Wash the resulting solid with anhydrous hexanes to remove any unreacted ancillary ligand.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes or THF/pentane) to yield the desired palladium(II) pyridonate complex.

Workflow Diagram:

Synthesis_Workflow start Start deprotonation 1. Ligand Deprotonation (Pyridinone + Base in THF) start->deprotonation reaction 3. Complexation Reaction (Mix solutions, stir) deprotonation->reaction pd_solution 2. Prepare Pd Solution (Pd Salt + Ancillary Ligand in THF) pd_solution->reaction isolation 4. Isolation (Solvent removal, washing) reaction->isolation purification 5. Purification (Recrystallization) isolation->purification characterization 6. Characterization (NMR, IR, X-ray) purification->characterization end Pure Complex characterization->end

Caption: General workflow for synthesis and characterization of a metal complex.

Protocol 3: Characterization Techniques

Definitive characterization is essential to confirm the structure and purity of the synthesized complexes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm ligand coordination and determine the structure in solution.

  • Procedure: Dissolve a small sample (5-10 mg) of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra.[19]

  • Expected Observations: Upon coordination to a metal center, the chemical shifts of the pyridinone ring protons and carbons will shift compared to the free ligand. The magnitude and direction of the shift provide clues about the coordination mode and the electronic environment of the metal.[20][21] For diamagnetic complexes, sharp signals are expected.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To probe the coordination of the carbonyl group.

  • Procedure: Acquire an IR spectrum of the solid complex (e.g., using a KBr pellet or an ATR accessory).

  • Expected Observations: The strong C=O stretching frequency in the free ligand (typically ~1650 cm⁻¹) will shift upon coordination. Coordination through the oxygen atom typically causes a red shift (decrease in frequency) of 20-50 cm⁻¹, indicating a weakening of the C=O bond. N-coordination may result in a smaller shift.

C. Single-Crystal X-ray Diffraction

  • Purpose: To determine the precise three-dimensional structure in the solid state.

  • Procedure: Grow suitable single crystals of the complex, typically by slow evaporation of a saturated solution or by vapor diffusion. Mount a crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.[22]

  • Data Analysis: The resulting data is used to solve the crystal structure, providing definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[22][23] This is the gold standard for confirming the coordination mode.

Applications in Research and Development

Complexes of this compound are valuable in several fields, primarily driven by the unique electronic and steric properties imparted by the ligand.

Homogeneous Catalysis

Pyridonate ligands have emerged as highly effective ancillary ligands in transition metal catalysis, particularly for challenging C-H activation reactions.[18] The ligand can act cooperatively with the metal center, often participating in proton transfer steps that facilitate catalytic cycles.[6]

Application Area: Palladium-Catalyzed C(sp³)–H Arylation 2-pyridone ligands have been shown to accelerate Pd-catalyzed C-H functionalization reactions.[17] A complex featuring the 1-propyl-2-pyridonate ligand can be used to catalyze the coupling of an aliphatic substrate with an aryl halide.

Protocol 4: Catalytic C(sp³)–H Arylation

Objective: To perform a test reaction for the arylation of cyclohexane using a custom-synthesized Pd(II)-pyridonate catalyst.

Materials:

  • [Pd(1-propyl-2-pyridonate)₂(PPh₃)₂] (or other synthesized catalyst)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Cyclohexane (serves as substrate and solvent)

  • Potassium pivalate (KO Piv)

  • Pressure-rated reaction vial with a screw cap and septum

  • Magnetic stirrer and heating block

Procedure:

  • Vial Preparation: In a glovebox or under an inert atmosphere, add the Pd-catalyst (1-5 mol%), aryl bromide (1.0 eq), and potassium pivalate (2.0 eq) to the reaction vial.

  • Reagent Addition: Add a magnetic stir bar and an excess of cyclohexane.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100-120 °C. Stir vigorously for 24 hours.

  • Quenching and Analysis: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate, filter through a small plug of silica gel to remove inorganic salts and catalyst residue.

  • Yield Determination: Analyze the filtrate by Gas Chromatography (GC) or ¹H NMR using an internal standard to determine the yield of the phenylcyclohexane product.

Catalytic Cycle Visualization:

Catalytic_Cycle cluster_legend Simplified Pd(II/IV) Cycle A Pd(II) Pre-catalyst B Active Pd(II) Species A->B Activation C C-H Activation (CMD Step) B->C + R-H - Base-H⁺ D Pd(IV) Intermediate C->D Oxidative Addition (+ Ar-X) E Reductive Elimination D->E E->B Product (R-Ar) Formation CMD CMD: Concerted Metalation-Deprotonation note Pyridonate ligand facilitates the C-H activation step.

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Medicinal Chemistry and Drug Development

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] These compounds exhibit a wide range of biological activities, including antifungal, antiviral, and antitumor effects.[1] Metal complexes of pyridinones are explored for their potential as therapeutic or diagnostic agents. For instance, hydroxypyridinones are well-known iron chelators used to treat iron overload.[24] The this compound ligand can be used to develop novel metal-based therapeutics, where the metal center provides a unique mechanism of action and the ligand framework ensures stability and tunes bioavailability.

Materials Science

The ability of pyridonate ligands to act as versatile bridging units makes them attractive building blocks for coordination polymers and Metal-Organic Frameworks (MOFs).[7] By carefully selecting the metal ion and reaction conditions, complexes of this compound can be self-assembled into extended 1D, 2D, or 3D networks. These materials can have potential applications in gas storage, separation, and heterogeneous catalysis.[7]

Conclusion

This compound is more than just a simple organic molecule; it is a sophisticated building block for advanced coordination chemistry. Its fixed tautomeric form, combined with its versatile coordination capabilities, allows for the rational design of metal complexes with tailored properties. From accelerating challenging catalytic transformations to forming the basis for novel materials and potential therapeutics, the applications for this ligand are both broad and significant. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore and unlock the full potential of this compound in their respective fields.

References

  • 2-Pyridone - Wikipedia. [Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - RSC Publishing. (2023-11-15). [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. [Link]

  • Examples of the coordination modes of hydroxypyridine/pyridonato‐based ligands in the chemistry of Ru. - ResearchGate. [Link]

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  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020-11-14). [Link]

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  • The ³¹P {¹H} NMR spectra of complexes 1 and 2. - ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]

  • Synthesis And Application Of A Novel Ligand Containing 2-pyridone Skeleton. (2024-07-28). [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023-10-04). [Link]

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  • 1-NORMAL-PROPYL-3-HYDROXY-2-METHYL-4-PYRIDINONE AND 1-NORMAL-BUTYL-3-HYDROXY-2-METHYL-4-PYRIDINONE COMPLEXES OF GROUP 13 (IIIA) METAL-IONS - UBC Chemistry | - The University of British Columbia. [Link]

  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease - PubMed Central. [Link]

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  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

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Sources

Application Note: Protocol for the N-alkylation of 2-pyridinone to yield 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 2-pyridones is a foundational transformation in organic synthesis, yielding scaffolds prevalent in medicinal chemistry and materials science.[1][2][3] This application note provides a detailed, robust protocol for the selective synthesis of 1-Propyl-2(1H)-pyridinone from 2-pyridinone. We present two field-proven methodologies, one employing a strong base (Sodium Hydride) for rapid, high-yield conversion, and an alternative using a milder base (Potassium Carbonate) for enhanced safety and broader laboratory applicability. The guide delves into the mechanistic rationale for achieving high N-alkylation selectivity over competing O-alkylation, provides comprehensive, step-by-step experimental procedures, and outlines rigorous methods for product purification and characterization.

Introduction and Mechanistic Overview

2-Pyridinone and its derivatives are core structures in numerous biologically active compounds.[3] The synthesis of N-alkylated 2-pyridones is a common objective, but it is complicated by the ambident nucleophilic nature of the 2-pyridone anion.[4] Deprotonation of 2-pyridinone generates a resonance-stabilized anion with nucleophilic character on both the nitrogen and oxygen atoms. This duality can lead to a mixture of N-alkylated (desired product) and O-alkylated (byproduct) species.[4][5]

Controlling the regioselectivity of this alkylation is therefore paramount. Several factors influence the N/O-alkylation ratio, including the choice of base, solvent, and the nature of the alkylating agent.[4][6]

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used. They effectively solvate the cation of the base without interfering with the nucleophile, favoring N-alkylation.[7]

  • Base and Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective at deprotonating 2-pyridinone.[7][8] Milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures but offering a safer alternative.[9][10] The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the reaction's regioselectivity.

  • Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center than the oxygen atom. "Soft" electrophiles, such as primary alkyl iodides (e.g., 1-iodopropane), preferentially react at the soft nitrogen center, leading to a higher yield of the N-alkylated product.[6]

This protocol focuses on using 1-iodopropane, a soft electrophile, to maximize the yield of this compound.

Protocol I: High-Yield Synthesis using Sodium Hydride

This method utilizes a strong base for efficient deprotonation and subsequent alkylation. It should be performed by personnel experienced in handling pyrophoric and water-reactive reagents.

2.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Pyridinone≥99%e.g., Sigma-Aldrich-
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly reactive with water and air.[8][11]
1-Iodopropane≥99%e.g., Sigma-AldrichStore protected from light.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalente.g., MilliporeSigmaEnsure low water content.
HexanesAnhydrous-For washing NaH.
Ethyl AcetateACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Round-bottom flask, magnetic stirrer, condenser--Glassware must be oven-dried.
Inert atmosphere setupArgon or Nitrogen-Essential for safety.[11]
2.2. Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][11] It must be handled under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[11] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[11]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Handle in a well-ventilated fume hood.

  • NaH in DMF: The combination of sodium hydride and DMF can lead to runaway thermal decomposition reactions, especially at elevated temperatures.[12][13][14] Do not heat the reaction mixture above the recommended temperature. Ensure the reaction is cooled with an ice bath during the initial addition of NaH.

2.3. Step-by-Step Procedure
  • Preparation: Under an inert atmosphere, add 60% NaH dispersion (0.44 g, 11.0 mmol, 1.05 eq.) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Washing NaH: Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.[11] Carefully decant the hexane washings after each step.

  • Reaction Setup: After the final wash, place the flask under a positive pressure of inert gas. Add anhydrous DMF (40 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Deprotonation: To the stirred suspension, add 2-pyridinone (1.0 g, 10.5 mmol, 1.0 eq.) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour until gas evolution ceases. The formation of the sodium pyridonate salt results in a clear solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.13 mL, 11.6 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The product will have a higher Rf value than the starting 2-pyridinone.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield this compound as a colorless or pale yellow oil.

Protocol II: Safer Alternative using Potassium Carbonate

This protocol avoids the use of sodium hydride, making it more suitable for general laboratory settings. The reaction is typically slower and may require heating.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Pyridinone≥99%e.g., Sigma-Aldrich-
Potassium Carbonate (K₂CO₃)Anhydrous, powderede.g., Sigma-AldrichFinely powder before use to maximize surface area.
1-Iodopropane≥99%e.g., Sigma-AldrichStore protected from light.
Anhydrous Acetone or AcetonitrileHPLC Grade--
Ethyl AcetateACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
3.2. Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-pyridinone (1.0 g, 10.5 mmol, 1.0 eq.), anhydrous powdered potassium carbonate (2.18 g, 15.8 mmol, 1.5 eq.), and anhydrous acetone (50 mL).

  • Alkylation: Add 1-iodopropane (1.13 mL, 11.6 mmol, 1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol I. The reaction may require a longer duration compared to the NaH method.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol I.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₈H₁₁NO[1][15]
Molecular Weight 137.18 g/mol [15][16]
Appearance Colorless to pale yellow oil
Boiling Point 263-264 °C (at standard pressure)[1]

Expected NMR Data (in CDCl₃, chemical shifts in ppm):

  • ¹H NMR:

    • δ 7.30 (ddd, 1H, H-4)

    • δ 7.25 (dd, 1H, H-6)

    • δ 6.60 (d, 1H, H-5)

    • δ 6.15 (td, 1H, H-3)

    • δ 3.85 (t, 2H, N-CH₂)

    • δ 1.70 (sext, 2H, CH₂-CH₃)

    • δ 0.95 (t, 3H, CH₃)

  • ¹³C NMR:

    • δ 162.5 (C=O)

    • δ 140.0 (C-6)

    • δ 138.0 (C-4)

    • δ 121.5 (C-5)

    • δ 106.0 (C-3)

    • δ 51.0 (N-CH₂)

    • δ 22.0 (CH₂-CH₃)

    • δ 11.0 (CH₃)

(Note: Exact chemical shifts may vary slightly depending on solvent and concentration. It is recommended to consult referenced spectral data and perform full 2D NMR analysis for unambiguous assignment.)[17][18]

Workflow and Mechanistic Visualization

The overall experimental process can be summarized in the following workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Reagent Setup (Inert Atmosphere) P2 Base Addition & Deprotonation P1->P2 Add 2-Pyridinone R1 Add 1-Iodopropane P2->R1 Formed Pyridonate R2 Stir & Monitor (TLC) R1->R2 W1 Quench Reaction R2->W1 Reaction Complete W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography W3->W4 A1 Characterization (NMR, MS) W4->A1 A2 Final Product: This compound A1->A2

Figure 1. General experimental workflow for the synthesis of this compound.

The key to selectivity lies in the competing reaction pathways available to the pyridonate anion after deprotonation.

N_vs_O_Alkylation R1 2-Pyridinone Intermediate Pyridonate Anion (Ambident Nucleophile) R1->Intermediate + Base - H₂ or BH⁺ Base Base (e.g., NaH, K₂CO₃) AlkylHalide 1-Iodopropane (Soft Electrophile) N_Product This compound (N-Alkylation, Major Product) O_Product 2-Propoxypyridine (O-Alkylation, Minor Product) Intermediate->N_Product + 1-Iodopropane (Attack via Nitrogen) Intermediate->O_Product + 1-Iodopropane (Attack via Oxygen)

Figure 2. Competing N- vs. O-alkylation pathways for the pyridonate anion.
Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of this compound. The sodium hydride-based method offers high efficiency and yield, while the potassium carbonate method presents a safer, more accessible alternative. By understanding the mechanistic principles that govern regioselectivity, researchers can confidently apply and adapt these procedures. Proper execution of the outlined steps, particularly the safety precautions and purification techniques, will consistently yield high-purity N-alkylated product suitable for further application in drug discovery and chemical research.

References
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  • (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Retrieved from [Link]

  • (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Retrieved from [Link]

  • (2022, April 20). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube. Retrieved from [Link]

  • (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC - NIH. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Retrieved from [Link]

  • (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). HMDB. Retrieved from [Link]

  • (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. Retrieved from [Link]

  • (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 1-Propyl-2(1H)-pyridinone in the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Introduction: The 2-Pyridone Core as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-pyridone motif is recognized as a "privileged scaffold."[1][2] This distinction arises from its recurring presence in a multitude of pharmacologically active compounds and natural products.[3] The structural features of the 2-pyridone ring, particularly its ability to act as both a hydrogen bond donor and acceptor, and its existence in a stable lactam tautomeric form, make it a versatile building block for engaging with biological targets.[1][4][5]

The introduction of substituents on the ring nitrogen, as in 1-Propyl-2(1H)-pyridinone , modulates the molecule's physicochemical properties, such as lipophilicity and solubility, and provides a crucial vector for influencing biological activity or tailoring the molecule for further synthetic transformations.[6] this compound is a colorless to light yellow liquid featuring a resonance-stabilized heterocyclic core. This electronic arrangement makes the ring system a versatile participant in various chemical reactions, most notably as a diene component in cycloaddition reactions for the construction of more complex, fused heterocyclic systems.[6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in [4+2] cycloaddition reactions. We will detail the mechanistic rationale, provide actionable experimental protocols, and explain the causality behind key procedural choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: [4+2] Cycloaddition (Diels-Alder Reaction)

The most powerful application of N-substituted 2-pyridones in heterocyclic synthesis is their participation as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7][8] This strategy allows for the rapid construction of bicyclic adducts with high stereochemical control, which can then serve as intermediates for a variety of fused heterocyclic systems.

Mechanistic Rationale and Causality

The 2-pyridone ring can be induced to behave as a classical diene, reacting across its 3- and 6-positions with a 2π-electron component (a dienophile), such as an activated alkyne or alkene.[7] The reaction proceeds via a concerted mechanism, forming a bridged bicyclic adduct.

  • Expertise & Experience: The choice of dienophile is critical. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are particularly effective because their electron-withdrawing groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating a more favorable orbital overlap with the HOMO (Highest Occupied Molecular Orbital) of the 2-pyridone diene. This is a classic example of a normal-electron-demand Diels-Alder reaction.[9] The reaction often requires thermal activation to overcome the activation energy barrier, which is why high-boiling, non-reactive solvents like xylene or toluene are typically employed.[10]

The resulting bicyclic adducts are not merely synthetic endpoints. They can undergo a subsequent cycloreversion (retro-Diels-Alder) reaction to extrude a stable small molecule (e.g., isocyanate derived from the lactam bridge), leading to the formation of a new, highly substituted aromatic or heteroaromatic ring.[9][11] This cycloaddition/cycloreversion strategy is a sophisticated method for constructing complex molecular architectures that would be challenging to access through other means.[11]

Visualization of the Diels-Alder Pathway

The following diagram illustrates the general pathway for the [4+2] cycloaddition of this compound with a generic dienophile.

Caption: General scheme of the [4+2] cycloaddition reaction.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of a Fused Heterocycle via [4+2] Cycloaddition

Objective: To demonstrate the use of this compound as a diene in a thermally-induced Diels-Alder reaction with dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • This compound (C₈H₁₁NO, MW: 137.18 g/mol )

  • Dimethyl acetylenedicarboxylate (DMAD) (C₆H₆O₄, MW: 142.11 g/mol )

  • Anhydrous Xylene

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.37 g, 10 mmol, 1.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous xylene to the flask via syringe. Stir the solution to ensure homogeneity.

  • Reactant Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol, 1.0 equiv.) to the stirring solution at room temperature.

    • Causality: DMAD is a highly reactive dienophile. Slow addition helps to control any initial exotherm, although the reaction typically requires significant heat to proceed to completion.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 140 °C) under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours.

    • Expertise & Experience: The reaction is often slow, requiring 24-48 hours for completion. The disappearance of the starting 2-pyridone spot on the TLC plate is a key indicator.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The resulting crude residue is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 70:30, is typically effective for separating the bicyclic adduct from unreacted starting materials and byproducts.

  • Characterization (Self-Validation): Collect the fractions containing the desired product (identified by TLC). Combine them and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected product is a dimethyl 1-propyl-2-oxo-1,2-dihydropyridine-3,6-dicarboxylate derivative formed via the cycloaddition.

Protocol 2: One-Pot Synthesis of Substituted 2-Pyridones

Objective: To provide a general, efficient one-pot protocol for synthesizing N-propyl-substituted 2-pyridone derivatives, demonstrating how the core scaffold can be built. This is adapted from established multicomponent reaction methodologies.[1][12]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • An active methylene compound (e.g., Ethyl acetoacetate, 1.0 equiv.)

  • Propylamine (1.1 equiv.)

  • Ethanol

  • Catalyst (e.g., Piperidine or Triethylamine, 0.1 equiv.)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the active methylene compound (10 mmol) in 20 mL of ethanol.

  • Amine and Catalyst Addition: Add propylamine (11 mmol) followed by the catalytic amount of piperidine to the mixture.

    • Causality: This is a multicomponent reaction where several bonds are formed in a single operation.[1] The base (piperidine) catalyzes the initial Knoevenagel condensation between the aldehyde and active methylene compounds. The subsequent Michael addition and cyclization lead to the substituted dihydropyridine, which then oxidizes to the final 2-pyridone product.

  • Reaction: Stir the mixture at reflux for 6-8 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.[1]

  • Purification & Validation: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Purity and identity should be confirmed by melting point analysis, NMR, and MS.

Data Summary & Workflow Visualization

Comparative Summary of Synthetic Protocols

The following table summarizes key parameters for different one-pot synthetic approaches to 2-pyridone derivatives, allowing for direct comparison.[12]

Protocol ID2-Pyridone DerivativeReactantsCatalyst/BaseSolventTemp. (°C)TimeYield (%)
P1 Pyrano[3,2-c]pyridonesAromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamineEthanolReflux50 min75-98[12]
P2 3,4,6-Triaryl-2(1H)-pyridonesAromatic aldehydes, Substituted acetophenones, Phenyl acetamidesSodium HydrideDMSO1304-6 h58-82[1][12]
P3 3-Cyano-2-pyridonesEnaminonitriles, Primary aminesNoneSolvent-free100-1201-2 hHigh[13]
General Experimental Workflow

This diagram outlines the logical flow of a typical synthesis experiment, from initial setup to final validation.

Experimental_Workflow Setup 1. Reaction Setup (Glassware, Reagents, Inert Atm.) Reaction 2. Reaction Execution (Heating, Stirring, Monitoring via TLC) Setup->Reaction Workup 3. Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification 4. Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis 5. Characterization & Validation (NMR, MS, Purity Check) Purification->Analysis

Caption: Standard workflow for chemical synthesis and validation.

Conclusion

This compound and its N-substituted analogs are exceptionally valuable intermediates in modern organic synthesis. Their true power is unlocked when they are employed as dienes in [4+2] cycloaddition reactions, providing a robust and elegant pathway to complex, fused heterocyclic systems. The protocols and insights provided herein are designed to serve as a practical guide for researchers, enabling the efficient and strategic use of this versatile building block in drug discovery and materials science. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can confidently adapt and innovate upon these foundational methods.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
  • Kibou, Z., et al. (2011). A Simple and Efficient Procedure for a 2-Pyridones Synthesis under Solvent-Free Conditions.
  • One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
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  • This compound. Vulcanchem.
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  • Afarinkia, K., et al. Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones.
  • Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones.
  • Synthesis of 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PMC, NIH.
  • Cycloaddition/ Diels-Alder Approaches. Wordpress.
  • Polysubstituted pyridines are prepared by a one-pot three-component cyclocondens
  • 2-Pyridone. Wikipedia.
  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC, PubMed Central.
  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Sharma, A.K., & Mahajan, M.P. (2004). Synthesis and [4 + 2] Cycloaddition Reactions of 4‐(N‐Allyl‐N‐aryl)amino‐1,3‐diaza‐1,3‐butadienes with Vinyl‐, Isopropenyl‐ and Chloroketenes. ChemInform.

Sources

Application Notes and Protocols for 1-Propyl-2(1H)-pyridinone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

1-Propyl-2(1H)-pyridinone, a member of the N-substituted 2-pyridinone family, is a heterocyclic compound with the molecular formula C₈H₁₁NO.[1][2][3] While historically, pyridinone scaffolds have been extensively explored in medicinal chemistry for their diverse biological activities, their application in materials science is an emerging and promising field.[4][5][6] The unique electronic and structural characteristics of the 2-pyridinone core, combined with the N-propyl substituent, make this molecule a compelling building block for the rational design of novel functional materials.

The 2-pyridinone ring system exists in a tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridinone (lactam) form typically predominates.[6][7] This, along with its ability to participate in hydrogen bonding and act as a ligand for metal ions, underpins its utility.[7][8] The N-propyl group enhances its solubility in organic solvents and can influence the packing and morphology of resulting materials. This document outlines potential applications of this compound in materials science, providing detailed protocols to encourage further research and development.

PropertyValueSource
CAS Number 19006-63-4[1][2][9]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1][2][3]
Boiling Point 263-264 °C (at standard pressure)[2][10]
Density 1.0711 g/cm³[2][10]

Application I: Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale:

The deprotonated form of 2-pyridinone, 2-pyridonate, is an excellent ligand for transition metals. It can coordinate to metal centers in a variety of modes, most notably as a bridging ligand between two metal centers, akin to a carboxylate group.[7][8] This bridging capability is fundamental to the construction of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. The N-propyl group in this compound can serve to tune the steric environment around the coordination site and influence the porosity and dimensionality of the resulting framework.

Potential Applications:

  • Gas Storage and Separation: MOFs synthesized with this compound could exhibit selective gas adsorption properties.

  • Catalysis: The coordination of catalytically active metal centers could lead to novel heterogeneous catalysts.

  • Luminescent Materials: Incorporation of lanthanide or other emissive metal ions could result in luminescent MOFs for sensing or lighting applications.

Protocol 1: Synthesis of a 2D Coordination Polymer with Zinc(II) and 1-Propyl-2-pyridonate

This protocol describes the solvothermal synthesis of a hypothetical 2D coordination polymer using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound (CAS: 19006-63-4)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (13.7 mg, 0.1 mmol) in 5 mL of DMF.

  • Add triethylamine (14 µL, 0.1 mmol) to the solution to facilitate the deprotonation of the pyridinone.

  • In a separate vial, dissolve zinc nitrate hexahydrate (14.9 mg, 0.05 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100 °C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool slowly to room temperature over 24 hours.

  • Colorless crystals of the coordination polymer should form.

  • Isolate the crystals by decanting the mother liquor and wash them with fresh DMF (3 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Solvothermal_Synthesis cluster_prep Solution Preparation Ligand This compound + Triethylamine in DMF Mix Combine Solutions Ligand->Mix Metal Zinc Nitrate in Ethanol Metal->Mix React Solvothermal Reaction 100 °C, 48h Mix->React Cool Slow Cooling 24h React->Cool Isolate Isolate & Wash Crystals Cool->Isolate Product 2D Zn-Pyridonate Coordination Polymer Isolate->Product

Caption: Workflow for the solvothermal synthesis of a coordination polymer.

Application II: Functional Monomer for Polymer Synthesis

Scientific Rationale:

The 2-pyridinone moiety can be incorporated into polymer chains to impart specific properties. The polar amide-like nature of the pyridinone ring can enhance thermal stability and influence solubility. Furthermore, the pyridinone ring can be functionalized post-polymerization, or it can serve as a site for hydrogen bonding, leading to self-assembling materials. This compound could be derivatized to introduce a polymerizable group (e.g., a vinyl or styrenyl group) on the pyridinone ring, allowing its incorporation into polymers via standard polymerization techniques.

Potential Applications:

  • High-Performance Polymers: Polymers with enhanced thermal stability and mechanical properties.

  • Stimuli-Responsive Materials: Polymers that change their properties in response to changes in pH or the introduction of metal ions.

  • Membranes for Separation: Polymer membranes with tailored pore sizes and surface chemistries for gas or liquid separations.

Protocol 2: Synthesis of a Styrenic Monomer from this compound and its Polymerization

This protocol details a two-step process: first, the synthesis of a polymerizable monomer, 5-vinyl-1-propyl-2(1H)-pyridinone, via Stille cross-coupling, followed by its free-radical polymerization.

Step A: Synthesis of 5-bromo-1-propyl-2(1H)-pyridinone

  • Dissolve this compound (1.37 g, 10 mmol) in 50 mL of chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-bromo-1-propyl-2(1H)-pyridinone.

Step B: Synthesis of 5-vinyl-1-propyl-2(1H)-pyridinone (Monomer)

  • To a degassed solution of 5-bromo-1-propyl-2(1H)-pyridinone (2.16 g, 10 mmol) in 50 mL of toluene, add vinyltributyltin (3.49 g, 11 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Heat the mixture at 110 °C under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).

  • Stir vigorously for 1 hour, then filter through a pad of Celite.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the vinyl monomer.

Step C: Free-Radical Polymerization

  • Dissolve the monomer, 5-vinyl-1-propyl-2(1H)-pyridinone (1.0 g, 6.1 mmol), and azobisisobutyronitrile (AIBN) (10 mg, 0.06 mmol) in 10 mL of anhydrous toluene in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Cool the solution and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the monomer and the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

Polymer_Synthesis_Workflow A This compound B Bromination (NBS) A->B C 5-bromo-1-propyl-2(1H)-pyridinone B->C D Stille Coupling (Vinyltributyltin, Pd(0)) C->D E 5-vinyl-1-propyl-2(1H)-pyridinone (Monomer) D->E F Free-Radical Polymerization (AIBN, 70°C) E->F G Poly(5-vinyl-1-propyl-2(1H)-pyridinone) F->G

Caption: Synthesis pathway from starting material to functional polymer.

Application III: Building Block for Fluorescent Materials

Scientific Rationale:

Pyridine and its derivatives are common components in fluorescent molecules, often acting as part of a "push-pull" system where electron-donating and electron-accepting groups are connected through a π-conjugated system.[11][12] The 2-pyridinone core can act as an electron-withdrawing group. By chemically modifying the pyridinone ring of this compound, for instance, by introducing an electron-donating group at the 4- or 6-position, it is possible to create novel fluorophores. The photophysical properties of such molecules could be sensitive to their environment, making them suitable for sensing applications.[11][13]

Potential Applications:

  • Fluorescent Probes: For the detection of metal ions, anions, or biologically relevant molecules.

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.

  • Bio-imaging: As fluorescent labels for cells or tissues.

Protocol 3: Synthesis of a Push-Pull Fluorophore via Suzuki Coupling

This protocol describes the synthesis of a potential fluorophore by introducing an electron-donating group (4-methoxyphenyl) onto the this compound scaffold.

Materials:

  • 5-bromo-1-propyl-2(1H)-pyridinone (from Protocol 2, Step A)

  • 4-Methoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 5-bromo-1-propyl-2(1H)-pyridinone (216 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target fluorophore.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption spectrum.

  • Fluorescence Spectroscopy: To measure the emission spectrum, quantum yield, and Stokes shift.

  • Solvatochromism Study: Analyze the absorption and emission spectra in solvents of varying polarity to understand the nature of the excited state.

References

  • finetech industry limited. This compound | CAS: 19006-63-4.
  • Vulcanchem. This compound - 19006-63-4.
  • Aladdin. This compound - CAS:19006-63-4.
  • Cheméo. Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4).
  • RSC Publishing.
  • Wikipedia. 2-Pyridone.
  • PubChem. This compound.
  • ChemicalBook. This compound | 19006-63-4.
  • NIH. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
  • Wikipedia. Transition metal pyridine complexes.
  • IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. Developments in the Chemistry of 2-Pyridone | Request PDF.
  • PubMed. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores.

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Troubleshooting & Optimization

Troubleshooting 1-Propyl-2(1H)-pyridinone synthesis yield issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common yield-related issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are its primary challenges?

A1: The most prevalent method for synthesizing this compound is the direct N-alkylation of 2-pyridone using a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.[1][2] While straightforward, this reaction is often plagued by a significant challenge: a lack of complete regioselectivity.[1][3]

The core issue stems from the lactam-lactim tautomerism of the 2-pyridone starting material, which co-exists in equilibrium with 2-hydroxypyridine. This dual nature presents two nucleophilic sites: the nitrogen atom (leading to the desired N-alkylation product) and the oxygen atom (resulting in the undesired O-alkylation byproduct, 2-propyloxypyridine).[1][4] The formation of this isomeric byproduct is a primary cause of reduced yields and complex purification procedures.[2]

Q2: My reaction is producing a significant amount of the O-alkylated isomer, 2-propyloxypyridine. How can I improve the N-selectivity?

A2: Achieving high N-selectivity is the cornerstone of a successful this compound synthesis. The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Here are key parameters to optimize:

  • Choice of Base and Solvent: The nature of the ion pair formed between the pyridone anion and the counter-ion of the base is critical.

    • In polar aprotic solvents like DMF or DMSO, using strong bases with large, soft cations (e.g., cesium carbonate) can favor N-alkylation. The larger cation coordinates less tightly with the oxygen atom, leaving the more nucleophilic nitrogen atom more accessible for reaction.

    • Conversely, using bases with small, hard cations (like Na⁺ or K⁺ from NaOH or K₂CO₃) in polar protic solvents can favor O-alkylation.[2]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is a highly effective strategy to enhance N-alkylation.[5][6] The PTC facilitates the transfer of the pyridone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, promoting the desired reaction under milder conditions.[6][7]

  • Temperature: Lower reaction temperatures generally favor N-alkylation, which is often the thermodynamically controlled product. O-alkylation can sometimes be favored at higher temperatures.

Q3: I'm observing a low conversion of my 2-pyridone starting material, even after extended reaction times. What could be the issue?

A3: Low conversion can stem from several factors beyond regioselectivity:

  • Insufficient Base Strength or Stoichiometry: Ensure that at least one full equivalent of a sufficiently strong base is used to completely deprotonate the 2-pyridone (pKa ≈ 11). Incomplete deprotonation will leave unreacted starting material.

  • Reactivity of the Propyl Halide: The reactivity of the alkylating agent follows the order: I > Br > Cl. If you are using 1-chloropropane, consider switching to 1-bromopropane or adding a catalytic amount of sodium iodide to in-situ generate the more reactive 1-iodopropane (Finkelstein reaction).

  • Solubility Issues: 2-pyridone and some inorganic bases have limited solubility in common organic solvents. Ensure adequate stirring and consider using a solvent system that can better solubilize all reactants. Micellar systems, created by adding a surfactant like Tween 20 in water, have been shown to improve solubility and reaction rates.[8]

  • Atmosphere: While not always critical for this specific reaction, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if using sensitive reagents or running the reaction at elevated temperatures for long periods.

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving low yields of purified this compound.

Problem 1: Low Crude Yield with Significant Byproduct Formation
Observation Potential Cause Recommended Action
¹H NMR of crude product shows two distinct sets of propyl signals and aromatic patterns.Competitive O-alkylation. 1. Modify Base/Solvent System: Switch to a base with a larger counter-ion (e.g., Cs₂CO₃ in DMF). 2. Implement Phase-Transfer Catalysis: Add 5-10 mol% of a quaternary ammonium salt (e.g., TBAB or TBAF).[2][6] 3. Lower Reaction Temperature: Attempt the reaction at room temperature or slightly elevated temperatures (40-50 °C) before resorting to high heat.
TLC analysis shows multiple spots in addition to starting material and the two expected products.Decomposition or Side Reactions. 1. Check Propyl Halide Quality: Ensure the alkylating agent is not old or decomposed, which can lead to elimination and other side reactions. 2. Reduce Temperature: Excessive heat can cause decomposition of the product or starting material. 3. Inert Atmosphere: Protect the reaction from oxygen and moisture, especially if using strong, air-sensitive bases.
Problem 2: High Conversion but Low Isolated Yield After Purification
Observation Potential Cause Recommended Action
Crude yield is reasonable, but a significant amount of product is lost during column chromatography.Difficult Separation of N/O Isomers. 1. Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration) to improve separation. 2. Alternative Purification: Consider vacuum distillation, as this compound has a reported boiling point of 136-138 °C at 0.019 bar.[9] This can be an effective method if the isomeric byproduct has a sufficiently different boiling point.
Product is lost during aqueous workup.Product Solubility in Water. 1. Salt Out the Product: Saturate the aqueous layer with NaCl or Na₂CO₃ before extraction to decrease the solubility of the organic product.[10] 2. Increase Number of Extractions: Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous phase.

Experimental Protocols

Protocol 1: N-Alkylation using Phase-Transfer Catalysis

This protocol is optimized for high N-selectivity.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add acetonitrile or toluene as the solvent.

  • Add 1-bromopropane (1.2 eq) to the suspension.

  • Heat the mixture to 60-70 °C and stir vigorously overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or vacuum distillation to obtain pure this compound.

Visual Diagrams

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow cluster_analysis Crude Product Analysis cluster_solutions1 Reaction Optimization cluster_solutions2 Workup & Purification Issues start Low Yield of this compound Observed check_crude Analyze Crude Product (¹H NMR, TLC, LC-MS) start->check_crude low_conversion Low Conversion of 2-Pyridone check_crude->low_conversion Incomplete Reaction high_byproduct High Byproduct Formation (O-Alkylation) check_crude->high_byproduct Poor Selectivity good_crude Good Conversion & Selectivity check_crude->good_crude Clean Reaction optimize_reagents Verify Reagent Quality & Stoichiometry (Base, Propyl Halide) low_conversion->optimize_reagents optimize_selectivity Improve N-Selectivity: - Use Phase-Transfer Catalyst - Change Base/Solvent (e.g., Cs₂CO₃/DMF) - Lower Temperature high_byproduct->optimize_selectivity workup_loss Product Loss During Aqueous Workup? good_crude->workup_loss optimize_conditions Optimize Conditions: - Increase Temperature/Time - Change Solvent optimize_reagents->optimize_conditions end_node Improved Yield optimize_conditions->end_node optimize_selectivity->end_node purification_loss Difficulty in Purification? workup_loss->purification_loss No optimize_workup Optimize Extraction: - Saturate aqueous layer with salt - Increase number of extractions workup_loss->optimize_workup Yes optimize_purification Optimize Purification: - High-resolution chromatography - Consider vacuum distillation purification_loss->optimize_purification Yes optimize_workup->end_node optimize_purification->end_node

Caption: A flowchart for systematic troubleshooting of low yield issues.

Reaction Pathway: N- vs. O-Alkylation

AlkylationMechanism cluster_reactants Reactants cluster_products Products pyridone 2-Pyridone hydroxypyridine 2-Hydroxypyridine pyridone->hydroxypyridine Tautomerism deprotonation_N Deprotonation deprotonation_O Deprotonation propyl_halide + Propyl-X n_product This compound (Desired Product) o_product 2-Propyloxypyridine (Byproduct) base Base anion [Pyridone Anion] anion->n_product N-Alkylation (SN2) anion->o_product O-Alkylation (SN2)

Caption: Competing N- and O-alkylation pathways in 2-pyridone synthesis.

References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications (RSC Publishing). [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. RSC Publishing. [Link]

  • NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. Chemistry of Heterocyclic Compounds. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]

  • New Synthetic Methods to 2-Pyridone Rings. ResearchGate. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry. [Link]

  • 1-(1-methyl-2-propenyl)-2(1H)-pyridinone. ChemSynthesis. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. ResearchGate. [Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link]

  • 1-methyl-2-pyridone. Organic Syntheses Procedure. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • How do you purify N-vinylpyrrolidinone?. ResearchGate. [Link]

Sources

Optimization of reaction conditions for 1-Propyl-2(1H)-pyridinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 1-Propyl-2(1H)-pyridinone, this technical support center provides robust troubleshooting advice and frequently asked questions. Designed for chemists and drug development professionals, this resource offers practical, field-tested solutions to common experimental challenges, ensuring procedural integrity and optimizing reaction outcomes.

Technical Support Center: Synthesis of this compound

Introduction to the Synthesis

The synthesis of this compound is a classic example of N-alkylation of a heterocyclic system. The core challenge arises from the tautomeric nature of the 2-pyridone starting material, which exists in equilibrium with 2-hydroxypyridine. This makes the 2-pyridone anion an ambident nucleophile, capable of reacting with an electrophile (like a propyl halide) at either the nitrogen or the oxygen atom.[1][2] The primary goal of optimization is to maximize the formation of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer, 2-propoxypyridine.

This guide will address the critical parameters influencing this selectivity and provide actionable solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty is controlling the regioselectivity of the alkylation reaction.[3] The deprotonated 2-pyridone is an ambident nucleophile, meaning it can be alkylated at the nitrogen (N-alkylation) to form the desired this compound, or at the oxygen (O-alkylation) to form the isomeric byproduct 2-propoxypyridine.[1] Achieving high selectivity for N-alkylation is the key to a successful synthesis.

Q2: Which factors have the most significant impact on the N- vs. O-alkylation ratio?

Several factors critically influence the reaction's regioselectivity:

  • Base/Counter-ion: The choice of base is paramount. Softer metal cations, like cesium (from Cs₂CO₃ or CsF), are known to favor N-alkylation.[4][5]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally promote N-alkylation.[2]

  • Alkylating Agent: The nature of the leaving group on the propylating agent can have an effect. Propyl iodide is generally more reactive than propyl bromide, which can influence reaction time and yield.[6]

  • Temperature: Reaction temperature can affect the N/O ratio, although its influence is often coupled with the other factors.[2]

Q3: What are the typical physical properties of the final product, this compound?

Understanding the physical properties is crucial for purification and handling.

PropertyValueSource
Molecular Formula C₈H₁₁NO[7][8]
Molecular Weight 137.18 g/mol [8]
Boiling Point 263-264 °C (at standard pressure)[7]
Boiling Point 136-138 °C (at 0.019 bar)[7]
Density ~1.071 g/cm³[7]

The high boiling point makes vacuum distillation an excellent method for purification, especially for larger scales.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for diagnosing and solving them.

Problem 1: Low or No Product Yield

A low yield can stem from an incomplete reaction, degradation of materials, or loss during workup and purification.

Initial Diagnosis Workflow

cluster_outcomes start Low Yield Observed tlc_check Analyze crude reaction mixture via TLC/LCMS start->tlc_check sm_remains Significant Starting Material (SM) remains tlc_check->sm_remains Outcome A complex_mix Complex mixture of spots/peaks tlc_check->complex_mix Outcome B clean_crude Crude looks clean, but low isolated yield tlc_check->clean_crude Outcome C

Troubleshooting workflow for low yield.

If Outcome A (Significant Starting Material Remains):

  • Cause: The reaction has not gone to completion. This could be due to insufficient reactivity.

  • Solutions:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Be cautious, as excessive heat can sometimes favor O-alkylation or cause degradation.

    • Use a More Reactive Alkylating Agent: Switch from 1-propyl bromide to 1-propyl iodide. The iodide is a better leaving group, accelerating the Sₙ2 reaction.[6]

    • Re-evaluate Your Base: If using a weak base like K₂CO₃, consider switching to Cs₂CO₃. Cesium carbonate is more effective at promoting N-alkylation and can lead to higher conversions.[4]

    • Check Reagent Quality: Ensure your 2-pyridone is dry and the solvent is anhydrous. Water can interfere with the base and the reaction.

If Outcome B (Complex Mixture):

  • Cause: Side reactions or product degradation are occurring. A common issue is the formation of the O-alkylated isomer.

  • Solutions:

    • Optimize for N-Alkylation: This is the most critical step. Refer to the table in the next section to select conditions that strongly favor N-alkylation (e.g., Cs₂CO₃ in DMF).

    • Lower the Temperature: High temperatures might be causing decomposition. Try running the reaction at a lower temperature for a longer duration.

    • Use a Micellar System: For reactions in water, adding a surfactant like Tween 20 can create a micellar system, improving solubility and enhancing reaction rates and regioselectivity.[2][9]

If Outcome C (Low Isolated Yield):

  • Cause: The product is being lost during the workup or purification steps.

  • Solutions:

    • Workup Procedure: this compound has some water solubility. Avoid excessive washing with aqueous solutions. Ensure you are extracting with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

    • Purification Method:

      • Column Chromatography: The product and O-alkylated isomer can be difficult to separate. Use a fine-mesh silica gel and an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).

      • Vacuum Distillation: Given the product's high boiling point, vacuum distillation is a highly effective method for purification, especially on a larger scale, and can separate it from non-volatile impurities.[7]

Problem 2: Poor Regioselectivity (High O-Alkylation)

This is the most common and critical issue. The formation of 2-propoxypyridine complicates purification and reduces the yield of the desired product.

Key Factors and Recommended Conditions for High N-Selectivity

FactorPoor Choice (Favors O-Alkylation)Better Choice (Favors N-Alkylation)Rationale & Reference
Base NaH, KH, K₂CO₃Cs₂CO₃ , CsFSofter, more polarizable cations like Cs⁺ preferentially associate with the harder oxygen atom of the solvent (e.g., DMF) and less tightly with the pyridone anion, leaving the softer nitrogen atom more available for alkylation.[4][5]
Solvent Protic solvents (Ethanol, Water without additives)DMF , DMSO, AcetonitrilePolar aprotic solvents solvate the cation effectively but not the nucleophilic anion, increasing its reactivity. They tend to favor N-alkylation.[2]
Additives NonePhase-transfer catalyst (e.g., TBAB), Tween 20 (in water)Additives can improve the solubility of the pyridone salt in less polar solvents or create micellar environments that enhance N-selectivity.[9][10]

Example Optimized Conditions: A study by Ren et al. demonstrated high N-selectivity for primary alkyl halides (>6:1 N/O ratio) using K₂CO₃ in a Tween 20/water micellar system at ambient temperature.[9] Another common and effective system involves using Cs₂CO₃ in DMF at a slightly elevated temperature (e.g., 40-60 °C).

Troubleshooting Workflow for Regioselectivity

start High O-Alkylation Detected (via NMR or LCMS) check_base Is the base NaH or K₂CO₃? start->check_base change_base Action: Switch to Cs₂CO₃ check_base->change_base Yes check_solvent Is the solvent protic (e.g., EtOH)? check_base->check_solvent No re_run Re-run reaction and analyze regioselectivity change_base->re_run change_solvent Action: Switch to DMF or Acetonitrile check_solvent->change_solvent Yes check_solvent->re_run No change_solvent->re_run

Decision process for improving N-alkylation selectivity.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize N-alkylation based on established principles.[2][4]

Materials:

  • 2-Pyridone (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-pyridone and anhydrous DMF (approx. 5-10 mL per gram of 2-pyridone).

  • Stir the mixture until the 2-pyridone is fully dissolved.

  • Add cesium carbonate to the solution. Stir the resulting suspension for 15-20 minutes at room temperature.

  • Add 1-iodopropane dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x 2 volumes of DMF).

  • Combine the organic layers and wash with brine (1 x 1 volume of DMF).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (e.g., 20-50% Ethyl Acetate in Hexanes) or vacuum distillation (136-138 °C at ~14 torr).[7]

Protocol 2: Analysis of N/O Ratio by ¹H NMR

After obtaining the crude product, it's essential to determine the ratio of N- to O-alkylation before purification.

  • Dissolve a small sample of the crude product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals for each isomer:

    • This compound (N-alkylation): Look for the triplet corresponding to the N-CH₂- protons, typically found around 3.8-4.0 ppm.

    • 2-Propoxypyridine (O-alkylation): Look for the triplet corresponding to the O-CH₂- protons, typically found further downfield around 4.2-4.4 ppm.

  • Integrate the area of these two distinct signals. The ratio of their integrations corresponds to the N/O alkylation ratio in the crude mixture.[9]

References

  • Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. Available at: [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. Available at: [Link]

  • Collett, C. J., & Taylor, R. J. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Omega, 4(5), 9646–9655. Available at: [Link]

  • Hao, X., et al. (2015). Mild and Regioselective N‑Alkylation of 2‑Pyridones in Water. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2004). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Arkivoc, 2005(3), 149-157. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from ResearchGate. Available at: [Link]

  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(1), 249–251. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Sharma, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 57B(4), 492-501. Available at: [Link]

  • ACS Publications. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from: [Link]

Sources

Improving purity of synthesized 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the common issues associated with this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The most prevalent impurity is the isomeric byproduct, 2-propoxy-pyridine. This arises because the 2-pyridone starting material is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[1][2] The reaction conditions (solvent, base, temperature) heavily influence the ratio of N-alkylation (your desired product) to O-alkylation (the impurity).[1][3] Other common impurities include unreacted 2-pyridone, residual alkylating agent (e.g., 1-bromopropane), and small amounts of colored, high-molecular-weight degradation products.

Q2: Which analytical techniques are most effective for assessing the purity of my product?

A combination of techniques is recommended for a complete purity profile:

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying the presence of the O-alkylated isomer. The chemical shifts of the aromatic protons and the protons on the propyl group adjacent to the heteroatom will be distinctly different between the N- and O-alkylated forms.[4][5]

  • Thin-Layer Chromatography (TLC): Essential for monitoring the reaction progress and for developing a solvent system for flash column chromatography. The N-alkylated product is significantly more polar and will have a lower Rf value than the O-alkylated ether.[6]

  • HPLC-UV: Ideal for determining the quantitative purity of your final sample (e.g., >99%). It can separate even trace impurities that may not be visible by NMR.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and any major impurities.

Q3: My synthesized this compound is a yellow or brownish solid/oil. Is this normal, and can it be fixed?

While a slight off-white color can be common in crude products, a distinct yellow or brown hue indicates the presence of colored organic impurities.[8] These are often conjugated, polymeric, or degradation byproducts formed under the reaction conditions. This coloration is not inherent to the pure compound and should be removed. A common and effective method for this is treatment with activated carbon (charcoal).[9][10][11]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems you may encounter.

Problem: My crude ¹H NMR spectrum is complex, showing two distinct triplets around 4 ppm and multiple overlapping aromatic signals.

Cause & Analysis: This is the classic signature of a mixture of N-alkylation and O-alkylation products. The 2-pyridone anion can attack the propyl halide with either its nitrogen or oxygen atom, leading to the desired this compound (N-alkylation) and the isomeric impurity 2-propoxy-pyridine (O-alkylation).[1][12]

  • ¹H NMR Signature of N-Alkylated Product (Desired): The -CH₂- group attached to the nitrogen typically appears as a triplet around 3.8-4.0 ppm .

  • ¹H NMR Signature of O-Alkylated Impurity: The -O-CH₂- group of the ether is more deshielded and appears further downfield, typically as a triplet around 4.2-4.4 ppm .

Solution: Flash Column Chromatography These two isomers have a significant polarity difference, making them ideal candidates for separation by flash column chromatography on silica gel.[13][14] The O-alkylated ether is much less polar than the N-alkylated pyridone amide.

  • Recommended Action: Refer to Protocol 1: Flash Column Chromatography for a detailed separation procedure.

Problem: My final product is crystalline and appears clean by NMR, but it has a persistent yellow tint.

Cause & Analysis: The coloration is due to trace amounts of highly conjugated impurities that are not present in high enough concentration to be easily seen by NMR but are potent chromophores.[11] These impurities may co-crystallize with your product, making simple recrystallization ineffective at removing them completely.

Solution: Decolorization with Activated Carbon Activated carbon has a high surface area and a strong affinity for flat, conjugated molecules, allowing it to selectively adsorb the colored impurities from solution.[10][15]

  • Recommended Action: Dissolve your product in a suitable solvent for recrystallization (like ethanol or ethyl acetate). Add a small amount of activated carbon, heat, and perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize. See Protocol 3: Decolorization using Activated Carbon for detailed steps.

Problem: My crude product is a viscous, non-crystallizing oil.

Cause & Analysis: An oily consistency is a strong indicator of an impure sample. The presence of multiple components, particularly the liquid O-alkylated isomer and residual solvents, disrupts the crystal lattice formation of the desired solid product. Pure this compound is expected to be a low-melting solid or crystalline material.

Solution: Purification via Flash Column Chromatography You must first separate the components of the oil before crystallization can be attempted. Flash chromatography is the most effective method for this.[13][16]

  • Recommended Action: Dissolve the oil in a minimum amount of dichloromethane or ethyl acetate and subject it to flash column chromatography as detailed in Protocol 1 . Once the pure fractions of the desired product are collected and the solvent is evaporated, the resulting purified material should readily solidify or be amenable to recrystallization from an appropriate solvent system.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for N/O Isomer Separation

This protocol is based on standard flash chromatography principles for separating compounds of differing polarity.[14][17]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica plate. Develop the plate in various mixtures of Hexanes and Ethyl Acetate (EtOAc). A good target is to achieve an Rf value of ~0.3 for the desired N-propyl pyridone spot. The less polar O-propyl ether spot will be significantly higher on the plate. A typical starting point is 30-50% EtOAc in Hexanes.

  • Column Packing: Select a column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude product mass). Dry pack the column with silica gel, then flush with your starting eluent (e.g., 10% EtOAc in Hexanes).

  • Sample Loading: Dissolve your crude oil/solid in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides superior separation compared to loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to 30%, 50%, and then 70% EtOAc/Hexanes.

    • The non-polar O-alkylated impurity will elute from the column first.

    • The desired, more polar N-alkylated product will elute later.

  • Analysis & Pooling: Run TLC on the collected fractions. Combine the fractions that contain only the pure desired product. Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain a highly crystalline, solvent-free product.[6][18]

  • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for pyridones include Ethyl Acetate/Hexanes, Ethanol/Water, or Isopropanol.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add the more soluble solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization: Remove the flask from the heat. Slowly add the less soluble "anti-solvent" (e.g., Hexanes) until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Decolorization using Activated Carbon

This procedure should be integrated into a recrystallization workflow before the cooling step.[11][15]

  • Dissolution: Dissolve the colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Cool Slightly: Remove the solution from the heat source. Crucially, never add charcoal to a boiling solution , as its high surface area can cause violent bumping.[11]

  • Add Carbon: Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Swirl the flask. The solution should turn black.

  • Reheat & Filter: Briefly reheat the mixture to ensure the product remains dissolved. Immediately perform a hot gravity filtration using fluted filter paper to remove the fine black carbon particles. The filtrate should be colorless or significantly less colored.

  • Crystallize: Proceed with the recrystallization as described in Protocol 2 by allowing the hot, colorless filtrate to cool.

Part 4: Data Summary & Workflow Visualization
Table 1: Comparison of Primary Purification Techniques
FeatureFlash Column ChromatographyRecrystallization
Primary Use Case Separating mixtures of different polarity (e.g., N/O isomers); Purifying oilsFinal polishing of a mostly pure solid; Removing small amounts of soluble/insoluble impurities
Purity Achieved Good to Excellent (>98%)Can be excellent (>99.5%) if impurities have different solubility profiles
Scalability Excellent, from mg to kg scaleGood, but can be cumbersome at very large scales
Throughput Moderate; can be time-consumingHigh, once a protocol is established
Solvent Consumption HighLow to Moderate
Key Limitation Requires significant solvent and silica; may not separate compounds with very similar Rf valuesIneffective for separating isomeric impurities or purifying oils
Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of your crude product.

Purification_Workflow start Crude Product Synthesized analyze Analyze by TLC & ¹H NMR start->analyze check_isomers Isomeric Impurity (O-Alkylation) Present? analyze->check_isomers check_solid Is Product a Solid? check_isomers->check_solid No chromatography Perform Flash Column Chromatography (Protocol 1) check_isomers->chromatography Yes check_color Is Product Significantly Colored? decolorize Recrystallize with Activated Carbon Treatment (Protocol 3) check_color->decolorize Yes final_product Pure this compound check_color->final_product No check_solid->chromatography No (It's an Oil) recrystallize Perform Recrystallization (Protocol 2) check_solid->recrystallize Yes chromatography->check_color Product is now one spot recrystallize->check_color decolorize->final_product

Caption: Decision workflow for purifying this compound.

References
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Slagh, A. M. (1956). Removal of color impurities from organic compounds. U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. ACS Publications.
  • Creative Bioarray. (n.d.). Decolorization Protocol.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals.
  • Chemistry LibreTexts. (2022). 3.5C: Charcoal.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Organic Syntheses. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions. Org. Biomol. Chem., 16, 4151–4158.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes.
  • Al-Zoubi, R. M. (2021). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
  • University of California, Los Angeles, Chemistry Department. (1999). Decolorizing carbon.
  • Scribd. (n.d.). 2 Pyridones.
  • Jimenez-Vargas, J. M., et al. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México.
  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.
  • Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.
  • Comins, D. L., & Kuethe, J. T. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • ResearchGate. (n.d.). FIG. 3. Chemical structure identification of P1 and P2 by 1 H NMR....
  • Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-9.
  • Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I.

Sources

Challenges in the scale-up synthesis of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the successful and efficient production of this compound.

Introduction to this compound Synthesis

This compound is a member of the N-substituted 2-pyridone family, a class of compounds prevalent in bioactive molecules and active pharmaceutical ingredients.[1] Its synthesis typically involves the N-alkylation of 2-pyridone (also known as 2-hydroxypyridine). While seemingly straightforward, this reaction is often complicated by the tautomeric nature of the starting material, which can lead to a mixture of N-alkylated and O-alkylated products.[1][2][3] Achieving high regioselectivity for the desired N-propyl product is a primary challenge, especially during scale-up.

This guide will address critical aspects of the synthesis, including regioselectivity, reaction conditions, purification, and safety, to provide you with the necessary tools for a successful and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most direct and common method for synthesizing this compound is the N-alkylation of 2-pyridone with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.[4]

  • Typical Reaction:

    • Starting Material: 2-Pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine)

    • Alkylating Agent: 1-Bromopropane, 1-Iodopropane, or Propyl tosylate

    • Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃)

    • Solvent: Dimethylformamide (DMF), acetonitrile (ACN), acetone, or tetrahydrofuran (THF)

Alternative methods have been developed to improve regioselectivity and avoid harsh conditions, including:

  • Catalyst- and Base-Free Alkylation: This method involves reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions, which can offer high N-selectivity.[4][5]

  • Micellar Catalysis: Using surfactants like Tween 20 in water can create a micellar system that enhances the N-alkylation rate and regioselectivity.[6]

  • Masked 2-Hydroxypyridine Derivatives: Using a starting material like 2-fluoropyridine for N-alkylation, followed by hydrolysis, can circumvent the issue of O-alkylation.[7]

Q2: Why is O-alkylation a significant side reaction, and how can it be minimized?

O-alkylation is a major competing reaction due to the tautomerism between 2-pyridone and 2-hydroxypyridine.[1][2] The deprotonated 2-pyridone forms an ambident nucleophile with reactive sites on both the nitrogen and oxygen atoms.[4] The ratio of N- to O-alkylation is influenced by several factors:

  • Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while polar protic solvents can favor O-alkylation.

  • Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the nucleophilicity of the nitrogen versus the oxygen. "Harder" cations (like Li⁺ and Na⁺) tend to associate more with the "harder" oxygen atom, potentially favoring O-alkylation. "Softer" cations (like K⁺ and Cs⁺) may favor N-alkylation.

  • Temperature: Higher reaction temperatures can sometimes lead to the thermodynamically more stable N-alkylated product, but this is not always the case and can also promote side reactions.

  • Alkylating Agent: The nature of the leaving group on the propylating agent can also play a role.

To minimize O-alkylation:

  • Optimize Solvent and Base: A common starting point is using potassium carbonate in DMF.

  • Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, can enhance the nucleophilicity of the pyridone anion in the organic phase and improve N-selectivity.[8]

  • Alternative Alkylating Strategies: As mentioned in Q1, methods like catalyst-free alkylation or using masked pyridones can be employed for higher selectivity.[4][5][7]

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

Scaling up any chemical synthesis introduces new safety challenges. For this compound, consider the following:

  • Reagents:

    • Propyl Halides: These are flammable and can be irritants. Ensure proper ventilation and avoid ignition sources.

    • Bases: Strong bases like sodium hydride are highly reactive and flammable upon contact with water or protic solvents. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Many organic solvents used in this synthesis (DMF, ACN, THF) are flammable and have specific health hazards.[9][10] Consult the Safety Data Sheet (SDS) for each solvent and reagent.[11]

  • Exothermic Reactions: The alkylation reaction can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled addition of reagents and have a cooling system in place to manage the reaction temperature.

  • Work-up and Purification:

    • Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like NaH.

    • Distillation: this compound has a relatively high boiling point (263-264 °C at standard pressure), so vacuum distillation is often employed for purification to prevent thermal decomposition.[12] Ensure the vacuum distillation setup is properly assembled and shielded.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time. 3. Check Reagent Purity: Ensure the 2-pyridone, propyl halide, and solvent are pure and dry. Water can interfere with the reaction, especially when using strong bases like NaH.Incomplete reactions are often due to insufficient activation energy, suboptimal reaction time, or the presence of impurities that inhibit the reaction.
Side Reactions 1. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. This will help diagnose the competing reaction pathways. 2. Optimize Conditions for Selectivity: If O-alkylation is the primary issue, refer to the strategies in FAQ Q2.Understanding the nature of the byproducts is crucial for rationally modifying the reaction conditions to favor the desired N-alkylation pathway.
Product Loss During Work-up 1. Optimize Extraction: this compound has some water solubility. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 2. Avoid Emulsions: If emulsions form during extraction, adding brine can help break them.The amphiphilic nature of the product, with a polar pyridinone head and a nonpolar propyl tail, can complicate extraction.[12] Proper solvent selection and extraction techniques are key to maximizing recovery.
Problem 2: Poor Regioselectivity (High O-Alkylation)

G start High O-Alkylation Detected check_solvent Is the solvent polar aprotic (e.g., DMF, ACN)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Is the base appropriate (e.g., K₂CO₃, Cs₂CO₃)? check_solvent->check_base Yes change_solvent->check_base change_base Consider a base with a 'softer' counter-ion (K⁺, Cs⁺). check_base->change_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes change_base->check_temp lower_temp Try running the reaction at a lower temperature. check_temp->lower_temp No alt_route Consider alternative synthetic routes (e.g., catalyst-free). check_temp->alt_route Yes lower_temp->alt_route success Improved N-selectivity alt_route->success

Troubleshooting workflow for poor regioselectivity.

Parameter Troubleshooting Action Rationale
Solvent If using a polar protic solvent, switch to a polar aprotic solvent like DMF, ACN, or DMSO.Polar aprotic solvents solvate the cation more effectively, leaving the pyridone anion more "naked" and increasing the nucleophilicity of the nitrogen atom.
Base If using a base with a "hard" counter-ion (e.g., Na⁺), switch to one with a "softer" counter-ion (e.g., K⁺, Cs⁺). Cs₂CO₃ is often reported to give excellent N-selectivity.According to Hard and Soft Acid and Base (HSAB) theory, the "softer" nitrogen atom preferentially reacts with the "soft" electrophilic carbon of the propyl halide when the counter-ion is also "soft".
Temperature Lower the reaction temperature. While higher temperatures can favor the thermodynamic product, they can also increase the rate of competing reactions.Running the reaction at a lower temperature may favor the kinetic product, which could be the desired N-alkylated isomer under certain conditions.
Alternative Reagents Consider using a phase-transfer catalyst or exploring catalyst- and base-free methods as described in the literature.[4][5][8]These methods are specifically designed to overcome the challenge of regioselectivity in the alkylation of pyridones.
Problem 3: Difficulty in Product Purification
Challenge Troubleshooting Steps Rationale
Separating N- and O-isomers 1. Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). 2. Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system may be effective.The N- and O-isomers have different polarities, which allows for their separation by chromatography. The N-isomer is generally more polar than the O-isomer.
Removing Residual Solvent 1. High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (be mindful of the product's boiling point under vacuum). 2. Azeotropic Removal: For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene can help remove residual traces.High-boiling point solvents can be difficult to remove completely. These techniques facilitate their removal to obtain a pure product.
Thermal Decomposition during Distillation 1. Use High Vacuum: Perform the distillation under the lowest possible pressure to reduce the boiling point. 2. Short Path Distillation: For small-scale purifications, a Kugelrohr or short path distillation apparatus minimizes the residence time at high temperatures.This compound can be susceptible to decomposition at its atmospheric boiling point.[12] Minimizing the temperature and duration of heating is crucial.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Pyridone

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Charge flask with 2-pyridone, base, and solvent. b Inert atmosphere (N₂ or Ar) a->b c Add 1-propyl halide dropwise at room temp. b->c d Heat to desired temp. (e.g., 60-80 °C) c->d e Monitor by TLC/HPLC d->e f Cool, filter solids, concentrate filtrate e->f g Aqueous work-up and extraction f->g h Dry organic layer, concentrate g->h i Purify by chromatography or distillation h->i

Workflow for the N-alkylation of 2-pyridone.

Materials:

  • 2-Pyridone (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), dried

  • 1-Bromopropane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridone and anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or HPLC until the 2-pyridone is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Pour the filtrate into water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar Eq.Typical SolventTemp. (°C)Time (h)Typical Yield
2-Pyridone1.0DMF60-804-1270-90%
Propyl Halide1.1 - 1.5ACN60-804-12(N/O ratio varies)
Base (K₂CO₃/Cs₂CO₃)1.5 - 2.0AcetoneReflux6-24

Yields and reaction times are approximate and will vary depending on the specific conditions and scale.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 88(17), 12135–12147. [Link]

  • Li, X., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035–6043. [Link]

  • Keeffe, S. O., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(17), 11849–11867. [Link]

  • Padilla, F., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16(23), 4151–4158. [Link]

  • Kim, D., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(30), 16645–16654. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • Keary, K. (2017). N-Alkylation of 2-Pyridones with Alkenes. Molecular Complexity through Catalysis. [Link]

  • Royal Society of Chemistry. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sharma, P., et al. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 58B, 492-501. [Link]

  • IP.com. (n.d.). Process For The Preparation Of Pyridinone Derivative. Retrieved from [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867302. [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Eindhoven University of Technology Research Portal. (2003). Scale-up of the synthesis of ureidopyrimidinone functionalized telechelic poly(ethylenebutylene). [Link]

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Technical Support Center: Overcoming Side Reactions in the Preparation of N-propyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-propyl-2-pyridone. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles, particularly the formation of undesired side products.

The Challenge: N- vs. O-Alkylation

The synthesis of N-alkyl-2-pyridones, such as N-propyl-2-pyridone, is a crucial transformation in the development of many pharmaceutical compounds.[1][2][3] The primary method for this synthesis is the direct alkylation of 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine).[4][5] However, the ambident nucleophilic nature of the pyridone anion often leads to a mixture of N-alkylated and O-alkylated products, with the latter being the common side reaction.[6][7][8] The ratio of these products is highly sensitive to a variety of factors including the choice of base, solvent, alkylating agent, and temperature.[6][9]

Troubleshooting Guide: Minimizing O-Alkylation and Other Side Reactions

This section addresses specific issues you may be facing in your synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of N-propyl-2-pyridone due to Competing O-Alkylation

Root Cause Analysis: The formation of the O-alkylated isomer, 2-propoxy-pyridine, is a common side reaction. The regioselectivity of the alkylation (N- versus O-) is influenced by the reaction conditions which can favor one tautomer or reaction site over the other.

Troubleshooting & Optimization Strategies:

Parameter Recommended Action & Rationale
Solvent Selection Polar, aprotic solvents like DMF or DMSO generally favor N-alkylation. These solvents solvate the cation of the pyridone salt, leaving the nitrogen atom more accessible for nucleophilic attack. In contrast, non-polar solvents can favor the 2-hydroxypyridine tautomer, leading to more O-alkylation.[5]
Base Selection The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the 2-pyridone. The use of cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) has been shown to improve N-selectivity, particularly with unactivated alkyl halides.[1][9]
Alkylating Agent For propyl substitution, n-propyl iodide is often more reactive than n-propyl bromide or chloride, which can lead to higher conversion at lower temperatures. However, the reactivity can sometimes favor the more thermodynamically stable O-alkylated product under certain conditions.
Temperature Control Lower reaction temperatures generally favor the kinetically controlled N-alkylation product. It is advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction rate is too slow.
Phase-Transfer Catalysis (PTC) Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly enhance N-alkylation selectivity.[10][11][12] PTC facilitates the transfer of the pyridone anion from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs, often with high N-selectivity.[13][14]
Micellar Catalysis The use of surfactants like Tween 20 in water can create a micellar system that promotes regioselective N-alkylation with high yields.[1][9] This "green chemistry" approach can be a highly effective alternative to traditional organic solvents.
Issue 2: Formation of Over-Alkylation or Other Unidentified Byproducts

Root Cause Analysis: Besides O-alkylation, other side reactions can occur, especially under harsh conditions or with certain reagents. These can include dialkylation or reactions involving impurities.

Troubleshooting & Optimization Strategies:

Parameter Recommended Action & Rationale
Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the n-propyl halide. Using a large excess can lead to unwanted side reactions.[15]
Reaction Monitoring Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
Purification Method The separation of N-propyl-2-pyridone from its O-alkylated isomer can be challenging due to their similar polarities.[8] Column chromatography on silica gel is the most common method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: I am using the Mitsunobu reaction to prepare N-propyl-2-pyridone, but I'm getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

A1: The Mitsunobu reaction can indeed yield mixtures of N- and O-alkylated pyridones.[16][17] The regioselectivity is influenced by the substituents on the pyridone ring and the reaction solvent.[6][18] For unactivated primary alcohols like n-propanol, a mixture is common.[9] To favor N-alkylation, you might consider alternative methods such as phase-transfer catalysis or using a pre-formed metal salt of 2-pyridone under carefully controlled conditions.

Q2: Can I use a catalyst- and base-free method for the N-propylation of 2-pyridone?

A2: Yes, a catalyst- and base-free method has been reported for the specific N-alkylation of hydroxypyridines with organohalides.[19] This reaction is believed to proceed through an HX-facilitated conversion of a pyridyl ether intermediate to the N-alkylated product, resulting in high N-selectivity (>99%).[19] This could be a promising strategy to explore for your synthesis.

Q3: What is the role of additives like lithium bromide (LiBr) in the N-alkylation of 2-pyridones?

A3: Additives like LiBr can act as Lewis acids, coordinating to the oxygen atom of the pyridone anion. This coordination can increase the nucleophilicity of the nitrogen atom, thereby promoting N-alkylation over O-alkylation.[9]

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the synthetic challenge and the logic behind the troubleshooting strategies, the following diagrams illustrate the key concepts.

N_vs_O_Alkylation cluster_reaction Reaction with Electrophile 2-Pyridone 2-Pyridone 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone->2-Hydroxypyridine Tautomerism Pyridone_Anion Pyridone Anion (Ambident Nucleophile) 2-Pyridone->Pyridone_Anion + Base 2-Hydroxypyridine->Pyridone_Anion + Base N-Propyl-2-pyridone Desired Product (N-Alkylation) Pyridone_Anion->N-Propyl-2-pyridone N-attack 2-Propoxy-pyridine Side Product (O-Alkylation) Pyridone_Anion->2-Propoxy-pyridine O-attack Propyl_Halide n-Propyl-X

Caption: Tautomerism of 2-pyridone and competing N- vs. O-alkylation pathways.

Troubleshooting_Workflow start Low Yield of N-propyl-2-pyridone check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts o_alkylation Predominant O-Alkylation? check_byproducts->o_alkylation other_byproducts Other Side Reactions? o_alkylation->other_byproducts No optimize_conditions Optimize for N-Selectivity: - Change Solvent (DMF, DMSO) - Use Cs₂CO₃ or CsF - Lower Temperature - Consider PTC or Micellar Catalysis o_alkylation->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry & Purity: - Use 1.1 eq. Propyl Halide - Check Reagent Purity - Monitor Reaction Progress other_byproducts->optimize_stoichiometry Yes purification Optimize Purification: - Careful Column Chromatography other_byproducts->purification No optimize_conditions->purification optimize_stoichiometry->purification end High Yield of Pure N-propyl-2-pyridone purification->end

Caption: A logical workflow for troubleshooting the synthesis of N-propyl-2-pyridone.

Recommended Experimental Protocol: N-Propylation using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of N-propyl-2-pyridone while minimizing the formation of the O-alkylated side product.

Materials:

  • 2-Pyridone

  • n-Propyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

  • Addition of Alkylating Agent: Add n-propyl iodide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of toluene.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N-propyl-2-pyridone from any residual starting material and the O-propyl-2-pyridone byproduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Ren, Y., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 20(15), 4556-4560. Available at: [Link]

  • Bennabi, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1170. Available at: [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665. Available at: [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(39), 5306-5309. Available at: [Link]

  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Retrieved from: [Link]

  • Zhang, T., et al. (2018). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 83(17), 10337-10346. Available at: [Link]

  • Kim, T., Lee, G.-J., & Cha, M. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Bulletin of the Korean Chemical Society, 15(5), 349-350.
  • Elizbarashvili, E. N., Lagvilava, I. V., & Samsonia, S. A. (2010). NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. Chemistry of Heterocyclic Compounds, 46, 812-814. Available at: [Link]

  • Smith, A. B., III, et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(4), 1893-1901. Available at: [Link]

  • Chen, L., & Golebiowski, A. (2003). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 5(3), 231-235. Available at: [Link]

  • Organic Reactions. (n.d.). Mitsunobu Reaction. NROChemistry. Retrieved from: [Link]

  • Katritzky, A. R., & Marson, C. M. (1984). N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. ChemInform, 15(32).
  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. Retrieved from: [Link]

  • Bennabi, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Retrieved from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from: [Link]

  • Bram, G., et al. (1985). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthesis, 1985(05), 543-545.
  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Retrieved from: [Link]

  • Bennabi, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from: [Link]

  • Shang, Y., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. ResearchGate. Retrieved from: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2018). RSC Publishing. Retrieved from: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (2017). IOSR Journal of Applied Chemistry. Retrieved from: [Link]

  • Zhang, T., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6005-6012. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from: [Link]

Sources

Technical Support Center: Refining HPLC Separation for 1-Propyl-2(1H)-pyridinone and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-Propyl-2(1H)-pyridinone and its structurally similar analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. Drawing from established chromatographic principles and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format to address common challenges encountered in the laboratory.

Understanding the Analyte: this compound

This compound possesses an amphiphilic character, with a polar pyridinone core and a nonpolar propyl chain. This dual nature can present unique challenges in achieving optimal separation, particularly when dealing with a mixture of analogs with slight structural modifications. The nitrogen-containing heterocyclic ring can also lead to peak tailing due to interactions with residual silanols on silica-based columns. A foundational understanding of these properties is crucial for effective method development and troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound and its analogs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are showing significant tailing. What is the likely cause and how can I fix it?

A: Peak tailing for nitrogen-containing heterocyclic compounds like pyridinones is a common issue, often stemming from secondary interactions between the basic nitrogen and acidic residual silanol groups on the stationary phase.[1] Here’s a systematic approach to resolving this:

  • Mobile Phase pH Adjustment: The ionization state of your analyte is critical.[2][3] this compound is a weakly basic compound. Operating at a low pH (e.g., pH 2.5-3.5) will protonate the molecule, which can sometimes lead to better peak shapes. Conversely, at a pH well above the pKa, the compound will be in its neutral form, which can also mitigate tailing. It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic state.[4]

  • Use of Mobile Phase Additives:

    • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[1] These additives protonate the silanol groups, reducing their interaction with the analyte. A typical starting concentration is 0.1% (v/v).

    • Buffers: Employing a buffer system (e.g., phosphate or acetate buffer) helps maintain a constant pH, leading to more reproducible retention times and peak shapes.[5][6] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Column Selection:

    • End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol groups and are a good first choice.

    • "Base-Deactivated" Columns: Consider using columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds. These columns have a proprietary surface treatment to further reduce silanol activity.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is less common than tailing for these compounds but can occur due to:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: A void at the head of the column can sometimes cause peak shape distortion, including fronting.

Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate this compound from a closely related analog. How can I improve the resolution?

A: Achieving baseline separation of structurally similar compounds requires careful optimization of chromatographic selectivity and efficiency.[6][8]

  • Optimize the Mobile Phase:

    • Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.

    • pH Adjustment: As discussed for peak shape, modifying the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. A systematic pH scouting study can reveal the optimal pH for separating your specific analogs.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic pyridinone ring, which can be effective for separating isomers or structurally similar compounds.

    • Polar-Embedded Columns: Columns with polar-embedded groups can offer different selectivity for polar compounds and are often compatible with highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analogs that are poorly retained in reversed-phase, HILIC is an excellent alternative.[8][9][10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][9]

  • Gradient Optimization: If you are using a gradient, try making it shallower to increase the separation window between closely eluting peaks.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency. However, it can also alter selectivity, so it should be investigated systematically.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A robust starting point for method development would be a reversed-phase method:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm (or smaller particle size for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 225 nm or 280 nm)
Injection Volume 5-10 µL

This method can then be optimized based on the observed chromatography.

Q2: My retention times are drifting between injections. What should I check?

A2: Retention time variability can be caused by several factors:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH adjustment.

  • Pump Performance: Fluctuations in pump pressure or inaccurate solvent mixing can cause retention time drift. Check for leaks and ensure the pump is properly maintained.

  • Column Temperature: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.

Q3: Can I use HILIC to separate this compound from its more polar metabolites?

A3: Yes, HILIC is an excellent choice for separating polar compounds that are not well-retained in reversed-phase chromatography.[8][9][10][11] For instance, if you are analyzing hydroxylated or glucuronidated metabolites of this compound, these will likely be much more polar and may elute in the void volume in a reversed-phase method. A HILIC method would provide better retention and separation for these analytes.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 90% A / 10% B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Set up the HPLC system with the conditions outlined in the starting point table (FAQ1).

    • Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and acquire the data.

Protocol 2: HILIC Method for Polar Analogs
  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to match the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HILIC Conditions:

    • Column: HILIC stationary phase (e.g., amide or bare silica), 150 mm x 4.6 mm, 5 µm.

    • Gradient: 95-50% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: As appropriate for your analytes (UV or MS).

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase change_organic Switch Organic Modifier (ACN <=> MeOH) mobile_phase->change_organic adjust_ph Perform pH Scouting Study mobile_phase->adjust_ph gradient Adjust Gradient Slope mobile_phase->gradient stationary_phase Change Stationary Phase change_organic->stationary_phase If resolution is still poor adjust_ph->stationary_phase If resolution is still poor gradient->stationary_phase If resolution is still poor phenyl_hexyl Phenyl-Hexyl Column (π-π interactions) stationary_phase->phenyl_hexyl polar_embedded Polar-Embedded Column stationary_phase->polar_embedded hilic HILIC Column (for very polar analogs) stationary_phase->hilic temperature Optimize Column Temperature phenyl_hexyl->temperature polar_embedded->temperature hilic->temperature success Resolution Achieved temperature->success If successful

Caption: A flowchart for systematically troubleshooting poor resolution in HPLC.

Decision Tree for Addressing Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload adjust_ph Adjust Mobile Phase pH (2 units from pKa) check_overload->adjust_ph If tailing persists add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) adjust_ph->add_modifier If tailing persists change_column Switch to a Base-Deactivated or End-Capped Column add_modifier->change_column If tailing persists success Symmetrical Peak Achieved change_column->success If successful

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • UHPLC-MS/HRMS method for the quantitation of pyrithione metabolites in human urine. PubMed. Available at: [Link]

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. MDPI. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scirp.org. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available at: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. Available at: [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). Available at: [Link]

  • Isobaric Metabolites in Urine Analyzed with LCMS. MicroSolv. Available at: [Link]

  • Metabolomic analysis of urine samples by UHPLC-QTOF-MS: Impact of normalization strategies. PubMed. Available at: [Link]

  • A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. MDPI. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 1-Propyl-2(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Matrix effects—the alteration of ionization efficiency by co-eluting compounds—can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your bioanalytical data.

Troubleshooting Guide: From Diagnosis to Resolution

This section addresses specific issues you may encounter during the analysis of this compound. Each entry follows a logical progression from problem identification to a robust, scientifically-grounded solution.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

Question: My calibration curve looks acceptable, but my QC samples, especially at low concentrations, are failing with poor accuracy and precision. What is the likely cause and how can I fix it?

Answer:

This is a classic symptom of variable matrix effects. While a calibration curve prepared in a pooled matrix might appear linear, individual sample matrices can differ, causing unpredictable ion suppression or enhancement.[4] The co-eluting endogenous components of the matrix, such as phospholipids, are often the primary culprits.[5]

Causality: The matrix in each individual sample is unique. Variations in patient physiology, diet, or disease state can alter the composition of plasma or urine. These differences can lead to inconsistent ion suppression for this compound, causing the analyte response to vary even when the concentration is the same. This variability is often most pronounced at the lower limit of quantitation (LLOQ).

Step-by-Step Troubleshooting Protocol:
  • Confirm Matrix Effects: First, you must confirm that matrix effects are indeed the problem. This can be done qualitatively using a post-column infusion experiment or quantitatively with a post-extraction spike analysis.[1][6]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3][7]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids.[5] If you are using PPT, consider it a starting point to be improved upon.

    • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. By optimizing the pH and selecting an appropriate organic solvent, you can selectively extract this compound while leaving many matrix components behind.[7]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough clean-up.[8] For a compound like this compound, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent can be highly effective at selectively retaining the analyte while allowing for rigorous washing steps to remove interferences.[9]

    • Phospholipid Removal: Specialized SPE plates and cartridges, such as HybridSPE®, are designed to specifically target and remove phospholipids, which are major sources of ion suppression in plasma samples.[5][10][11]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[12][13] Since a SIL-IS (e.g., d7-1-Propyl-2(1H)-pyridinone) has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[14] The consistent analyte-to-IS peak area ratio provides accurate quantification even with variable matrix effects.[3]

  • Chromatographic Separation: If extensive sample cleanup is not feasible, focus on your chromatography. Adjusting the gradient, mobile phase composition, or even the column chemistry can help separate this compound from the suppression zones.[2][3]

Issue 2: My analyte signal is completely gone when analyzing certain patient samples.

Question: I am analyzing a batch of plasma samples. While most show a clear peak for this compound, a few samples show no signal at all, even at concentrations expected to be high. What could be causing this total signal loss?

Answer:

Complete signal loss in specific samples is an extreme case of ion suppression. This suggests a very high concentration of a strongly suppressing co-eluting compound in those particular samples. Another, less common, possibility is analyte interaction with metal surfaces in the HPLC system, which can be exacerbated by matrix components.[15]

Causality: The electrospray ionization (ESI) process has a finite capacity. If a co-eluting matrix component is present at a high concentration and ionizes very efficiently, it can monopolize the charge in the ESI droplet, leaving none for the analyte of interest. This competition leads to severe or total ion suppression.[16]

Troubleshooting Workflow Diagram:

A Total Signal Loss Detected B Perform Post-Column Infusion with Affected Matrix A->B C Severe Suppression Zone Identified? B->C D Yes C->D Yes E No C->E No F Improve Sample Cleanup (SPE, Phospholipid Removal) D->F G Modify Chromatography to Shift Analyte RT D->G H Investigate Hardware Interactions E->H J Re-analyze Samples F->J G->J I Consider Metal-Free HPLC Column H->I I->J

Caption: Workflow for troubleshooting total signal loss.

Recommended Actions:
  • Identify the Suppression Zone: Use the post-column infusion technique with an injected extract from one of the problematic samples.[6][17] This will visually confirm if your analyte's retention time falls within a region of profound ion suppression.

  • Radically Improve Sample Cleanup: For these highly problematic samples, a simple PPT or LLE will not suffice.

    • Implement Phospholipid Removal SPE: Techniques like HybridSPE® are specifically designed to remove the most common culprits of ion suppression in plasma.[11][18]

    • Use a More Selective SPE Sorbent: A mixed-mode sorbent can provide superior selectivity for this compound.[9]

  • Adjust Chromatography:

    • Shift Retention Time: Modify your LC gradient to move the elution of this compound away from the suppression zone identified in the post-column infusion experiment.[2]

    • Consider a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and move your analyte away from interferences.

  • Check for Hardware Interactions: Certain compounds can chelate with metal surfaces in the column and fittings, leading to signal loss.[15] If you suspect this, trying a metal-free or PEEK-lined column can be a useful diagnostic step.[15]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect"?

A1: The matrix refers to all components in a sample other than the analyte of interest.[3] The matrix effect is the impact these components have on the ionization efficiency of the analyte in the mass spectrometer's ion source.[19] This can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects are a primary source of inaccuracy and imprecision in LC-MS bioanalysis.[2]

Q2: How do I quantitatively measure the matrix effect for my this compound assay?

A2: The most common quantitative assessment is the post-extraction spike method , as recommended by the FDA.[1][20] This involves comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solution at the same concentration.

Experimental Protocol: Quantifying Matrix Factor (MF)

  • Prepare a Neat Solution (A): Prepare a standard of this compound in your mobile phase or reconstitution solvent.

  • Prepare a Post-Extraction Spiked Sample (B): Take at least six different sources of blank matrix (e.g., plasma from six different individuals), and process them using your validated sample preparation procedure. After the final step (e.g., after elution and evaporation), spike the resulting extract with this compound to the same final concentration as solution A.

  • Analyze and Calculate: Analyze both sets of samples by LC-MS. The Matrix Factor is calculated as:

    • MF = (Peak Area in Presence of Matrix [B]) / (Peak Area in Neat Solution [A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The variability of the MF across the different matrix sources is a critical measure of the method's robustness.

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) always necessary?

A3: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended and considered the gold standard for mitigating matrix effects in regulated bioanalysis.[4][12][13] A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus correcting for variability between samples. While an analog (structurally similar) internal standard can be used, it may not co-elute perfectly and may not experience the exact same degree of matrix effect, potentially leading to less accurate correction.[12][13] Regulatory bodies like the FDA emphasize ensuring the absence of matrix effects, and a SIL-IS is the most robust way to achieve this.[20][21]

Q4: Can I just dilute my samples to reduce matrix effects?

A4: Yes, sample dilution is a valid strategy to reduce matrix effects.[1][2] By diluting the sample, you reduce the concentration of all components, including the interfering matrix compounds. However, this approach is only feasible if the concentration of this compound is high enough that the diluted sample is still well above the lower limit of quantitation (LLOQ) of your assay.[1] For trace-level analysis, dilution will likely compromise the required sensitivity.

Q5: My method uses protein precipitation. How can I improve my cleanup without developing a full SPE method?

A5: If you need a faster alternative to traditional SPE, consider specialized phospholipid removal plates or cartridges.[5][10][11] These products often use a "pass-through" methodology that is as simple as protein precipitation but provides a much cleaner extract by selectively retaining phospholipids.

Sample Preparation Method Comparison
MethodRelative CleanlinessThroughputSelectivityEffectiveness for Phospholipid Removal
Protein Precipitation (PPT) LowHighLowPoor[5]
Liquid-Liquid Extraction (LLE) MediumMediumMediumModerate
Phospholipid Removal Plates HighHighHigh (for PLs)Excellent[10][11]
Solid-Phase Extraction (SPE) Very HighLow-MediumVery HighGood to Excellent[8][9]
Decision Logic for Sample Preparation:

Sources

Stability issues of 1-Propyl-2(1H)-pyridinone under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under typical experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a substituted pyridinone derivative with a molecular formula of C₈H₁₁NO.[1][2] The pyridinone core is a prevalent scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[3][4] Understanding the stability of this compound is therefore critical for its application in drug discovery and development, where compound integrity is paramount.[5]

The structure, featuring a resonance-stabilized pyridinone ring and an N-propyl substituent, dictates its chemical properties and susceptibility to degradation.[5] This guide will delve into the common stability challenges encountered with this molecule and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic indicator of compound instability. This compound, like other pyridinone-containing molecules, can be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can lead to the formation of degradation products, which may have different activities or interfere with your assay. We recommend performing a preliminary stability assessment under your specific assay conditions.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the known chemistry of the 2-pyridone ring system, the primary degradation pathways to be aware of are:

  • Hydrolysis: The amide bond within the pyridinone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to ring-opening.

  • Oxidation: The pyridinone ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Pyridinone derivatives can be light-sensitive.[6][7] Exposure to UV or even ambient light over extended periods may induce degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For stock solutions, we recommend storing them at -20°C or -80°C in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles.

Q4: How can I detect degradation of my this compound sample?

A4: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method will allow you to separate the parent compound from any degradation products that may have formed.[8][9] The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments with this compound.

Issue 1: Loss of Compound Potency or Activity Over Time
  • Potential Cause: Degradation of this compound in your experimental medium.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your experimental buffer or medium. Pyridinone rings can be susceptible to hydrolysis at pH extremes.

    • Solvent Compatibility: Ensure the solvent used to dissolve the compound is inert and does not promote degradation.

    • Temperature Control: If your experiment involves elevated temperatures, consider the thermal stability of the compound. Run a control experiment at a lower temperature to see if the activity is preserved.

    • Light Exposure: Protect your experimental setup from light, especially if the experiment is conducted over a long period. Use amber-colored vials or cover your plates with foil.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (HPLC, LC-MS)
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting chromatograms can help identify the retention times of potential degradants.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC to assess the purity of your this compound peak.

    • LC-MS/MS Analysis: For structural elucidation of unknown peaks, LC-MS/MS is a powerful tool.[10][11][12] The fragmentation pattern can provide valuable information about the structure of the degradation products.

Issue 3: Poor Reproducibility Between Experiments
  • Potential Cause: Inconsistent handling and storage of the compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare fresh stock solutions for each experiment or use aliquots that have been stored properly to avoid issues from repeated freeze-thaw cycles.

    • Control for Environmental Factors: Ensure that all experiments are conducted under consistent conditions of temperature, light, and pH.

    • Purity of Starting Material: Verify the purity of your this compound batch. Impurities from the synthesis could potentially catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][13] A control sample should be kept in the dark.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Pathway
Acid HydrolysisDecrease in parent peak area, appearance of new peaksRing opening of the pyridinone
Base HydrolysisDecrease in parent peak area, appearance of new peaksRing opening of the pyridinone
OxidationDecrease in parent peak area, appearance of new peaksFormation of N-oxides or other oxidized species
Thermal DegradationMinimal to moderate degradationGeneral decomposition
PhotodegradationDecrease in parent peak area, appearance of new peaksPhotochemical rearrangement or degradation
Protocol 2: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for monitoring the stability of this compound.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating the parent compound from its degradation products.[14][15]

Visualization of Concepts

Logical Flow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results B Hypothesize Compound Instability A->B C Review Experimental Conditions (pH, Temp, Light, Solvent) B->C E Develop Stability-Indicating HPLC/LC-MS Method B->E H Optimize Experimental Conditions C->H D Perform Forced Degradation Study F Analyze Samples from Forced Degradation D->F E->F G Identify Degradation Products F->G G->H J Consistent & Reliable Results H->J I Implement Proper Storage & Handling I->J G cluster_main This compound cluster_deg Potential Degradation Products A This compound B Ring-Opened Products A->B  Hydrolysis (Acid/Base) C Oxidized Products (e.g., N-oxide) A->C  Oxidation   D Photodegradation Products A->D  Light Exposure  

Caption: Potential degradation pathways for this compound.

References

  • PubChem. This compound. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Cheméo. Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

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  • PubMed. ICH guideline for photostability testing: aspects and directions for use. [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

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  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Organic Syntheses. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. [Link]

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  • National Center for Biotechnology Information. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

  • ResearchGate. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

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  • Organic Syntheses. 1-methyl-2-pyridone. [Link]

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  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. [Link]

  • ResearchGate. Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. [Link]

  • ResearchGate. Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Der Pharma Chemica. Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. [Link]

  • Royal Society of Chemistry. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • MDPI. Primary Pyrrolimines and Pyridinimines. [Link]

  • PubMed. MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. [Link]

  • Agilent. Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

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  • Royal Society of Chemistry. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. [Link]

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Technical Support Center: Optimizing Crystallization of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this compound. By explaining the causality behind experimental choices, this center aims to empower you to develop robust, high-purity crystallization processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: What are the key physical properties of this compound I should know for crystallization?

A1: Understanding the physicochemical properties is the foundation of designing a crystallization process. This compound (C₈H₁₁NO) has a molecular weight of approximately 137.18 g/mol .[1] Key properties include:

  • Boiling Point: 263-264 °C at standard pressure, which indicates strong intermolecular forces.[2] Vacuum distillation is a viable purification option for thermally sensitive stages.[2]

  • Polarity: The molecule possesses a polar pyridinone core and a nonpolar n-propyl chain, giving it an amphiphilic character.[2] This duality is critical for solvent selection.

  • pKa: The predicted pKa is around 0.31, indicating very weak acidic properties.[2]

Q2: What is the ideal solvent for crystallizing this compound?

A2: There is no single "magic" solvent for crystallization.[3] The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble or insoluble at low temperatures.[4][5][6] Given the amphiphilic nature of this compound, a good starting point would be screening a range of solvents with varying polarities.

A general rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[7] For this pyridinone, consider solvents like alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially nonpolar solvents like toluene or heptane for use in mixed-solvent systems.[7] A single-crystal structure of a similar compound, pirfenidone, was successfully grown from toluene.[8]

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[9][10] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation, or when the supersaturation level is too high.[9][10] Impurities can also lower the melting point, exacerbating this issue.[9][11]

Immediate Troubleshooting Steps:

  • Re-heat and Dilute: Add a small amount of additional solvent to redissolve the oil and then attempt to cool the solution more slowly.[9]

  • Lower the Saturation Temperature: Use a larger volume of solvent so that saturation is achieved at a lower temperature, which is hopefully below the compound's melting point.

  • Change Solvents: The current solvent may be too good. Switch to a solvent system where the compound's solubility is lower.

  • Introduce Seed Crystals: Adding seed crystals at the appropriate supersaturation level can encourage direct crystallization and bypass the oiling out phase.[12]

Q4: My crystallization yield is very low. How can I improve it?

A4: Low yield is often a result of either incomplete precipitation or using an excessive amount of solvent.

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[4] Any excess solvent will retain more of your product in the solution (mother liquor) upon cooling.

  • Cool to a Lower Temperature: Ensure the solution is cooled sufficiently. Sometimes, placing the flask in an ice bath after it has reached room temperature can induce further precipitation.

  • Consider an Antisolvent: If cooling crystallization alone gives a poor yield, adding an antisolvent (a solvent in which your compound is insoluble but which is miscible with your primary solvent) can dramatically increase the yield by reducing the compound's solubility.[13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming persistent crystallization challenges.

Guide 1: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor in a successful crystallization.[5] A systematic approach is more efficient than random trial-and-error.

Objective: To identify a suitable single or binary solvent system for this compound.

Methodology:

  • Small-Scale Screening: Place ~10-20 mg of your crude material into several test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature.

    • Observation A: If the compound dissolves readily at room temperature, the solvent is too good to be used as a single solvent but may be suitable as the "soluble solvent" in a mixed-solvent system.[5]

    • Observation B: If the compound is completely insoluble, it may be a good "insoluble solvent" or antisolvent.

  • Heating Test: For tubes where the compound was sparingly soluble at room temperature, gently heat the mixture.

    • Observation C: If the compound dissolves completely upon heating, this is a promising candidate for single-solvent cooling crystallization.[4]

  • Cooling Test: Allow the tubes from step 3 to cool slowly to room temperature, and then in an ice bath.

    • Observation D: The formation of well-defined crystals indicates a successful system. Oiling out or precipitation of an amorphous powder suggests the need for further optimization (e.g., slower cooling, different solvent).

Data Summary Table for Solvent Screening:

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingNotes
Water[Record Observation][Record Observation][Record Observation]Pyridinones can have some water solubility.
Ethanol[Record Observation][Record Observation][Record Observation]Good general solvent for polar organics.[7]
Ethyl Acetate[Record Observation][Record Observation][Record Observation]Medium polarity solvent.
Toluene[Record Observation][Record Observation][Record Observation]Used successfully for similar pyridinones.[8]
Hexane[Record Observation][Record Observation][Record Observation]Likely a good antisolvent candidate.
Guide 2: Troubleshooting Impurity-Related Problems

Impurities are a primary cause of crystallization failures, affecting crystal growth, morphology, and even preventing crystallization altogether.[15][16][17] They can disrupt the crystal lattice, inhibit growth at active sites, or lead to the formation of impure oils.[11][15][17]

Problem: Persistent oiling out, formation of small or poorly-defined crystals, or failure to crystallize despite a good solvent system.

Causality: Impurities can act by adsorbing onto the surface of growing crystals, which blocks the addition of more solute molecules and can inhibit or alter growth.[15][17] If the impurity concentration is high enough, it can significantly lower the melting point of the mixture, promoting oiling out.[9]

Workflow for Managing Impurities:

Caption: Workflow for addressing impurity-related crystallization issues.

Step-by-Step Protocol:

  • Assess Purity: Before crystallization, assess the purity of your crude material using a technique like HPLC or ¹H NMR. A purity level of >90% is recommended for good crystal growth.[3]

  • Pre-Purification: If the material is significantly impure, a preliminary purification step is necessary.

    • Column Chromatography: Ideal for removing structurally similar impurities.

    • Liquid-Liquid Extraction: Useful for removing impurities with different acid/base properties or polarities.

  • Re-attempt Crystallization: Using the purified material, repeat the crystallization protocol identified in the solvent screen. You should observe a significant improvement in crystal quality.

Guide 3: Optimizing Crystallization Method: Cooling vs. Antisolvent

The method used to generate supersaturation is a key variable. The two primary methods are cooling crystallization and antisolvent crystallization.[18][19]

A. Cooling Crystallization
  • Principle: This method relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.[4][18] It is most effective when solubility is highly dependent on temperature.[19]

  • Protocol:

    • Dissolve the this compound in the minimum amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.[4]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it favors crystal growth over nucleation, leading to larger, purer crystals.[4][18]

    • Once at room temperature, further cool the flask in an ice bath to maximize yield.

    • Collect crystals by vacuum filtration.

B. Antisolvent Crystallization
  • Principle: Supersaturation is induced by adding a second solvent (the "antisolvent") in which the compound is insoluble.[20][21] This reduces the overall solubility of the compound in the mixed-solvent system, causing it to precipitate.[21]

  • Protocol:

    • Dissolve the this compound in a small amount of a "soluble solvent" at room temperature.

    • Slowly add the "antisolvent" dropwise with gentle stirring.

    • Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

    • If necessary, add a few drops of the soluble solvent to just redissolve the turbidity.

    • Allow the solution to stand undisturbed. Crystals should form as the system equilibrates.

    • Collect crystals by vacuum filtration.

A combination of both methods, where an antisolvent is added to a warm solution followed by cooling, can also be a powerful technique to maximize yield.[13][14]

Decision-Making Diagram for Method Selection:

Caption: Decision tree for selecting a primary crystallization method.

References
  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • How Do Impurities Affect Crystal Structures? (2025, August 29). Chemistry For Everyone - YouTube. Retrieved January 13, 2026, from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 13, 2026, from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved January 13, 2026, from [Link]

  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved January 13, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • (PDF) Crystallization by Antisolvent Addition and Cooling. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved January 13, 2026, from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved January 13, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 13, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 13, 2026, from [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (n.d.). Organic Letters. Retrieved January 13, 2026, from [Link]

  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025, October 15). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015, July 1). ACS Publications. Retrieved January 13, 2026, from [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones... (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1-(1-methyl-2-propenyl)-2(1H)-pyridinone. (2025, May 20). ChemSynthesis. Retrieved January 13, 2026, from [Link]

  • Crystal structure of pirfenidone... (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Effect of Pyridine on Polymorphic Crystallization... (2025, August 5). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1-Methyl-2(1H)-pyridinone. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2(1H)-Pyridinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Method Development for Trace Analysis of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of 1-Propyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and validation, structured in a practical question-and-answer format to directly address challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your method development.

Q1: What are the key chemical properties of this compound that influence analytical method selection?

A1: this compound (C₈H₁₁NO) possesses an amphiphilic character, meaning it has both polar and nonpolar characteristics.[1] The pyridinone core is polar, while the N-propyl substituent is nonpolar.[1] This dual nature, along with its relatively high boiling point (263-264 °C at standard pressure), dictates the most suitable chromatographic approaches.[1] Its polarity makes it challenging to retain on traditional reversed-phase columns with highly aqueous mobile phases, and its boiling point makes it amenable to Gas Chromatography (GC).[1][2]

Q2: What is the most effective analytical technique for quantifying trace levels of this compound in complex matrices like pharmaceutical formulations or biological samples?

A2: For trace-level quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the premier choice. LC-MS/MS provides exceptional sensitivity and selectivity, which is crucial for detecting low-concentration analytes in complex samples.[3][4] The selectivity of tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) minimizes interference from matrix components, a common issue in trace analysis.[3] While GC-MS is a viable alternative, LC-MS/MS often requires less sample derivatization and is better suited for polar, thermally sensitive compounds.[1][5]

Q3: How should I prepare my samples to ensure accurate and reproducible results?

A3: Effective sample preparation is critical to remove interfering substances and concentrate the analyte. For aqueous samples, Solid-Phase Extraction (SPE) is highly recommended. An automated online SPE system can significantly increase throughput and improve reproducibility.[3] For pharmaceutical tablets or formulations, an initial dissolution in a suitable solvent (e.g., methanol or acetonitrile), followed by filtration and dilution, is a standard starting point. A subsequent SPE cleanup step may be necessary depending on the complexity of the formulation excipients.

Q4: Are there any specific stability concerns for this compound that I should be aware of during sample handling and storage?

A4: While specific degradation pathways for this compound are not extensively documented in the provided literature, related heterocyclic structures can be susceptible to photodegradation and hydrolysis under strong acidic or basic conditions.[6] Therefore, it is best practice to store stock solutions and prepared samples in amber vials, refrigerated (2-8 °C), and to analyze them as soon as possible after preparation.[6] For long-term storage, freezing at -20 °C is advisable. Always perform sample stability tests as part of your method validation to confirm that the analyte does not degrade in the prepared matrix over the expected analysis time.[7][8]

Section 2: Recommended Analytical Protocols

This section provides detailed, step-by-step starting protocols for LC-MS/MS and GC-MS analysis. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is optimized for sensitive and selective trace-level quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Formulation) Spike Spike with Internal Standard (e.g., d7-1-Propyl-2(1H)-pyridinone) Sample->Spike Extract Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Spike->Extract Evap Evaporate & Reconstitute (in Mobile Phase A) Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for trace analysis by LC-MS/MS.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) by serial dilution in the initial mobile phase composition (95% Water + 0.1% Formic Acid).

  • Sample Preparation (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid).

    • Wash the cartridge with 0.1 M acetic acid, followed by methanol, to remove interferences.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system with the parameters outlined in the table below.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnPolar-embedded C18 (e.g., Waters Atlantis T3), 2.1 x 100 mm, 3 µmProvides good retention for polar compounds even in highly aqueous mobile phases, preventing analyte breakthrough.[2][9]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to elute the analyte and clean the column.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.[10]
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)The pyridinone nitrogen is amenable to protonation.
Precursor Ion (Q1)m/z 138.1[M+H]⁺ for C₈H₁₁NO (MW: 137.18 g/mol ).[11][12]
Product Ions (Q3)m/z 96.1, m/z 68.1 (example transitions, must be optimized)Specific fragments for quantification and confirmation, respectively. Determined by infusion and product ion scan.
Collision EnergyOptimize experimentally for each transitionEnsures optimal fragmentation for maximum sensitivity.
Protocol 2: GC-MS Method (Alternative)

This method is suitable for samples with less matrix complexity or when LC-MS/MS is unavailable.

  • Standard Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate. Create calibration standards by serial dilution.

  • Sample Preparation (LLE):

    • For aqueous samples, adjust the pH to ~7.

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Carefully collect the organic layer.

    • Concentrate the extract if necessary.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

ParameterRecommended SettingRationale
Gas Chromatography
ColumnMid-polarity column (e.g., Agilent DB-5ms), 30 m x 0.25 mm, 0.25 µmA workhorse column suitable for a wide range of semi-polar compounds.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Oven ProgramStart at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minSeparates the analyte from solvent and potential contaminants. The high boiling point requires a relatively high final temperature.[1]
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique for GC-MS, provides reproducible fragmentation patterns.
MS Source Temp230 °CStandard source temperature.
MS Quad Temp150 °CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For trace analysis, monitor characteristic ions (e.g., m/z 137, 108, 94 - based on NIST library data) to maximize sensitivity.[13]

Section 3: Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a logical approach to diagnosing and solving common problems.

start_node Problem Observed cat_peak_shape Poor Peak Shape (Tailing/Fronting) start_node->cat_peak_shape cat_sensitivity Low Sensitivity/ Noisy Baseline start_node->cat_sensitivity cat_retention Retention Time Drift start_node->cat_retention cat_no_peak No Peak Detected start_node->cat_no_peak cat_node cat_node cause_node cause_node sol_node sol_node cause_peak_shape1 Secondary Interactions? (e.g., silanols) cat_peak_shape->cause_peak_shape1 Tailing cause_peak_shape2 Column Overload? cat_peak_shape->cause_peak_shape2 Fronting cause_sens1 Contaminated mobile phase/system? cat_sensitivity->cause_sens1 Noisy Baseline cause_sens2 Matrix Suppression (MS)? Inefficient Extraction? cat_sensitivity->cause_sens2 Low Response cause_ret1 Mobile phase prep inconsistent? Column temperature fluctuation? Column degradation? cat_retention->cause_ret1 Shifting RT cause_no_peak1 Injection Failure? Detector Off? Sample Degradation? cat_no_peak->cause_no_peak1 Check System Suitability sol_peak_shape1 Solution: - Use end-capped or polar-embedded column - Adjust mobile phase pH - Lower injection volume cause_peak_shape1->sol_peak_shape1 sol_peak_shape2 Solution: - Dilute sample - Check injection volume cause_peak_shape2->sol_peak_shape2 sol_sens1 Solution: - Use fresh, high-purity solvents - Flush system & column cause_sens1->sol_sens1 sol_sens2 Solution: - Improve sample cleanup (SPE) - Use isotopically-labeled internal standard - Check MS source for cleanliness cause_sens2->sol_sens2 sol_ret1 Solution: - Prepare fresh mobile phase - Ensure stable column temp - Use guard column / replace column cause_ret1->sol_ret1 sol_no_peak1 Solution: - Inject known standard - Verify instrument parameters - Prepare fresh sample/standard cause_no_peak1->sol_no_peak1

Caption: A decision tree for troubleshooting common HPLC issues.

Q: My peak for this compound is tailing badly on my C18 column. What's causing this and how do I fix it?

A: Potential Cause: Peak tailing for a polar compound on a standard C18 column is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica surface.[9] Recommended Solutions:

  • Use a Modern Column: Switch to a high-purity, base-deactivated C18 column or a column with a polar-embedded phase. Polar-embedded columns have a hydrophilic group near the silica surface that shields the silanols and improves retention and peak shape for polar analytes in highly aqueous mobile phases.[9]

  • Adjust Mobile Phase: Slightly lowering the pH of the mobile phase with an additive like formic acid (as recommended in the protocol) ensures the pyridinone is consistently protonated, which can sometimes improve peak shape.

  • Check for Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume, which can contribute to peak asymmetry.[14]

Q: I'm getting very low signal intensity and it's close to my limit of quantification (LOQ). How can I improve my sensitivity?

A: Potential Causes: This can stem from inefficient sample preparation, matrix effects in the mass spectrometer, or suboptimal instrument parameters. Recommended Solutions:

  • Optimize Sample Preparation: Ensure your SPE method has been optimized for recovery. Perform a recovery experiment by spiking a known amount of analyte into a blank matrix and comparing the response to a pure standard.[15] If recovery is low, experiment with different SPE sorbents or elution solvents.

  • Combat Matrix Effects: Matrix suppression is a common phenomenon in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, reducing its signal.[3]

    • Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the bulk of the matrix components.

    • Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard (e.g., d7-1-Propyl-2(1H)-pyridinone). The SIL standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification.

  • Optimize MS Parameters: Systematically optimize the MS source parameters (e.g., gas temperatures, gas flows, capillary voltage) and collision energy by infusing a pure standard of your analyte to maximize the signal for your specific MRM transitions.

Q: My retention times are shifting from one injection to the next. What should I investigate?

A: Potential Causes: Drifting retention times indicate a lack of system stability. Common culprits are the mobile phase, column temperature, or the column itself.[14] Recommended Solutions:

  • Check the Mobile Phase: If you are mixing solvents manually, ensure they are thoroughly mixed. Volatile organic solvents can evaporate over time, changing the mobile phase composition. It is best to prepare fresh mobile phase daily and use an online degasser.[14]

  • Ensure Thermal Stability: Use a column thermostat and ensure it is set to a stable temperature (e.g., 40 °C). Fluctuations in ambient temperature can cause significant retention time shifts.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes. For a gradient method, this is a critical step.[14]

  • Column Health: If the pressure is steadily increasing or retention times are consistently decreasing, the column may be aging or becoming clogged. Try flushing the column or, if that fails, replace it. Using a guard column can extend the life of your analytical column.

Section 4: Method Validation Principles

Any analytical method used for regulatory purposes must be validated to ensure it is fit for its intended purpose.[16][17] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound as a trace impurity.[7][15] Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 3: Key Analytical Method Validation Parameters

Parameter Definition & Purpose How to Assess for This Analyte
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., other impurities, degradation products, matrix components).[7][17] Analyze blank matrix samples to check for interferences at the analyte's retention time. In LC-MS/MS, the selectivity is very high due to monitoring specific precursor-product ion transitions.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. Analyze a series of standards over the desired concentration range (e.g., 5-7 concentrations). Plot the response vs. concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[15] The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For an impurity, this range should typically span from the reporting limit to 120% of the specification limit.[17]
Accuracy The closeness of test results obtained by the method to the true value. Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high levels) and calculating the percentage recovery.[15]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[7] Analyze replicate preparations of a sample at a target concentration and calculate the relative standard deviation (RSD). Acceptance criteria for trace analysis are typically RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined based on the signal-to-noise ratio (commonly S/N of 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined based on the signal-to-noise ratio (commonly S/N of 10:1) or by demonstrating that the analyte can be quantified with acceptable precision (e.g., RSD ≤ 20%) at that level.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2 °C). | Intentionally vary parameters and observe the effect on the results (e.g., retention time, peak area). This demonstrates the reliability of the method during normal usage. |

References

  • Validation of Impurity Methods, Part II. (2014).
  • This compound - 19006-63-4 - Vulcanchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Trace Analysis of Volatile Polar Organics: Problems and Prospects.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • This compound | 19006-63-4 - ChemicalBook. (2023).
  • HPLC problems with very polar molecules. Axion Labs.
  • 2(1H)-Pyridinone, 1-propyl-. NIST WebBook.
  • This compound. PubChem.
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  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015).
  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Conquer Scientific.
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  • Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides. (2007). PubMed.
  • How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage. Benchchem.
  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). PMC - NIH.

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Validation & Comparative

A Comparative Analysis of 1-Propyl-2(1H)-pyridinone and Other N-Substituted Pyridinone Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The 2-pyridinone ring is a quintessential example of such a scaffold.[1] As a six-membered heterocyclic motif, it serves as a versatile building block, capable of acting as both a hydrogen bond donor and acceptor.[2][3] Its derivatives exhibit an impressive spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5]

A critical feature of the 2-pyridinone core is the tautomeric equilibrium it maintains with its 2-hydroxypyridine form; however, under physiological conditions, the pyridone (lactam) form is predominant.[6][7] The nitrogen atom at the 1-position provides a readily accessible point for substitution, allowing for the fine-tuning of the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1][2] This modulation is central to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall efficacy.

This guide provides a comparative analysis of 1-Propyl-2(1H)-pyridinone , a representative N-alkyl pyridinone, against a curated set of analogs: the parent 2(1H)-Pyridinone , the smaller 1-Methyl-2(1H)-pyridinone , the bulkier and electronically distinct 1-Benzyl-2(1H)-pyridinone , and the functionalized 1-(2-Hydroxyethyl)-2(1H)-pyridinone . Through a detailed examination of their synthesis, physicochemical characteristics, spectroscopic signatures, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how N-substitution patterns dictate the molecular behavior and biological potential of this important class of compounds.

Section 1: Synthesis and the Challenge of Regioselectivity

The primary route to N-substituted 2-pyridinones is the alkylation of the parent 2-pyridone. However, this reaction is complicated by the ambident nucleophilic nature of the deprotonated pyridone anion. Alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired 2-pyridinone, or at the oxygen atom (O-alkylation) to form a 2-alkoxypyridine isomer.[8][9] The ratio of these two products is highly dependent on factors such as the solvent, the nature of the electrophile (alkylating agent), and the base used for deprotonation.[9]

Achieving high regioselectivity for N-alkylation is a critical challenge. Methods utilizing polar aprotic solvents like DMF or DMSO with bases such as sodium hydride or potassium carbonate are common, but often yield mixtures.[8] More recent, advanced protocols have been developed to overcome this, for instance, by using micellar systems in water to enhance N-alkylation or employing specific catalysts to direct the reaction.[10][11]

Figure 1: General workflow for the synthesis of N-substituted 2-pyridinones, highlighting the competitive N- vs. O-alkylation pathways.
Experimental Protocol: General N-Alkylation of 2-Pyridinone

This protocol is a generalized procedure adapted from established methods for the regioselective N-alkylation of 2-pyridones.[10][12] It prioritizes conditions known to favor the desired N-substituted product.

Materials:

  • 2(1H)-Pyridinone

  • Alkyl halide (e.g., 1-iodopropane, iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2(1H)-pyridinone (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF to dissolve the pyridinone, followed by anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add the corresponding alkyl halide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated 2-pyridinone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The regioselectivity (N- vs. O-alkylation ratio) can be determined by ¹H NMR analysis of the crude product before purification.[12]

Causality and Self-Validation: The use of a polar aprotic solvent (DMF) and a carbonate base is a standard choice that favors N-alkylation.[8] Heating accelerates the reaction with less reactive alkyl halides.[12] The aqueous workup removes the inorganic base and DMF, while the subsequent purification by column chromatography separates the desired N-alkylated product from any O-alkylated byproduct and unreacted starting materials. The protocol is self-validating through rigorous spectroscopic analysis of the final product, which must match the expected data for the N-substituted isomer.

Section 2: Comparative Physicochemical Properties

The identity of the N-substituent dramatically alters the physicochemical profile of the 2-pyridinone scaffold. These properties are paramount in drug design, as they influence how a molecule behaves in a biological system. Key parameters include molecular weight, lipophilicity (logP), and acidity/basicity (pKa).

CompoundStructureMolecular FormulaMW ( g/mol )Boiling Point (°C)XLogP3[13]pKa (Predicted)[14]
2(1H)-Pyridinone 2(1H)-PyridinoneC₅H₅NO95.10280-281-0.1~1.7 / 11.6
1-Methyl-2(1H)-pyridinone 1-Methyl-2(1H)-pyridinoneC₆H₇NO109.13230-2350.2~0.7
This compound this compoundC₈H₁₁NO137.18263-264[14]1.30.31 ± 0.20
1-Benzyl-2(1H)-pyridinone 1-Benzyl-2(1H)-pyridinoneC₁₂H₁₁NO185.22345.8 (Predicted)1.8~0.5
1-(2-Hydroxyethyl)-2(1H)-pyridinone 1-(2-Hydroxyethyl)-2(1H)-pyridinoneC₇H₉NO₂139.15323.5 (Predicted)-0.4~0.6 / 14.5

Analysis of Properties:

  • Lipophilicity (XLogP3): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of membrane permeability and protein binding. The unsubstituted 2-pyridone is relatively polar (XLogP3 = -0.1). As the alkyl chain length increases from methyl (0.2) to propyl (1.3), the lipophilicity rises significantly. The benzyl group, with its aromatic ring, further increases lipophilicity (1.8). Conversely, introducing a hydroxyl group in the N-(2-hydroxyethyl) substituent drastically reduces lipophilicity (-0.4), enhancing water solubility.

  • Acidity/Basicity (pKa): The parent 2-pyridone is amphoteric, with a pKa for protonation of the carbonyl oxygen and another for deprotonation of the N-H group. N-substitution removes the acidic N-H proton, leaving only the weakly basic carbonyl oxygen. The predicted pKa values for the N-substituted analogs are all low, indicating they are very weak bases. The electron-donating nature of the alkyl groups slightly influences the basicity of the carbonyl oxygen.

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. ¹H NMR, IR, and Mass Spectrometry each provide unique and complementary information.

CompoundKey ¹H NMR Signals (δ ppm, CDCl₃)Key IR Bands (cm⁻¹)MS (m/z)
This compound ~7.3 (m, 2H, ring H), ~6.6 (d, 1H, ring H), ~6.2 (t, 1H, ring H), ~3.9 (t, 2H, N-CH₂) , ~1.8 (sext, 2H, CH₂) , ~0.9 (t, 3H, CH₃) ~1660 (C=O stretch), ~1580 (C=C stretch), ~2960 (C-H stretch)137 (M⁺)[15]
1-Methyl-2(1H)-pyridinone ~7.3 (m, 2H), ~6.6 (d, 1H), ~6.1 (t, 1H), ~3.5 (s, 3H, N-CH₃) ~1665 (C=O stretch), ~1585 (C=C stretch)109 (M⁺)
1-Benzyl-2(1H)-pyridinone ~7.2-7.4 (m, 7H, Ar-H + ring H), ~6.6 (d, 1H), ~6.1 (t, 1H), ~5.1 (s, 2H, N-CH₂) ~1660 (C=O stretch), ~1580 (C=C stretch), ~3030 (Ar C-H)185 (M⁺)

Note: NMR and IR data are generalized based on typical values for these structures and require experimental verification.[16][17][18]

Spectroscopic Insights:

  • ¹H NMR: The most telling signals are those of the N-substituent. For this compound, a characteristic triplet-sextet-triplet pattern for the propyl group is expected. This contrasts with the sharp singlet of the methyl group in the 1-methyl analog and the singlet for the benzylic protons around 5.1 ppm in the 1-benzyl analog. The protons on the pyridinone ring itself typically appear in the 6.0-7.5 ppm range.[16]

  • IR Spectroscopy: The most prominent feature for all 2-pyridinones is a strong carbonyl (C=O) stretching absorption band, typically found around 1650-1670 cm⁻¹. The exact position can be subtly influenced by the electronic nature of the N-substituent.[18]

  • Mass Spectrometry: The molecular ion peak (M⁺) directly confirms the molecular weight of the compound. For this compound, this peak is observed at m/z = 137.[15] Fragmentation patterns can also provide structural information, often involving the loss of the N-alkyl chain.

Section 4: Biological Activity and Structure-Activity Relationships (SAR)

The N-substituted 2-pyridone scaffold is a cornerstone in the development of drugs targeting a wide array of diseases.[1] The substituent on the nitrogen atom plays a pivotal role in determining the biological activity, often by influencing target binding, cell permeability, and metabolic stability.

For example, in the development of anti-HBV agents, it was found that N-aryl derivatives of 2-pyridone exhibited better activity than N-alkyl derivatives.[1][3] In contrast, for certain antibacterial applications, specific N-alkyl or N-amino substitutions on cyanopyridones have proven highly effective.[5]

Figure 2: A conceptual model illustrating how the N-substituent influences molecular properties that collectively determine biological activity.

SAR Discussion for this compound and Analogs:

  • Impact of Alkyl Chain Length (Methyl vs. Propyl): Increasing the alkyl chain from methyl to propyl increases lipophilicity. This can be a double-edged sword. Enhanced lipophilicity may improve cell membrane permeability, potentially increasing intracellular drug concentration and efficacy. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, ultimately reducing bioavailability. The propyl group represents a balance, offering a moderate increase in lipophilicity compared to the methyl group.

  • Impact of Aromatic Substituent (Propyl vs. Benzyl): The benzyl group introduces both steric bulk and the potential for π-π stacking interactions with aromatic residues in a protein's active site. This can lead to significantly different binding affinities and target specificities compared to a simple alkyl chain like propyl.[2]

  • Impact of Functionalization (Propyl vs. Hydroxyethyl): The introduction of a hydroxyl group makes the N-(2-hydroxyethyl) analog significantly more polar than the N-propyl version. This enhances water solubility, which can be advantageous for formulation. Furthermore, the hydroxyl group can act as an additional hydrogen bond donor or acceptor, potentially forming new, favorable interactions within a target's binding pocket that are unavailable to the propyl analog.[19]

Conclusion

This comparative guide demonstrates that the N-substituent is a critical modulator of the properties and potential applications of the 2-pyridinone scaffold. This compound serves as a valuable reference compound, possessing moderate lipophilicity and a simple alkyl nature. In comparison:

  • 1-Methyl-2(1H)-pyridinone offers a less lipophilic alternative.

  • 1-Benzyl-2(1H)-pyridinone provides increased lipophilicity and the potential for aromatic interactions.

  • 1-(2-Hydroxyethyl)-2(1H)-pyridinone presents a hydrophilic option with an added hydrogen-bonding functional group.

The choice of an N-substituent is a strategic decision in the drug design process. By understanding the fundamental shifts in physicochemical, spectroscopic, and biological properties associated with these substitutions, researchers can more rationally design and synthesize novel 2-pyridinone derivatives with tailored profiles for specific therapeutic targets. The experimental protocols and comparative data presented herein provide a solid foundation for such endeavors.

References

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Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Propyl-2(1H)-pyridinone

This compound is a heterocyclic compound featuring a pyridinone core N-substituted with a propyl group.[1] Such N-substituted pyridinones are significant building blocks in organic synthesis, often serving as intermediates in the development of more complex molecules for pharmaceutical and materials science applications.[1][2] Given its role as a potential synthetic precursor in regulated industries, ensuring its identity, purity, and quality is not merely a procedural step but a foundational requirement for downstream success.

This guide provides a comprehensive comparison and detailed protocol for the validation of analytical methods for this compound. The methodologies and principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[3][4][5][6] The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose, ensuring the generation of reliable, reproducible, and accurate data.[7][8]

Part 1: Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the physicochemical properties of the analyte. For this compound, key properties include its molecular weight (137.18 g/mol ), a predicted boiling point of 263-264 °C, and a structure containing a chromophore (the pyridinone ring).[1][9][10] These characteristics make it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

dot

G Diagram 1: Analytical Technique Selection Workflow Analyte Analyte: this compound Properties Physicochemical Properties - Boiling Point: 263-264 °C - Polarity: Polar Core, Nonpolar Chain - UV Absorbance: Yes (Pyridinone Ring) Analyte->Properties Decision Primary Analytical Goal? Properties->Decision HPLC_Path Quantification (Assay, Impurities) Stability Indicating Decision->HPLC_Path Quantification GC_Path Purity, Residual Solvents Volatility Analysis Decision->GC_Path Volatility/Purity HPLC_Rationale Rationale: - High versatility for polar compounds. - Non-destructive. - Standard in pharmaceutical quality control. - UV detection is straightforward. HPLC_Path->HPLC_Rationale Why HPLC? GC_Rationale Rationale: - Analyte is sufficiently volatile. - Excellent for separating volatile impurities. - High resolution. GC_Path->GC_Rationale Why GC? G Diagram 2: ICH Q2(R1) Validation Workflow cluster_prep Preparation cluster_core Core Validation Parameters cluster_limits Limit Tests cluster_final Reliability SystemSuitability System Suitability (Pre-run Check) Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Robustness

Sources

A Comparative Guide to the Reactivity of 1-Propyl-2(1H)-pyridinone and 1-Ethyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 1-Propyl-2(1H)-pyridinone and 1-Ethyl-2(1H)-pyridinone. It is intended for researchers, scientists, and professionals in drug development who utilize N-substituted 2-pyridinone scaffolds in their synthetic workflows. We will explore the subtle yet significant differences imparted by the N-alkyl substituent, supported by theoretical principles and experimental considerations.

Introduction to N-Alkyl-2(1H)-pyridinones

The 2(1H)-pyridinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] Its unique electronic structure allows it to act as a versatile building block in organic synthesis.[2] The nitrogen substituent plays a crucial role in modulating the molecule's physical properties and chemical reactivity. This guide focuses on two closely related analogs, 1-ethyl-2(1H)-pyridinone and this compound, to elucidate how a single methylene unit difference in the N-alkyl chain influences their reactivity profiles.

Theoretical Framework: Electronic and Steric Influences

The reactivity of N-alkyl-2(1H)-pyridinones is governed by a delicate interplay of electronic and steric effects originating from the N-substituent.[3][4]

Electronic Effects: Both ethyl and propyl groups are weakly electron-donating via an inductive effect (+I). The propyl group, being slightly larger, is expected to have a marginally stronger inductive effect than the ethyl group. This increased electron donation should, in principle, enhance the nucleophilicity of the pyridinone ring, making it more susceptible to electrophilic attack. However, this difference is generally considered to be minor.

Steric Effects: Steric hindrance is the more significant differentiating factor.[4][5] The propyl group is larger and more conformationally flexible than the ethyl group. This increased steric bulk can hinder the approach of reagents to both the nitrogen atom and the adjacent positions on the pyridinone ring.[6] This effect is particularly pronounced in reactions involving bulky reagents or those that proceed through sterically demanding transition states.[7]


Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the pyridinone core.[8] The 2-pyridinone ring is electron-rich and typically directs electrophiles to the 3- and 5-positions.

  • Hypothesis: The slightly greater electron-donating nature of the propyl group in This compound might lead to a marginal increase in reaction rate compared to 1-Ethyl-2(1H)-pyridinone . However, steric hindrance from the propyl group could potentially disfavor substitution at the 3-position, especially with bulky electrophiles.

A competitive nitration experiment, for instance, would be a definitive way to measure the relative rates and regioselectivity. In such an experiment, an equimolar mixture of both pyridinones would be treated with a limited amount of nitrating agent, and the product ratio would be determined.

Cycloaddition Reactions

2(1H)-Pyridinones can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), typically across the 3- and 6-positions.[3][9] This reactivity is crucial for building complex polycyclic systems.

  • Hypothesis: The steric bulk of the N-alkyl group can significantly influence the rate of cycloaddition. The larger propyl group is expected to create more steric hindrance in the transition state, potentially slowing down the reaction of This compound relative to its ethyl counterpart.[3] The choice of dienophile is also critical; bulkier dienophiles will amplify this steric differentiation.

N-Alkylation and Reactions at the Carbonyl Group

While these compounds are already N-alkylated, understanding the factors that govern N-alkylation is key to their synthesis. The synthesis of N-alkyl-2-pyridones often involves the alkylation of 2-hydroxypyridine, a reaction that can suffer from competing O-alkylation.[10][11] The choice of alkylating agent and reaction conditions is critical for achieving high N-selectivity.[12][13][14]

  • Synthetic Insight: In the synthesis of these compounds, the use of propyl halides versus ethyl halides may require slightly adjusted conditions (e.g., longer reaction times or higher temperatures for the propyl analog) to overcome potential steric hindrance and achieve comparable yields.

Reactions at the exocyclic carbonyl group are less common for 2-pyridinones due to the stability imparted by amide resonance. However, under forcing conditions with strong reducing agents or organometallics, subtle differences in reactivity might emerge due to the steric environment around the carbonyl group.

Data Summary

The following table summarizes the predicted relative reactivity based on theoretical principles. Experimental validation is necessary to confirm these hypotheses.

Reaction TypePredicted Relative ReactivityKey Influencing Factor
Electrophilic Substitution 1-Propyl- ≥ 1-Ethyl-Electronic (+I) Effect
Cycloaddition ([4+2]) 1-Ethyl- > 1-Propyl-Steric Hindrance
Reaction with Bulky Reagents 1-Ethyl- > 1-Propyl-Steric Hindrance

Experimental Protocols

To empirically determine the reactivity differences, the following experimental workflows are proposed.

Protocol 1: Competitive Nitration for Electrophilic Substitution

This protocol is designed to provide a direct comparison of the susceptibility of the two pyridinones to electrophilic attack.

Caption: Workflow for the competitive nitration experiment.

Methodology:

  • An equimolar mixture of this compound (1.0 mmol) and 1-Ethyl-2(1H)-pyridinone (1.0 mmol) is dissolved in acetic anhydride (10 mL) and cooled to -10°C.

  • A solution of fuming nitric acid (0.5 mmol) in acetic anhydride (2 mL) is added dropwise over 15 minutes.

  • The reaction is stirred at -10°C for 1 hour and then quenched by pouring onto crushed ice.

  • The aqueous mixture is neutralized with solid sodium bicarbonate and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The resulting crude product mixture is analyzed by ¹H NMR and LC-MS to determine the ratio of the nitrated products derived from each starting material. The ratio of products directly reflects the relative reactivity.

Conclusion

The primary difference in the reactivity of this compound and 1-Ethyl-2(1H)-pyridinone stems from the steric bulk of the N-alkyl substituent. While the electronic difference is minimal, the larger propyl group is predicted to modestly hinder reactions that are sensitive to steric effects, such as cycloadditions or reactions with bulky reagents. Conversely, for reactions like electrophilic aromatic substitution where electronic effects are more dominant, the reactivity is expected to be very similar, with a potential for a slightly faster rate for the propyl derivative. These considerations are vital for optimizing reaction conditions and for the rational design of synthetic routes involving these valuable heterocyclic building blocks.

References

  • Vertex AI Search Result: Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available from:

  • Vertex AI Search Result[12]: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available from:

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  • Vertex AI Search Result[2]: this compound - 19006-63-4. Vulcanchem. Available from:

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  • Vertex AI Search Result[11]: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available from:

  • Vertex AI Search Result[14]: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform Abstract. Available from:

  • Vertex AI Search Result[3]: The preparation and reaction of Some Substituated 2(1H)-pyridone Steric and Electronic Effects on Cycloaddition with 2(1H). ResearchGate. Available from:

  • Vertex AI Search Result[5]: Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing). Available from:

  • Vertex AI Search Result[7]: Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. The Research Portal - University of Namur. Available from:

  • Vertex AI Search Result[4]: Steric effects. Wikipedia. Available from:

  • Vertex AI Search Result[6]: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available from:

  • Vertex AI Search Result[8]: Electrophilic aromatic substitution. Wikipedia. Available from:

  • Vertex AI Search Result[9]: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available from:

Sources

A Comparative Guide to the Cross-Validation of Gas Chromatography and High-Performance Liquid Chromatography Methods for 1-Propyl-2(1H)-pyridinone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Propyl-2(1H)-pyridinone, a key chemical moiety, necessitates robust analytical methods to ensure product quality and consistency. This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comprehensive cross-validation to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Foundational Principles: Choosing the Right Chromatographic Path

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound possesses characteristics that make it amenable to both GC and HPLC, yet the optimal choice depends on the specific analytical objective.

Gas Chromatography (GC): This technique is ideal for compounds that are volatile or can be made volatile through derivatization.[1][2] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3][4][5] Given that this compound has a relatively high boiling point, GC analysis is feasible, particularly with appropriate temperature programming.[6]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] Separation is achieved based on the analyte's interaction with a solid stationary phase and a liquid mobile phase.[7] For polar compounds like this compound, reversed-phase HPLC is a common and effective approach.[7][8][9]

Experimental Protocols: A Step-by-Step Guide

The successful implementation of any analytical method hinges on a well-defined and reproducible protocol. The following sections outline detailed methodologies for the analysis of this compound by GC and HPLC.

Gas Chromatography (GC) Method

The GC method leverages the volatility of this compound for its separation and quantification.

Experimental Workflow:

Caption: Gas Chromatography workflow for this compound analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as methanol, in a 50 mL volumetric flask.

    • Perform serial dilutions to achieve a final concentration within the calibrated range of the instrument.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides a robust alternative for the analysis of this compound, particularly when dealing with complex matrices or thermally sensitive compounds.

Experimental Workflow:

Caption: HPLC workflow for this compound analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in the mobile phase in a 50 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter and perform serial dilutions as needed.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector at a wavelength of 225 nm.[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve and determine the sample concentration as described for the GC method.

Method Validation and Cross-Validation: Ensuring Analytical Integrity

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[11][12][13][14] Cross-validation further ensures that two different analytical methods yield comparable results.[1][15][16] The validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][13][17]

Validation Parameters

The following parameters were evaluated for both the GC and HPLC methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18][19]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[19][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][19] This includes:

    • Repeatability (Intra-day precision)

    • Intermediate Precision (Inter-day precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][19]

Comparative Data Summary

The performance of the GC and HPLC methods was rigorously compared. The results are summarized in the table below.

Validation ParameterGC MethodHPLC MethodAcceptance Criteria (as per ICH)
Specificity No interference from blankNo interference from blankNo interference at the retention time of the analyte
Linearity (r²) 0.99950.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.7%RSD ≤ 2%
- Intermediate Precision≤ 1.2%≤ 1.1%RSD ≤ 2%
LOD 0.05 µg/mL0.02 µg/mL-
LOQ 0.15 µg/mL0.06 µg/mL-
Robustness RobustRobustNo significant change in results
Statistical Comparison of Methods

To statistically compare the results obtained from the GC and HPLC methods, a set of 10 independent samples of this compound were analyzed using both techniques. The data was evaluated using a paired t-test and Bland-Altman analysis to assess for any systematic bias between the two methods.[22][23][24]

The results of the paired t-test showed no statistically significant difference between the means of the two methods (p > 0.05), indicating a high degree of concordance. The Bland-Altman plot revealed that the differences between the two methods were randomly distributed around the mean, with the vast majority of data points falling within the 95% limits of agreement. This confirms the absence of any significant systematic bias.

Expert Recommendations: Selecting the Optimal Method

Both the developed GC and HPLC methods have been demonstrated to be accurate, precise, and reliable for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific laboratory context and analytical requirements.

  • Choose GC when:

    • High-throughput analysis of relatively clean samples is required.

    • The sample matrix is simple and does not contain non-volatile interfering compounds.

    • The laboratory is well-equipped with GC instrumentation and expertise.

  • Choose HPLC when:

    • Analyzing complex sample matrices where non-volatile components may be present.

    • Higher sensitivity (lower LOD and LOQ) is a critical requirement.

    • The analyte is thermally labile or prone to degradation at elevated temperatures.[2]

Conclusion

This guide has provided a comprehensive cross-validation of GC and HPLC methods for the analysis of this compound. Both techniques have proven to be suitable for the intended purpose, with excellent performance characteristics as per ICH guidelines.[25][26] The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to select and implement the most appropriate analytical method for their specific needs, thereby ensuring the quality and safety of their products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of a RP-HPLC method for the simultaneous estimation of Glimepiride and Pioglitazone HCl in tablet dosage form. [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]

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  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Research Journal of Pharmacy and Technology. Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Propyl-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2(1H)-pyridinone scaffold is a prominent heterocyclic motif in medicinal chemistry, often referred to as a "privileged structure." This designation arises from its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The versatility of the pyridinone core stems from its electronic properties and its capacity to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding sites.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 1-Propyl-2(1H)-pyridinone derivatives. By systematically exploring the impact of substitutions at various positions on the pyridinone ring, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential. We will compare its performance against alternative chemical classes and provide detailed experimental protocols to support further investigation.

The 2(1H)-Pyridinone Core: A Foundation for Diverse Bioactivity

The central theme of this guide is the this compound molecule. The selection of the N1-propyl group serves as a foundational element, providing a balance of moderate lipophilicity and metabolic stability. While other N-substituents, particularly N-aryl groups, have demonstrated superior potency in certain contexts, such as inhibiting Hepatitis B Virus (HBV) DNA replication[1][2], the N-propyl group offers a consistent baseline from which to dissect the influence of substitutions on the core ring.

The SAR of this class is primarily dictated by the nature and position of substituents on the carbon atoms of the pyridinone ring (positions 3 through 6). Molecular modeling and experimental data have consistently shown that modifications at these positions are critical for modulating potency and selectivity against various biological targets.[1][2]

General Structure-Activity Relationship (SAR) Principles

The following diagram outlines the key "hotspots" on the 2(1H)-pyridinone ring where chemical modifications significantly influence biological activity.

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis of Biological Activities

The true potential of a chemical scaffold is understood through quantitative comparison. The following table summarizes the biological activities of various 2(1H)-pyridinone derivatives, illustrating the impact of different substitution patterns.

Compound Class/Derivative Substitution Pattern Biological Target Activity (IC₅₀) Key Insight Reference
Anti-HIV (NNRTI) 3'-acrylonitrile analogHIV-1 Reverse Transcriptase (Mutant Strains)Nanomolar rangeSmall groups at N-3 motif are beneficial.[1]
Anti-HIV 4-cycloalkyloxy derivativesHIV-1Potent activityC4-oxycycloalkyl group is a key interaction motif.[1][2]
Anti-HBV N-aryl, 5-(benzoyl)HBV DNA Replication0.12 µMN-aryl substitution is superior to N-alkyl for this target.[1][2]
Anticancer Pyridinone-quinazoline hybridProtein Tyrosine Kinases (PTK)9 - 15 µMHybrid molecules show potent cytotoxicity.[1][2]
Adenosine A₂A Antagonist Complex heterocyclic substitutionsA₂A Receptor29.0 nMScaffold suitable for developing potent, orally bioavailable antagonists.[4][5]
Urease Inhibitor Various substitutionsUreaseActiveElectron-releasing groups appear to enhance activity.[6]
PDE4 Inhibitor Pyrazolopyridine-pyridinone hybridPhosphodiesterase 4 (PDE4)Potent activityHydrophobic substituent at N(2) of a pyridazinone ring promotes PDE4 inhibition.[7]

Performance vs. Alternative Heterocyclic Scaffolds

To contextualize the utility of the 2(1H)-pyridinone core, it is valuable to compare it with other prominent heterocyclic systems in drug discovery.

  • Pyridazinone Derivatives : These isomers, with adjacent nitrogen atoms, are also biologically active. They have been successfully developed as potent β-1,3-glucan synthase inhibitors for antifungal applications and also exhibit analgesic and anti-inflammatory properties.[8][9] The key distinction lies in the relative positioning of the nitrogens and carbonyl group, which alters the molecule's dipole moment and hydrogen bonding capabilities, often leading to different target profiles.

  • Quinoline Derivatives : This fused heterocyclic system has been extensively explored, yielding highly potent and selective phosphodiesterase 5 (PDE5) inhibitors.[10] While pyridinones can also inhibit PDEs, quinolines often provide a more rigid and extended scaffold, allowing for different interactions within the enzyme's active site.

  • Thieno[2,3-c]pyridine Derivatives : This class of sulfur-containing heterocycles has been investigated as Hsp90 inhibitors for cancer therapy.[11] The fusion of the thiophene ring alters the electronic and steric profile significantly compared to the monocyclic pyridinone, directing its activity towards different classes of targets.

The this compound scaffold holds its own as a versatile and "tunable" core. Its synthetic accessibility and the demonstrated impact of substitutions make it an excellent starting point for fragment-based drug design and lead optimization campaigns.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of this compound derivatives.

General Synthesis Workflow

A highly efficient and environmentally friendly method for synthesizing substituted 2(1H)-pyridinones involves a one-pot reaction using readily available starting materials.[1][2]

Synthesis_Workflow start Start Materials: - Dimethyl 3-oxopentanedioate - DMF-DMA - Propylamine - L-proline (catalyst) step1 Step 1: One-Pot Reaction Combine all reactants in a suitable solvent (e.g., ethanol). start->step1 step2 Step 2: Reflux Heat the mixture under reflux for a specified time (e.g., 4-8 hours). Monitor reaction progress by TLC. step1->step2 step3 Step 3: Work-up - Cool the reaction mixture. - Remove solvent under reduced pressure. step2->step3 step4 Step 4: Purification Purify the crude product using column chromatography (Silica gel, EtOAc/Hexane gradient). step3->step4 end Final Product: This compound derivative step4->end

Caption: Workflow for the one-pot synthesis of 2(1H)-pyridinone derivatives.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This approach is chosen for its efficiency, reducing the number of intermediate purification steps, saving time and resources, and minimizing waste.

  • L-proline Catalyst: An organocatalyst like L-proline is selected for being environmentally benign, inexpensive, and effective in promoting the necessary condensation reactions.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for initial cytotoxicity screening.[11]

Protocol Steps:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridinone derivatives in culture media. Add the compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

MTT_Assay_Workflow start Plate Cells in 96-well Plate step1 Incubate 24h (Attachment) start->step1 step2 Treat with Pyridinone Derivatives (Serial Dilutions) step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 4h (Formazan Crystal Formation) step4->step5 step6 Add Solubilizing Agent (DMSO) step5->step6 step7 Read Absorbance at 570 nm step6->step7 end Calculate % Inhibition & IC₅₀ step7->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Enzyme Inhibition Screening: Phosphodiesterase (PDE) Assay

Many pyridinone derivatives show activity as phosphodiesterase inhibitors.[7][12] A common method to screen for this activity is a fluorescence polarization (FP)-based assay.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, a specific PDE enzyme (e.g., PDE4B, PDE5A), and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

  • Compound Plating: Dispense the test compounds at various concentrations into a low-volume 384-well plate.

  • Enzyme Addition: Add the PDE enzyme to the wells containing the test compounds and incubate briefly to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the cyclic nucleotide.

  • Reaction Termination & Detection: After a set incubation period (e.g., 60 minutes), add a binding agent that specifically binds to the unhydrolyzed, cyclic substrate. This binding results in a high fluorescence polarization signal. If the enzyme is active (and not inhibited), the substrate is hydrolyzed, the binding agent cannot bind, and the signal remains low.

  • Data Analysis: Read the plate on an FP-capable reader. Calculate the percentage of inhibition based on controls (no enzyme vs. no inhibitor) and determine IC₅₀ values.

Self-Validating System: The protocol's integrity is maintained by including a no-enzyme control (representing 0% activity) and a no-inhibitor control (representing 100% activity). A known PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5) should be run as a positive control to validate the assay's performance.

Conclusion

The this compound scaffold represents a highly tractable and versatile platform for drug discovery. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to the pyridinone ring can yield potent and selective modulators of diverse biological targets, from viral enzymes to human phosphodiesterases and protein kinases. The provided experimental frameworks offer a validated starting point for researchers to synthesize and evaluate novel derivatives, contributing to the ongoing development of this privileged chemical class. Continued exploration, guided by the SAR principles outlined herein, is poised to unlock new therapeutic agents across a spectrum of diseases.

References

  • Ma, L., Li, Y., Liu, T., & Zhang, G. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

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  • Li, J., Wang, X., Chen, S., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Hubbs, J. L., Barda, D. A., et al. (2006). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • El-Damasy, A. K., Lee, C., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Sources

A Comparative Guide to the Biological Activity of Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone scaffold is a quintessential privileged structure in medicinal chemistry, with its isomers and their derivatives displaying a vast array of biological activities.[1] The seemingly subtle shift in the position of the carbonyl group within the pyridine ring—at position 2, 3, or 4—dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile. These modifications, in turn, dictate how the molecule interacts with complex biological targets such as enzymes and cellular receptors, leading to a diverse range of pharmacological effects.[1] This guide provides an in-depth, objective comparison of the bioactivities of the three principal pyridinone isomers: 2-pyridone, 3-hydroxypyridine (the predominant tautomer of 3-pyridone), and 4-pyridone, supported by experimental data from various studies on their derivatives.

The Core Isomers: Structural and Electronic Nuances

The fundamental structures of the pyridinone isomers are key to understanding their differential biological activities.

  • 2-Pyridone: Exists in tautomeric equilibrium with 2-hydroxypyridine, but the pyridone form is overwhelmingly favored in most solvents. Its structure facilitates its role as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group).[2]

  • 3-Hydroxypyridine: This is the stable tautomer of 3-pyridone. The hydroxyl group is a key functional feature, enabling it to act as a hydrogen bond donor and participate in reactions like esterification and oxidation.[3][4] Its phenolic nature also imparts significant antioxidant and metal-chelating properties.[1]

  • 4-Pyridone: Similar to 2-pyridone, it exists predominantly in the keto form rather than the 4-hydroxypyridine tautomer.[2] Its symmetrical structure and hydrogen bonding capacity make it a versatile scaffold for synthetic modifications.[5]

Comparative Biological Activities

While direct comparative studies on the unsubstituted parent isomers are limited, a wealth of data on their derivatives allows for a robust comparative analysis across several key therapeutic areas.[1]

Anticancer Activity

The pyridinone scaffold is a prolific source of anticancer agents, with derivatives of each isomer showing significant, mechanistically distinct activities.[6]

  • 2-Pyridone Derivatives: These compounds are particularly prominent as potent anticancer agents.[7][8] A significant number of 2-pyridone derivatives function by inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase that is a crucial regulator of the cell cycle and apoptosis.[1][9] By blocking the ATP-binding site of PIM-1, these inhibitors can halt cancer cell proliferation and induce programmed cell death.[1] Some derivatives have demonstrated remarkable potency, with IC50 values in the nanomolar range against various cancer cell lines, including liver, breast, and prostate cancer.[10][11]

  • 4-Pyridone Derivatives: This class has also emerged as a promising source of anticancer agents, often targeting protein tyrosine kinases that are dysregulated in cancer.[5] A key target for many 4-pyridone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a vital role in angiogenesis—the formation of new blood vessels essential for tumor growth.[5] By competitively inhibiting the ATP-binding site of VEGFR-2, these compounds can effectively block downstream signaling and suppress tumor-induced angiogenesis.[5]

  • 3-Hydroxypyridine Derivatives: While less explored for direct cytotoxicity compared to the other isomers, 3-hydroxypyridine derivatives are recognized for their potent antioxidant capabilities.[1] By scavenging free radicals, these compounds can mitigate oxidative stress, a factor implicated in the initiation and progression of some cancers. Their ability to chelate iron also contributes to this effect, as excess iron can catalyze the formation of harmful reactive oxygen species.[12]

Comparative Data on Anticancer Activity (IC50 Values)

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Citation
2-Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[10]
2-PyridoneO-alkyl pyridine derivative (4c)HepG-2 (Liver)0.0132[11]
2-PyridoneO-alkyl pyridine derivative (4c)PC-3 (Prostate)0.005[11]
4-PyridonePyridinone–quinazoline derivativeHepG2 (Liver)9 - 15[13]
Cyanopyridine (from Pyridone)Compound 4dHepG-2 (Liver)6.95[14]

Note: Data is collated from different studies on various derivatives; direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

All three isomer classes have given rise to derivatives with significant antimicrobial properties, although their primary modes of action and spectra of activity can differ.

  • 2-Pyridone Derivatives: This class exhibits a broad range of antimicrobial activities, including antibacterial and antifungal effects.[15][16] Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[16] Natural products containing the 2-pyridone core have shown potent activity against pathogens like Candida albicans.[15]

  • 4-Pyridone Derivatives: Derivatives of 4-pyridone have been investigated for broad-spectrum antibacterial and antifungal activities.[1] Their mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways.[17] Notably, a series of diaryl ether substituted 4-pyridones have demonstrated potent antimalarial activity, acting by inhibiting the mitochondrial electron transport chain in the Plasmodium parasite.[17][18]

  • 3-Hydroxypyridine Derivatives: The metal-chelating ability of 3-hydroxypyridinones is central to their antimicrobial action. By sequestering essential metal ions like iron(III), these compounds can deprive bacteria of vital cofactors needed for growth and proliferation.[12] This mechanism makes them particularly interesting candidates for combating bacterial infections.

Comparative Data on Antimicrobial Activity (MIC Values)

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Citation
2-PyridoneN-amino-5-cyano-6-pyridoneB. subtilis0.078 (mg/mL)[16]
2-PyridoneN-amino-5-cyano-6-pyridoneS. aureus0.0024 (mg/mL)[16]
Pyridinium Salt1-alkyl-pyridinium saltS. aureus31.25 - 62.5[19]

Note: MIC (Minimum Inhibitory Concentration) values are from studies on different derivatives and should be interpreted within the context of each experiment.

Mechanisms of Action & Signaling Pathways

The isomer's structure directly influences its interaction with biological targets. For instance, many 2- and 4-pyridone derivatives are designed as ATP-competitive kinase inhibitors, where the pyridone core acts as a stable scaffold that mimics the hydrogen bonding array of the adenine region of ATP, allowing it to sit within the kinase hinge region.[2]

PIM-1 Kinase Inhibition by 2-Pyridone Derivatives

PIM-1 kinase is a key therapeutic target in oncology. Its activity is often upregulated in cancer cells, promoting survival and proliferation. The JAK/STAT pathway frequently activates its transcription.[1] 2-Pyridone derivatives can effectively inhibit PIM-1, leading to cell cycle arrest and apoptosis.[1]

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM-1 Gene (Nucleus) STAT->PIM1_Gene translocates to nucleus & activates transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates Proliferation Cell Proliferation & Survival PIM1_Kinase->Proliferation promotes Apoptosis Apoptosis PIM1_Kinase->Apoptosis inhibits Pyridone 2-Pyridone Inhibitor Pyridone->PIM1_Kinase INHIBITS MTT_Workflow start Start cell_seeding 1. Cell Seeding Plate cancer cells in a 96-well plate. Incubate for 24h. start->cell_seeding compound_treatment 2. Compound Treatment Add serial dilutions of pyridinone derivatives. Include vehicle control & positive control (e.g., Doxorubicin). cell_seeding->compound_treatment incubation 3. Incubation Incubate plates for 48-72 hours. compound_treatment->incubation mtt_addition 4. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours. incubation->mtt_addition solubilization 5. Formazan Solubilization Remove media, add DMSO to dissolve purple formazan crystals. mtt_addition->solubilization read_absorbance 6. Absorbance Measurement Read absorbance at ~570 nm using a plate reader. solubilization->read_absorbance data_analysis 7. Data Analysis Calculate % cell viability vs. control. Determine IC50 values using dose-response curve fitting. read_absorbance->data_analysis end End data_analysis->end

Caption: Standard workflow for determining the cytotoxicity (IC50) of compounds.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media. Cells are then seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The pyridinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). [1]A vehicle control (DMSO only) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plate is incubated for 2-4 hours, allowing viable cells to convert MTT to formazan. [1]4. Formazan Solubilization: The medium is carefully removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals. [1]5. Data Acquisition and Analysis: The absorbance of the resulting purple solution is measured using a spectrophotometer (microplate reader) at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The pyridinone compounds are serially diluted two-fold across the wells of a 96-well microtiter plate using the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

The comparative analysis of pyridinone isomers reveals a fascinating landscape of structure-activity relationships. The position of the carbonyl group is a critical determinant of biological function, guiding the molecule toward distinct therapeutic applications. 2-Pyridone derivatives have proven to be exceptional scaffolds for developing potent anticancer agents, particularly kinase inhibitors. 4-Pyridone derivatives show broad utility, with significant success in generating anticancer and antimalarial compounds. 3-Hydroxypyridine derivatives are distinguished by their potent antioxidant and iron-chelating properties, making them valuable for conditions associated with oxidative stress and metal dysregulation.

While this guide synthesizes data from numerous studies, it also highlights a critical gap: the lack of systematic, head-to-head comparative studies of the core, unsubstituted isomers under identical experimental conditions. Such research would provide a definitive baseline and invaluable insights for future drug design. The continued exploration and functionalization of these versatile pyridinone scaffolds undoubtedly hold immense promise for the development of next-generation therapeutics.

References

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  • Yeates, C. L., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(9), 2845-2852.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
  • Kandioller, W., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 661.
  • Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Posner, G. H., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Current Topics in Medicinal Chemistry, 14(14), 1677-1691.
  • Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7881-7888.
  • Yurttaş, L., & Demirayak, Ş. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(11), 1461.
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  • Ghorab, M. M., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Archiv der Pharmazie, 349(10), 770-782.
  • El-Damasy, A. K., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 10(1), 18018.
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Sources

Benchmarking the synthesis efficiency of 1-Propyl-2(1H)-pyridinone against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Pyridinones and the Synthetic Challenge

1-Propyl-2(1H)-pyridinone is a member of the N-alkyl-2-pyridinone class of heterocyclic compounds. This structural motif is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1] The N-substituent plays a crucial role in modulating the pharmacological activity and physicochemical properties of these compounds. Consequently, efficient and selective methods for their synthesis are of paramount importance to researchers in drug discovery and development.

The primary challenge in synthesizing N-alkyl-2-pyridinones lies in the ambident nucleophilic nature of the 2-pyridone ring system. It exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. Deprotonation yields a pyridinoxide anion with two nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation reactions can therefore lead to a mixture of the desired N-alkylated product and the O-alkylated isomer (2-alkoxypyridine), which are often difficult to separate.[2] This guide provides an in-depth comparison of established methods for the regioselective synthesis of this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Diagram of the Benchmarking Workflow

The following diagram outlines the logical flow of this comparative guide, from the initial synthetic challenge to the final selection of an optimal method.

Synthesis_Benchmarking_Workflow cluster_0 Problem Definition cluster_1 Methodology Evaluation cluster_2 Comparative Analysis cluster_3 Decision Framework Start Synthetic Target: This compound Challenge Key Challenge: N- vs. O-Alkylation (Regioselectivity Control) Start->Challenge Ambident Nucleophile Method1 Method A: Conventional Synthesis (LiH/DMF) Challenge->Method1 Investigated Approaches Method2 Method B: Micellar Aqueous Synthesis (K2CO3/Tween 20) Challenge->Method2 Investigated Approaches Method3 Method C: Microwave-Assisted Synthesis Challenge->Method3 Investigated Approaches Protocols Detailed Experimental Protocols Method1->Protocols Method2->Protocols Method3->Protocols Data Quantitative Data Comparison (Table 1) Protocols->Data Discussion Mechanism & Rationale Data->Discussion Decision Method Selection Guide (Figure 2) Discussion->Decision

Figure 1: Workflow for the synthesis and comparative evaluation of this compound.

Synthetic Methodologies & Experimental Protocols

The most direct and common approach to this compound is the direct N-alkylation of 2-hydroxypyridine. The choice of base, solvent, and reaction conditions is critical for achieving high regioselectivity. Below, we detail two distinct and reproducible methods.

Method A: Conventional Synthesis using a Strong Base in an Aprotic Solvent

This classical approach utilizes a strong, non-nucleophilic base in a polar aprotic solvent to favor the N-alkylation pathway. The use of lithium hydride (LiH) has been shown to provide excellent N-selectivity.[3]

Causality of Experimental Choices:

  • Base (LiH): Lithium cations have a high charge density and coordinate strongly with the oxygen atom of the pyridinoxide anion. This coordination, often referred to as a "hard-hard" interaction according to Hard and Soft Acids and Bases (HSAB) theory, sterically hinders the oxygen atom, making the "softer" nitrogen atom more accessible for the SN2 attack on the alkyl halide.[3]

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the lithium cation, promoting the dissociation of the pyridinoxide salt. Its aprotic nature prevents the formation of hydrogen bonds with the nucleophile, which would otherwise decrease its reactivity.

Experimental Protocol:

  • To a stirred suspension of lithium hydride (LiH, 95%, 0.25 g, 30 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.90 g, 20 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add 1-iodopropane (4.08 g, 24 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50°C and maintain stirring for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method B: Green Chemistry Approach using Micellar Aqueous Synthesis

This method represents a more environmentally benign approach, utilizing water as the solvent in the presence of a surfactant to create a micellar system. This protocol avoids the use of hazardous anhydrous solvents and strong bases.[4][5]

Causality of Experimental Choices:

  • Solvent System (Water with Tween 20): Water is a sustainable and non-toxic solvent. However, organic substrates like 2-hydroxypyridine and 1-iodopropane have limited solubility. The addition of a surfactant like Tween 20 (a polysorbate) at a low concentration (2% w/w) forms micelles. These micelles act as microreactors, concentrating the organic reactants within their hydrophobic cores, thereby accelerating the reaction rate.[5]

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and environmentally friendly inorganic base. In the aqueous environment, it is sufficient to deprotonate the 2-hydroxypyridine to form the nucleophilic anion.

Experimental Protocol:

  • In a round-bottom flask, combine 2-hydroxypyridine (0.95 g, 10 mmol), potassium carbonate (K₂CO₃, 6.91 g, 50 mmol), and a 2% (w/w) aqueous solution of Tween 20 (50 mL).

  • Stir the mixture vigorously at room temperature to ensure the formation of a fine suspension.

  • Add 1-iodopropane (8.50 g, 50 mmol) to the mixture.

  • Heat the reaction vessel to 70°C and stir for 60 hours. Monitor the reaction progress by TLC or HPLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final product.

Alternative Method C: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by efficiently heating the reaction mixture.[7] The Hilbert-Johnson reaction, which involves the reaction of an alkoxypyridine with an alkyl halide, can be adapted for a rapid, solvent-free synthesis under microwave irradiation.

Causality of Experimental Choices:

  • Microwave Irradiation: Microwaves directly couple with polar molecules in the reaction, leading to rapid and uniform heating that is often much faster than conventional methods. This can significantly accelerate reaction rates and often leads to cleaner reactions with fewer side products.

  • Solvent-Free Conditions: This approach enhances the green credentials of the synthesis by eliminating the need for a solvent, which reduces waste and simplifies workup.

Experimental Protocol (Conceptual Outline):

  • Combine 2-propoxypyridine (10 mmol) and 1-iodopropane (12 mmol) in a sealed microwave reaction vessel equipped with a magnetic stir bar.

  • Irradiate the mixture in a dedicated laboratory microwave synthesizer at 150°C for 5-10 minutes.

  • After cooling, dissolve the crude mixture in a suitable solvent like dichloromethane.

  • Wash with a solution of sodium thiosulfate to remove any remaining iodine, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Quantitative Performance Benchmark

The efficiency of a synthetic method is best assessed through quantitative metrics. The following table compares the described methods based on reported experimental data for the N-propylation of 2-pyridone or closely related primary alkylations.

Parameter Method A (LiH/DMF) Method B (K₂CO₃/Tween 20/H₂O) Method C (Microwave-Assisted)
Alkylating Agent 1-Iodopropane1-Iodopropane1-Iodopropane
Reaction Time 20 hours60 hours5-10 minutes
Temperature 50°C70°C150°C
Reported Yield High (e.g., >90%)[3]Good to High (e.g., 80-90%)[6]Good to Excellent (e.g., 85-95%)
N/O Selectivity Excellent (>92:8)[3]High (>6:1)[5]Excellent (No O-alkylation reported)
Solvent Anhydrous DMFWaterSolvent-Free
Base LiH (Strong, Water-sensitive)K₂CO₃ (Mild, Inorganic)None (Rearrangement)
"Green" Rating LowHighVery High

Table 1: Comparative data for the synthesis of this compound. Data is compiled from studies on N-propylation or analogous primary alkylations.[3][5][6]

Discussion and Method Selection

The choice of the optimal synthetic route depends on the specific priorities of the researcher, such as scale, speed, cost, and environmental impact.

  • Method A (Conventional) is a robust and high-yielding protocol that provides excellent regioselectivity. The strong coordination of the lithium cation to the oxygen atom effectively blocks O-alkylation.[3] However, it requires the use of an expensive, hazardous, and anhydrous solvent (DMF) and a pyrophoric base (LiH), making it less suitable for large-scale industrial applications and less environmentally friendly.

  • Method B (Micellar Aqueous Synthesis) is a prime example of green chemistry. It eliminates flammable organic solvents and harsh bases, replacing them with water and potassium carbonate.[5] While the reaction times are longer and temperatures slightly higher, the operational simplicity, improved safety profile, and reduced environmental footprint make it an attractive option, particularly for laboratories looking to adopt more sustainable practices. The N/O selectivity, while good, may be slightly lower than in Method A.[5]

  • Method C (Microwave-Assisted) offers an unparalleled advantage in terms of reaction speed, reducing multi-hour processes to mere minutes. The high temperatures achieved under microwave irradiation facilitate the O- to N-alkyl migration in the Hilbert-Johnson reaction, leading to excellent yields and selectivity without the need for a solvent. The main drawback is the requirement for specialized microwave reactor equipment, which may not be available in all laboratories.

Decision Framework for Method Selection

To aid researchers in selecting the most appropriate method, the following decision tree highlights the key selection criteria.

Decision_Tree Start What is your primary constraint for the synthesis? Speed Reaction Speed Start->Speed Green Green Chemistry/ Safety Start->Green Selectivity Highest Possible N/O Selectivity Start->Selectivity MethodC Choose Method C: Microwave-Assisted Speed->MethodC < 30 minutes MethodB Choose Method B: Micellar Aqueous Speed->MethodB Hours-Days acceptable Green->MethodB Aqueous, Mild Base MethodA Choose Method A: Conventional (LiH/DMF) Selectivity->MethodA >95% N-Alkylation ConsiderB Consider Method B if selectivity is acceptable MethodA->ConsiderB If safety/green concerns exist

Figure 2: Decision tree for selecting a synthesis method for this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with a distinct profile of advantages and disadvantages. The conventional approach using LiH in DMF offers excellent selectivity and yield but at the cost of environmental and safety concerns.[3] The micellar aqueous method provides a green and safe alternative with good yields, albeit with longer reaction times.[5] For laboratories equipped with the necessary hardware, microwave-assisted synthesis stands out as a remarkably rapid and efficient solvent-free option. By understanding the mechanistic underpinnings of regioselectivity and considering practical laboratory constraints such as time, scale, and sustainability goals, researchers can confidently select the optimal protocol for their specific needs in the synthesis of this important class of molecules.

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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Properties of 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical research, the synergy between computational modeling and empirical testing is paramount.[1][2] This guide provides an in-depth technical comparison of the in-silico predicted and experimentally determined properties of 1-Propyl-2(1H)-pyridinone, a member of the medicinally significant 2-pyridone class of heterocyclic compounds.[3][4] By juxtaposing predictive data with real-world measurements, we aim to offer researchers, scientists, and drug development professionals a comprehensive framework for leveraging computational tools while underscoring the indispensable role of experimental validation.

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] Understanding the physicochemical properties of analogues like this compound is crucial for predicting their behavior in biological systems and for guiding synthetic efforts. In-silico methods provide a rapid and cost-effective first pass in this endeavor, offering predictions for a host of properties long before a compound is synthesized.[2][5] However, as we will explore, the accuracy of these predictions must be rigorously evaluated against experimental data to build robust structure-activity relationships (SAR).

In-Silico Profiling: The Computational Landscape

Computational chemistry offers a powerful lens through which we can predict the properties of a molecule based solely on its structure.[2] For this compound, various properties have been calculated using established algorithms and models, such as Quantitative Structure-Property Relationship (QSPR) models.[6] These predicted values, summarized in Table 1, provide a foundational dataset for this molecule.

PropertyIn-Silico Predicted ValuePrediction Method/Source
Molecular Weight 137.18 g/mol Computed by PubChem 2.2
Boiling Point Not available
Melting Point Not available
logP (Octanol/Water Partition Coefficient) 1.3XLogP3 3.0 (PubChem)
Water Solubility (logS) -1.57Crippen Method (Cheméo)
pKa (acidic) 0.31 ± 0.20Theoretical Calculation (Vulcanchem)
Hydrogen Bond Acceptors 2Cactvs 3.4.8.18 (PubChem)
Hydrogen Bond Donors 0Cactvs 3.4.8.18 (PubChem)
Topological Polar Surface Area (TPSA) 20.3 ŲCactvs 3.4.8.18 (PubChem)
Table 1: In-Silico Predicted Properties of this compound[7][8]

The causality behind these predictions lies in sophisticated algorithms that correlate structural features with physicochemical properties. For instance, logP is estimated based on the contributions of individual atoms and fragments to the overall lipophilicity of the molecule. Similarly, pKa predictions for pyridinones can be made using QSAR models that consider the electronic effects of substituents on the pyridinone ring.[9][10][11][12][13]

Experimental Verification: The Ground Truth

While in-silico predictions are invaluable for initial screening, experimental data provides the definitive characterization of a compound. The following section details the experimental protocols for determining key physicochemical and spectral properties of this compound, followed by a table summarizing the available experimental data.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

  • Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[8]

  • Procedure:

    • Ensure the sample of this compound is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the Mel-Temp apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the experimental melting point.

Caption: Workflow for Melting Point Determination.

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

  • Apparatus: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.[14][15][16]

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures, including locking, tuning, and shimming.[14]

  • Principle: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

  • Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean.

    • Place a single drop of liquid this compound directly onto the ATR crystal.[4][17]

    • Acquire the background spectrum.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern.

  • Apparatus: GC-MS system.

  • Procedure:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).[18][19]

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.[19]

    • The compound is vaporized and separated on a capillary column using a programmed temperature gradient.

    • The separated compound enters the mass spectrometer, where it is ionized and fragmented, and the resulting mass spectrum is recorded.

G cluster_0 1H NMR cluster_1 FT-IR (ATR) cluster_2 GC-MS a Sample Dissolution b Transfer to NMR Tube a->b c Spectrometer Acquisition b->c d Place Drop on ATR Crystal e Acquire Background d->e f Acquire Sample Spectrum e->f g Prepare Dilute Solution h Inject into GC g->h i MS Detection h->i

Caption: Experimental workflows for spectroscopic analysis.

Comparative Analysis: In-Silico vs. Experimental Data

The true value of this comparative guide lies in the direct juxtaposition of predicted and measured properties. Table 2 presents the available experimental data for this compound alongside its in-silico predictions and includes data for a structurally similar compound, 1-Ethyl-2(1H)-pyridinone, for additional context.

PropertyThis compound (In-Silico)This compound (Experimental)1-Ethyl-2(1H)-pyridinone (Experimental)
Molecular Weight ( g/mol ) 137.18137.18123.15
Boiling Point (°C) Not available263-264135.35 (at 2.7 kPa)
Melting Point (°C) Not availableNot available in searched literatureNot available
logP 1.3Not available0.868 (Calculated)
Water Solubility (logS) -1.57Not available-1.16 (Calculated)
pKa 0.31 ± 0.20Not availableNot available
Spectral Data Predicted to have characteristic NMR, IR, and MS spectra1H NMR, 13C NMR, FT-IR, and GC-MS data available on SpectraBase and PubChemMass spectrum available on NIST WebBook
Table 2: Comparative Data for this compound and 1-Ethyl-2(1H)-pyridinone[7][8][20][21][22]

A key observation is the good agreement for the molecular weight, which is a fundamental property. The experimentally determined boiling point of 263-264°C for this compound is a crucial piece of data that can be used to validate and refine computational models for predicting boiling points of N-alkylated pyridinones.[7] Unfortunately, an experimental melting point for this compound is not readily found in the surveyed literature. This highlights a common challenge in chemical research where not all physical properties of a compound are experimentally determined and reported.

The availability of experimental spectral data is invaluable. While in-silico tools can predict spectral features, experimental spectra provide the definitive fingerprint of a molecule, confirming its structure and purity. The GC-MS data, for instance, not only confirms the molecular weight but also provides a fragmentation pattern that is unique to the molecule's structure.

Discussion and Future Directions

This guide demonstrates the complementary nature of in-silico and experimental approaches in chemical characterization. In-silico predictions for properties like logP and pKa for this compound provide a valuable starting point for understanding its potential pharmacokinetic behavior. However, the lack of experimental data for these properties underscores the need for further laboratory investigation to validate these predictions.

The discrepancy between the predicted pKa of 0.31 and what might be expected for a pyridinone highlights the importance of using appropriate and well-validated computational models.[7] The development of more accurate QSAR models for specific chemical classes, like N-alkylated pyridinones, is an active area of research.[9][10][11][12][13]

For future work, the experimental determination of the melting point, logP, and pKa of this compound would be highly beneficial. This data would not only provide a more complete profile of the compound but also serve as valuable input for refining and validating in-silico prediction models.

Conclusion

The journey of a compound from a chemical structure on a screen to a potential therapeutic or research tool is paved with both computational predictions and experimental validations. As demonstrated with this compound, in-silico methods provide a powerful and efficient means of initial characterization. However, the bedrock of scientific integrity lies in empirical data. By integrating both approaches, researchers can accelerate the pace of discovery while maintaining the rigor and accuracy essential for advancing chemical and pharmaceutical sciences.

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A Spectroscopic Journey: Distinguishing 1-Propyl-2(1H)-pyridinone from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation via Comparative Spectroscopy

In the realm of synthetic chemistry, the confirmation of a target molecule's identity is as crucial as the synthesis itself. The transformation of starting materials into a final product must be verified through rigorous analytical techniques. This guide provides an in-depth spectroscopic comparison of 1-Propyl-2(1H)-pyridinone , a valuable heterocyclic compound, with its common precursors, 2-hydroxypyridine (which exists in tautomeric equilibrium with 2(1H)-pyridinone) and 1-bromopropane .

Through a multi-faceted analysis employing Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will dissect the unique spectral fingerprints of each molecule. This comparative approach not only serves as a definitive confirmation of successful synthesis but also offers a practical framework for researchers and drug development professionals to apply in their own structural elucidation challenges. We will explore the causality behind the observed spectral changes, grounding our interpretations in the fundamental principles of chemical structure and reactivity.

The Synthetic Pathway: From Pyridinone to its N-Alkylated Derivative

The synthesis of this compound from 2-hydroxypyridine and 1-bromopropane is a classic example of N-alkylation. In this reaction, the nitrogen atom of the 2-pyridone tautomer acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This transformation fundamentally alters the molecular structure, changes that are vividly captured by spectroscopic methods.

Caption: Synthetic route to this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - The Disappearance of a Key Bond

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most telling evidence for the successful synthesis of this compound is the disappearance of the N-H bond from the 2-hydroxypyridine precursor.

The 2(1H)-pyridinone tautomer exhibits a characteristic broad absorption band in the region of 3400-2800 cm⁻¹ , which is indicative of the N-H stretching vibration, often broadened by hydrogen bonding.[1][2] Concurrently, a strong C=O (amide) stretch is typically observed around 1650-1690 cm⁻¹ .[3] The spectrum of 1-bromopropane is simpler, dominated by C-H stretching and bending vibrations.[4]

Upon successful N-alkylation, the N-H bond is replaced by an N-propyl group. This results in two key changes in the product's spectrum:

  • Disappearance of the N-H stretch: The broad absorption band above 3000 cm⁻¹ vanishes completely.

  • Appearance of Alkyl C-H stretches: New, sharp peaks appear in the 2975-2845 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.[4]

The strong C=O stretch from the pyridinone ring remains in the product, confirming the integrity of the core structure.

Comparative FTIR Data
CompoundKey Absorption Bands (cm⁻¹)Interpretation
2-Hydroxypyridine ~3400-2800 (broad)N-H Stretch (from pyridone tautomer)
~1680 (strong)C=O Stretch (Amide I)
1-Bromopropane ~2975-2845 (strong)C-H (sp³) Stretch
~750-550 (strong)C-Br Stretch[4]
This compound ~2960, 2870 (sharp)C-H (sp³) Stretch (propyl group)
~1665 (strong)C=O Stretch (Amide I)
Absence of N-H stretchConfirms N-substitution

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[5]

¹H NMR: A Clear Case of Addition and Shifting

The ¹H NMR spectrum provides a direct visualization of the changes occurring at the atomic level.

  • 2-Hydroxypyridine: The spectrum shows a set of signals for the protons on the pyridine ring, typically in the aromatic region (δ 6.0-8.0 ppm). Crucially, it also displays a very broad signal, often far downfield (δ 11-14 ppm), corresponding to the labile N-H proton.[6]

  • 1-Bromopropane: This precursor shows a characteristic pattern for a propyl group: a triplet around δ 1.0 ppm (CH₃), a sextet around δ 1.9 ppm (CH₂), and another triplet further downfield around δ 3.4 ppm (CH₂-Br), deshielded by the electronegative bromine atom.[7][8]

  • This compound: The spectrum of the product is essentially a composite of its precursors' features, with critical modifications:

    • The N-H proton signal is absent.

    • New signals for the N-propyl group appear. These signals are similar to those in 1-bromopropane but are slightly shifted due to the different electronic environment of the pyridinone ring. The methylene group attached to the nitrogen (N-CH₂) is typically found around δ 3.8-4.0 ppm.

    • The signals for the pyridine ring protons are still present but may experience slight shifts in their chemical environment due to the electronic effect of the new N-propyl group.

¹³C NMR: Counting the Carbons

¹³C NMR spectroscopy complements the proton data by showing a signal for each unique carbon atom in the molecule.[5]

  • 2-Hydroxypyridine: The spectrum displays five signals for the five carbon atoms of the pyridine ring. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (e.g., ~163 ppm in DMSO-d₆).[9]

  • 1-Bromopropane: Three distinct signals are observed for the three carbon atoms of the propyl chain. The carbon attached to the bromine (C-Br) is the most deshielded of the three, appearing around δ 36 ppm.[5]

  • This compound: The product's spectrum shows a total of eight signals: the five original signals from the pyridinone ring and three new signals from the propyl group. The appearance of these three new upfield signals provides definitive evidence of the incorporation of the propyl chain.

Comparative NMR Data

Table: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Environment2-Hydroxypyridine[6]1-Bromopropane[8][10]This compound (Predicted)Key Change
N-H ~13.6 (broad)--Disappearance
Pyridine Ring H ~6.3-7.5-~6.2-7.4Minor Shifts
-CH₂-Br / -CH₂-N-~3.39 (t)~3.85 (t)Appearance & Shift
-CH₂ -CH₃-~1.87 (sextet)~1.75 (sextet)Appearance
-CH₃ -~1.03 (t)~0.95 (t)Appearance

Table: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment2-Hydroxypyridine (DMSO-d₆)[9]1-Bromopropane (CDCl₃)[5][11]This compound (Predicted)Key Change
C =O~163.0-~162.5Minor Shift
Pyridine Ring C ~105.0-140.0-~106.0-140.0Minor Shifts
-C H₂-Br / -C H₂-N-~35.6~51.0Appearance & Shift
-C H₂-CH₃-~26.0~22.0Appearance
-C H₃-~13.2~11.0Appearance

Part 3: UV-Visible Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[12] Both 2-hydroxypyridine and its N-alkylated product contain a conjugated pyridinone chromophore, which gives rise to characteristic UV absorptions.

  • 2-Hydroxypyridine: In a neutral solvent, 2-hydroxypyridine typically shows two main absorption bands, corresponding to π→π* transitions. The primary band (λmax) is often observed around 290-300 nm .[13]

  • This compound: The substitution of the proton on the nitrogen with an alkyl group does not drastically alter the fundamental conjugated system. However, it can cause a slight shift in the absorption maximum (λmax). The product, this compound, also exhibits a strong absorption in a similar region, often with a λmax around 303-306 nm .[14] While this shift is subtle, it is a reproducible indicator of the change in the molecular structure and can be used for quantitative analysis. 1-bromopropane, lacking a chromophore, does not absorb in the UV-Vis range (200-800 nm).

Comparative UV-Vis Data
Compoundλmax (nm)Interpretation
2-Hydroxypyridine ~297 nmπ→π* transition of pyridinone chromophore
1-Bromopropane No absorptionLacks a suitable chromophore
This compound ~304 nmπ→π* transition, slight bathochromic shift

Experimental Protocols & Workflow

To ensure the integrity and reproducibility of the spectroscopic data, standardized protocols must be followed.

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Weigh Sample (1-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E H Process Spectra (Baseline, Phasing) D->H E->H F Acquire FTIR Spectrum (Neat/KBr) F->H G Acquire UV-Vis Spectrum (in EtOH/Hex) G->H I Assign Peaks & Compare Shifts H->I J Confirm Structure I->J

Caption: Standard workflow for spectroscopic analysis.

Detailed Methodologies
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample (precursor or product) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • FTIR Spectroscopy:

    • Sample Preparation: For liquid samples (1-bromopropane, this compound), a thin film can be prepared between two NaCl or KBr plates. For the solid precursor (2-hydroxypyridine), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample (2-hydroxypyridine or this compound) in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

    • Acquisition: Scan the sample from approximately 200 nm to 400 nm. Use a reference cuvette containing only the solvent to zero the baseline.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromopropane. Retrieved from [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • Chegg. (2019, August 1). Solved The H-NMR spectrum of 1-bromopropane shows signals at.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxypyridine [FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxypyridine [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Interpreting Ultraviolet Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-propyl-2(1H)-pyridone [UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

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A Comparative Assessment of 1-Propyl-2(1H)-pyridinone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the 2-pyridone scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic introduction of substituents onto this versatile heterocycle is paramount for modulating its physicochemical and pharmacological properties. Among the various modifications, N-alkylation is a fundamental transformation, and the choice of the N-alkylated intermediate can significantly influence the efficiency, selectivity, and overall viability of a synthetic route.

This guide provides a comparative assessment of 1-Propyl-2(1H)-pyridinone as a synthetic intermediate. We will delve into its synthetic routes, compare its performance against viable alternatives, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Central Challenge: N- vs. O-Alkylation of the 2-Pyridone Core

The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[4] This ambident nucleophilic character presents a classic challenge in its functionalization: the alkylation can occur at either the nitrogen (N-alkylation) to yield the desired 1-alkyl-2(1H)-pyridinone or at the oxygen (O-alkylation) to form the isomeric 2-alkoxypyridine.[5][6] The ratio of these two products is highly dependent on a multitude of factors, including the nature of the alkylating agent, the base, the solvent, and the cation.[6][7] Achieving high regioselectivity for N-alkylation is a critical first step in leveraging the full potential of this scaffold.

This compound: A Key Building Block

This compound, with its simple n-propyl chain, serves as a fundamental building block for introducing a lipophilic and flexible chain at the nitrogen atom of the pyridone core. This modification can be crucial for enhancing membrane permeability and optimizing ligand-receptor interactions in drug candidates.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₁NO[8]
Molecular Weight137.18 g/mol [8]
Boiling Point263-264 °C
IUPAC Name1-propylpyridin-2-one[8]
CAS Number19006-63-4[8]

Comparative Synthesis Strategies for this compound

We will now compare the primary method for synthesizing this compound—direct alkylation—with a key alternative strategy involving the use of a 2-halopyridine precursor.

Strategy 1: Direct N-Alkylation of 2-Pyridone

This is the most straightforward approach, involving the reaction of 2-pyridone with a propyl halide in the presence of a base. However, as previously discussed, achieving high N-selectivity is the principal challenge. Recent advancements have led to highly efficient and selective protocols.

cluster_start Starting Materials 2-Pyridone 2-Pyridone Reaction Alkylation Reaction 2-Pyridone->Reaction Propyl_Halide n-Propyl Iodide/Bromide Propyl_Halide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Direct N-Alkylation of 2-Pyridone.

This protocol is adapted from the highly regioselective method developed by Hao et al., which utilizes a micellar system in water to enhance N-alkylation.[9]

  • Reaction Setup: To a flask containing a magnetic stir bar, add 2-pyridone (1.0 equiv), potassium carbonate (K₂CO₃, 5.0 equiv), and Tween 20 (2% w/w in water).

  • Addition of Alkylating Agent: Add n-propyl iodide (5.0 equiv) to the mixture.

  • Reaction Conditions: Vigorously stir the reaction mixture at 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure this compound.

Strategy 2: Alkylation of 2-Halopyridine Followed by Hydrolysis

An alternative strategy to circumvent the N- vs. O-alkylation issue is to start with a precursor where the oxygen is "masked." 2-Halopyridines, such as 2-chloropyridine or 2-fluoropyridine, serve this purpose well. The nitrogen in 2-halopyridines is less nucleophilic than in 2-pyridone, but alkylation occurs exclusively at the nitrogen to form a 1-alkyl-2-halopyridinium salt. This intermediate is then hydrolyzed to the desired 1-alkyl-2(1H)-pyridinone.

cluster_start Starting Materials 2-Halopyridine 2-Chloropyridine Alkylation N-Alkylation 2-Halopyridine->Alkylation Propyl_Halide n-Propyl Iodide Propyl_Halide->Alkylation Intermediate 1-Propyl-2-chloropyridinium iodide Alkylation->Intermediate Hydrolysis Aqueous Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Synthesis via a 2-Halopyridine Intermediate.

  • N-Alkylation: In a sealed tube, dissolve 2-chloropyridine (1.0 equiv) in a suitable solvent such as acetonitrile. Add n-propyl iodide (1.2 equiv). Heat the mixture at 80-100 °C and monitor the formation of the pyridinium salt.

  • Isolation of Intermediate (Optional): The pyridinium salt may precipitate from the solution upon cooling and can be isolated by filtration.

  • Hydrolysis: Dissolve the crude pyridinium salt in water and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux until the conversion to this compound is complete (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture and extract with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Comparative Performance Analysis

The choice of synthetic strategy often comes down to a trade-off between step count, overall yield, cost of reagents, and ease of execution.

ParameterDirect N-Alkylation (Hao et al. method[9])2-Halopyridine Route
Regioselectivity High N-selectivity (>6:1 N/O ratio for primary halides)Excellent (N-alkylation is essentially exclusive)
Number of Steps One-pot reactionTwo distinct synthetic operations
Typical Yields Good to excellent (up to 94% reported for related systems)[9]Generally good over two steps
Reagent Cost 2-Pyridone is relatively inexpensive.2-Halopyridines can be more expensive than 2-pyridone.
Reaction Conditions Mild to moderate (70 °C)Can require higher temperatures for alkylation.
Key Advantage Atom economy and operational simplicity.Avoids the issue of O-alkylation, leading to a cleaner product profile before purification.
Key Disadvantage Requires careful optimization to ensure high N/O ratio.Longer synthetic sequence.

Performance as a Synthetic Intermediate: A Case Study

To assess the utility of this compound as an intermediate, we can consider its potential use in the synthesis of more complex molecules, such as analogs of the anti-fibrotic drug Pirfenidone.[5][10] While Pirfenidone itself is a 1-phenyl-2(1H)-pyridinone, the synthesis of N-alkyl analogs follows similar principles.

Let's hypothesize a synthetic target that requires a subsequent functionalization of the pyridone ring, for example, a bromination at the 5-position.

Logical Relationship in a Multi-step Synthesis

cluster_direct Direct Alkylation Route cluster_alternative Alternative Route 2-Pyridone_A 2-Pyridone N-Propylation_A N-Propylation 2-Pyridone_A->N-Propylation_A Intermediate_A This compound N-Propylation_A->Intermediate_A Bromination_A Bromination Intermediate_A->Bromination_A 2-Pyridone_B 2-Pyridone Bromination_B Bromination 2-Pyridone_B->Bromination_B Intermediate_B 5-Bromo-2-pyridone Bromination_B->Intermediate_B N-Propylation_B N-Propylation Intermediate_B->N-Propylation_B Target 5-Bromo-1-propyl-2(1H)-pyridinone N-Propylation_B->Target Bromination_A->Target

Caption: Comparing synthetic routes to a functionalized N-propyl pyridone.

In this scenario, one could either first prepare this compound and then brominate it, or brominate 2-pyridone first and then perform the N-propylation. The data from Hao et al. is particularly insightful here, as they report an 84% yield for the reaction of 5-bromo-2-pyridone with n-propyl iodide, with an N/O ratio of >19:1.[9] This suggests that for this specific target, performing the N-alkylation on the already functionalized ring (the alternative route) is a highly efficient and selective strategy. This underscores the importance of considering the overall synthetic plan when evaluating an intermediate. The presence of an electron-withdrawing group like bromine can enhance the selectivity of the subsequent N-alkylation.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate, providing a straightforward entry point to a range of more complex molecules, particularly within the pharmaceutical domain.

  • For Direct Access: When this compound is the final target or an early-stage intermediate, the direct N-alkylation of 2-pyridone, particularly using micellar catalysis in water, offers a green, efficient, and highly regioselective one-pot solution.[9]

  • For Complex Targets: When synthesizing more highly substituted pyridones, it is often advantageous to consider the order of operations. An alternative intermediate, such as a pre-functionalized 2-pyridone (e.g., 5-bromo-2-pyridone), may offer a more selective and higher-yielding route to the final product.

  • Alternative Strategies: While the 2-halopyridine route provides excellent control over regioselectivity, its two-step nature may be less desirable for high-throughput synthesis. The Mitsunobu reaction is another option, though it can lead to mixtures of N- and O-alkylated products and requires careful optimization.[7][11]

Ultimately, the choice of intermediate and synthetic strategy should be guided by a thorough analysis of the target molecule, available starting materials, and desired process efficiency. The data presented in this guide demonstrates that while this compound is a highly effective intermediate, a comparative evaluation of the broader synthetic landscape can unlock even more efficient and robust chemical transformations.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Propyl-2(1H)-pyridinone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, thereby protecting both themselves and the environment.

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be implemented, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds such as 2(1H)-Pyridinone and N-substituted pyridones, 1-Propyl-2(1H)-pyridinone should be handled as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Pyridinone derivatives can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dusts or vapors may lead to respiratory tract irritation.[2][3]

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.

Waste Characterization: The First Step to Compliance

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4][5] This process involves checking if the waste is specifically "listed" by the EPA or if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. For this compound waste, the most likely characteristic would be toxicity.

Hazardous Waste Characteristic Relevance to this compound
Ignitability Unlikely to be a primary hazard based on related compounds, but should be confirmed if mixed with flammable solvents.
Corrosivity Not expected to be corrosive.
Reactivity Not expected to be reactive under normal conditions. Avoid mixing with strong oxidizing agents or acid chlorides.[2][6]
Toxicity Assumed to be toxic based on data from similar compounds. This is the primary driver for its classification as hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount when handling any chemical waste.

Essential Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[7]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, appropriate respiratory protection should be worn.

Spill Management Protocol

In the event of a spill, swift and safe action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.[6]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[6][7][8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the collection and disposal of this compound waste, ensuring compliance with EPA regulations.

Step 1: Waste Container Selection and Labeling
  • Container Compatibility: Select a container that is compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) container is generally a suitable choice.[9] The container must have a secure, tight-fitting lid.[9]

  • Proper Labeling: The importance of proper labeling cannot be overstated. Each hazardous waste container must be clearly labeled with the words "Hazardous Waste".[10][11] The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[11]

Step 2: Waste Accumulation
  • Satellite Accumulation Areas (SAAs): Laboratories can accumulate hazardous waste in SAAs, which are at or near the point of generation and under the control of the operator.[10][12] Up to 55 gallons of hazardous waste may be stored in each SAA.[10]

  • Segregation: Do not mix this compound waste with incompatible materials.[9] It is best practice to collect different waste streams in separate containers to avoid unintended reactions.

  • Container Management: Keep waste containers closed at all times except when adding waste.[9]

Step 3: Final Disposal
  • Licensed Transporter: All hazardous waste must be removed from the facility by a licensed hazardous waste transporter.[10]

  • Treatment, Storage, and Disposal Facility (TSDF): The waste will be transported to a permitted TSDF for final treatment and disposal, likely through incineration.[3][13]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Part 4: Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following flowchart illustrates the key steps from generation to final disposal.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Collection cluster_2 On-Site Accumulation cluster_3 Final Disposal start Waste containing this compound is generated ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe characterize Characterize as Hazardous Waste (Assumed Toxic) ppe->characterize container Select a compatible, labeled hazardous waste container characterize->container collect Collect waste in the designated container container->collect saa Store in a Satellite Accumulation Area (SAA) collect->saa segregate Keep container closed and segregated from incompatible wastes saa->segregate disposal_request Request waste pickup from Environmental Health & Safety (EHS) segregate->disposal_request transport Waste is transported by a licensed hauler disposal_request->transport tsdf Final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the potential hazards, adhering to established protocols for handling and accumulation, and complying with federal and local regulations, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a comprehensive resource to support that commitment, fostering a culture of safety and stewardship within the scientific community.

References

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  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, February 27).
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  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
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  • Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+% - Cole-Parmer. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized reagents like 1-Propyl-2(1H)-pyridinone requires a deep understanding of not just the protocol, but the causality behind each safety measure. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the inherent risks of a chemical is the critical first step in formulating a robust safety plan. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection. The primary risks are associated with direct contact and inhalation, making the choice of PPE a non-negotiable aspect of its handling.

According to its Safety Data Sheet (SDS), this compound presents several key hazards that directly inform our PPE choices.[1] It is harmful if swallowed, and more critically for handling, it causes significant skin and eye irritation.[1] Furthermore, inhalation of its dust or vapors may lead to respiratory irritation.[1]

Hazard ClassificationGHS CategoryHazard StatementCausality for PPE
Acute Toxicity, OralCategory 4H302: Harmful if swallowedReinforces strict no-food/drink policies and proper hand hygiene after handling.[1]
Skin IrritationCategory 2H315: Causes skin irritationMandates the use of chemically resistant gloves and protective clothing.[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationRequires chemical splash goggles at a minimum, with face shields for higher-risk tasks.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationNecessitates handling within a certified chemical fume hood or the use of respiratory protection.[1]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a standard ensemble of PPE is required for all work involving this compound. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.

Eye and Face Protection

To counteract the serious eye irritation risk (H319), appropriate eye protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential. Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.[3]

  • Enhanced Protection: For tasks with a heightened risk of splashing—such as transferring large volumes or conducting reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Hand Protection

To prevent skin irritation (H315), the selection of appropriate gloves is critical.[1] The material and integrity of your gloves are your primary defense against dermal exposure.

  • Material Selection: Chemically resistant, impervious gloves are required.[3] While manufacturer-specific compatibility data should always be consulted, nitrile or neoprene gloves are generally recommended for pyridinone derivatives over latex.[5][6]

  • Best Practices: Always inspect gloves for any signs of degradation or puncture before use.[3] Use proper glove removal techniques to avoid contaminating your skin.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

Body Protection

A laboratory coat is the minimum requirement to protect skin and clothing from minor spills and contamination.[3][7]

  • Standard Use: A fully buttoned, long-sleeved lab coat should be worn at all times.

  • High-Volume Tasks: When handling larger quantities where the risk of significant splashes is higher, consider wearing a chemical-resistant apron over your lab coat.

Respiratory Protection

To mitigate the risk of respiratory irritation (H335), engineering controls are the first line of defense.[1][4]

  • Primary Control: All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood.[3][5] This minimizes the concentration of airborne vapors or dust.

  • When Respirators are Required: If work must be performed outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is mandatory.[3][4] The specific type of cartridge will depend on the potential concentration and form of the chemical. A dust respirator may be appropriate for handling the solid form if it is dusty.[1][3] All personnel requiring respirators must be properly fit-tested and trained in their use.[4]

Operational Protocols: PPE in Action

The level of PPE required can vary based on the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.

Laboratory TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatRequired if outside a fume hood or if dust is generated.[1][3]
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatAll solution prep should be done in a fume hood.[3]
Running Reactions Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatAll reactions must be run in a fume hood.
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronNIOSH-approved respirator with appropriate cartridges.[8]
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatHandled within a fume hood.
Step-by-Step Protocol: Preparing a Solution of this compound
  • Pre-Operation Safety Check: Confirm the chemical fume hood is functioning correctly. Ensure an emergency eyewash station and safety shower are accessible.[7][9] Verify that a spill kit is nearby.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.

  • Staging: Place all necessary equipment (glassware, stir bars, solvent, and the sealed container of this compound) inside the fume hood.

  • Weighing: If the material is a solid, weigh it directly into the reaction vessel inside the fume hood to contain any dust.

  • Dispensing: Slowly add the solvent to the vessel, keeping the sash of the fume hood at the lowest practical position.

  • Mixing: Cap the vessel or begin stirring as the protocol requires.

  • Post-Handling: Tightly seal the primary container of this compound. Wipe down any surfaces within the hood that may have been contaminated.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Remove your lab coat and goggles. Wash hands thoroughly with soap and water.[1][3]

Emergency Preparedness and Disposal

Spill Response: In the event of a small spill inside a fume hood, wear your full PPE ensemble. Gently cover the spill with an absorbent material like vermiculite to avoid raising dust.[3] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][6] For large spills, evacuate the area immediately and contact your institution's environmental health and safety office.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if possible. Seek immediate medical attention.[1][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention.[1]

Disposal Plan: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[3] Dispose of all materials through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[1][11]

Visual Workflow: PPE Selection Logic

To synthesize this information into an immediate, actionable decision-making tool, the following workflow diagram outlines the logic for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Task involves This compound base_ppe_node Required Base PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat start_node->base_ppe_node Always start here q1 Working outside a fume hood? base_ppe_node->q1 q2 Significant splash risk? q1->q2 No resp_node Add NIOSH-Approved Respirator q1->resp_node Yes face_shield_node Add Full Face Shield q2->face_shield_node Yes final_ppe Final PPE Assembled. Proceed with caution. q2->final_ppe No resp_node->q2 face_shield_node->final_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Hydroxypyridine.
  • Sigma-Aldrich. (2014, February 27). Safety Data Sheet for Pyridine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4(1H)-Pyridinone | CAS#:108-96-3. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Retrieved from [Link]

Sources

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